Product packaging for 2'-C-methyladenosine(Cat. No.:CAS No. 15397-12-3)

2'-C-methyladenosine

Cat. No.: B103435
CAS No.: 15397-12-3
M. Wt: 281.27 g/mol
InChI Key: PASOFFRBGIVJET-YRKGHMEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-C-methyladenosine is a nucleoside analog that serves as a key chemical scaffold in antiviral research, particularly for studying RNA virus inhibition. This compound and its derivatives, such as 7-deaza-2'-C-methyladenosine (7DMA, MK-608), function as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp) . They act as non-obligate chain terminators, halting viral RNA replication by incorporating into the growing RNA strand and preventing further elongation due to the presence of the 2'-C-methyl group on the ribose sugar . This mechanism underpins the compound's broad-spectrum research value against hepatitis C virus (HCV) and multiple flaviviruses . In vitro studies have demonstrated that this compound and its advanced analogs exhibit potent activity against viruses such as dengue virus (DENV), Japanese encephalitis virus (JEV), Zika virus (ZIKV), and tick-borne encephalitis virus (TBEV) . The 7-deaza-7-fluoro derivative (DFA) has shown significant efficacy in reducing viral loads and virus-induced pathology, including neuroinflammation and liver damage, in mouse models of yellow fever and Zika virus infection . From a research perspective, this compound derivatives are valuable tools for investigating viral polymerase function and drug resistance mechanisms. Studies with TBEV have identified that a single conservative mutation (S603T) in the NS5 RdRp domain can confer resistance to 2'-C-methylated nucleosides, an insight crucial for understanding the potential evolutionary pathways of viruses under selective pressure . Although the clinical development of one derivative, MK-608, was discontinued, this compound class remains highly relevant for fundamental virology research and as a template for designing novel antiviral agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B103435 2'-C-methyladenosine CAS No. 15397-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASOFFRBGIVJET-YRKGHMEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333334
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-12-3
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 2'-C-Methyladenosine

Introduction

This compound is a pivotal nucleoside analog that has demonstrated significant antiviral activity, particularly against RNA viruses. Its primary application has been in the context of Hepatitis C Virus (HCV) infection, where it serves as a potent inhibitor of viral replication. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

The antiviral effect of this compound is not direct but relies on its intracellular conversion into an active form. The compound acts as a prodrug that undergoes metabolic activation within the host cell.

1.1. Intracellular Phosphorylation

Upon entering the cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (2'-C-Me-ATP). This metabolic activation is a critical prerequisite for its antiviral activity.

cluster_cell Host Cell Cytoplasm M0 This compound (Prodrug) M1 2'-C-Me-AMP M0->M1 Host Kinases M2 2'-C-Me-ADP M1->M2 Host Kinases M3 2'-C-Me-ATP (Active Form) M2->M3 Host Kinases cluster_RdRp Viral RdRp Active Site cluster_RNA Nascent Viral RNA ...-NMP-NMP ...-NMP-NMP ATP Natural ATP Incorp Incorporation of 2'-C-Me-AMP ATP->Incorp competes with CMeATP 2'-C-Me-ATP (Inhibitor) CMeATP->Incorp Termination RNA Chain Termination Incorp->Termination Prevents active site closure cluster_workflow CPE Reduction Assay Workflow P1 1. Seed host cells in 96-well plate P2 2. Add serial dilutions of compound P1->P2 P3 3. Infect cells with virus (MOI) P2->P3 P4 4. Incubate until CPE is visible P3->P4 P5 5. Stain viable cells (e.g., Crystal Violet) P4->P5 P6 6. Quantify absorbance and calculate EC₅₀ P5->P6

2'-C-Methyladenosine: A Technical Guide on its Core Role in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-C-Methyladenosine is a pivotal nucleoside analog that has significantly influenced the landscape of antiviral drug discovery, particularly in the fight against Hepatitis C Virus (HCV). As a modified adenosine molecule, its strategic design allows it to act as a potent inhibitor of viral replication. This technical guide provides an in-depth analysis of this compound's mechanism of action, its spectrum of antiviral activity, the challenges associated with its development, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on antiviral therapies.

Mechanism of Action: A Chain-Terminating Inhibitor

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. The molecule acts as a non-obligate chain terminator.

Upon entry into the host cell, this compound is metabolized by host cell kinases into its active triphosphate form, this compound triphosphate (2'-C-Me-ATP). This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA strand by the viral RdRp. For the Hepatitis C Virus, the target is the NS5B polymerase.[1][2][3][4]

Once incorporated, the presence of the methyl group at the 2'-C position of the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain. This premature termination effectively halts viral replication. Less than 20% inhibition of the activity of human DNA polymerases α, β, or γ has been detected at concentrations of 50 μM of the triphosphate form, indicating selectivity for the viral polymerase.[2]

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex 2CMA This compound 2CMA_MP 2'-C-Me-AMP 2CMA->2CMA_MP Kinase 2CMA_DP 2'-C-Me-ADP 2CMA_MP->2CMA_DP Kinase 2CMA_TP 2'-C-Me-ATP (Active Form) 2CMA_DP->2CMA_TP Kinase RdRp Viral RdRp (e.g., HCV NS5B) 2CMA_TP->RdRp Inhibits Elongation RNA Chain Elongation 2CMA_TP->Elongation Competes with ATP RdRp->Elongation Incorporates Nucleotides RNA_Template Viral RNA Template RNA_Template->Elongation Termination Chain Termination Elongation->Termination Incorporation of 2'-C-Me-ATP

Fig 1. Intracellular activation and inhibition pathway of this compound.

Antiviral Activity and Spectrum

This compound has demonstrated potent inhibitory activity against a range of RNA viruses, most notably the Hepatitis C Virus. Its efficacy has also been evaluated against other members of the Flaviviridae family. The quantitative data from various in vitro studies are summarized below.

Virus TargetAssay TypeCell LineIC50 / EC50 (µM)CC50 (µM)Reference
Hepatitis C Virus (HCV)
HCV Genotype 1b RepliconReplicon Luciferase AssayHuh-7 (HBI10A)0.3> 100[1][2]
HCV NS5B PolymeraseIn vitro Enzyme AssayN/A1.9N/A[1][2]
Flaviviruses
West Nile Virus (WNV)CPE ReductionVeroSub-micromolar EC50N/A[5]
Zika Virus (ZIKV)CPE Reduction / Yield ReductionVero~5 - 15 (as 7-deaza-2'-C-methyladenosine)N/A[6]
Other Viruses
Leishmania RNA Virus 1 (LRV1)In vitroN/APotent InhibitionN/A[1]

Table 1: Summary of In Vitro Antiviral Activity of this compound and its Analogs. IC50: 50% inhibitory concentration. EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.

Challenges in Drug Development and Prodrug Strategies

Despite its impressive in vitro potency, the therapeutic potential of this compound is hampered by significant pharmacological challenges. The primary limitation is its rapid degradation by the host enzyme adenosine deaminase (ADA), which deaminates the molecule, rendering it inactive.[3][4] This rapid metabolism leads to poor pharmacokinetic properties and limited oral bioavailability.[7]

To overcome these limitations, researchers have developed liver-targeted prodrugs.[3][4] These prodrugs are designed to be stable in the bloodstream and are metabolized into the active nucleoside monophosphate (NMP) primarily within hepatocytes, the site of HCV replication. This strategy not only protects the molecule from premature degradation but also enhances its delivery to the target organ. One successful approach involved the creation of cyclic 1-aryl-1,3-propanyl prodrugs of the NMP, which are cleaved by cytochrome P450 enzymes in the liver.[3][4]

Prodrug_Strategy cluster_problem Pharmacokinetic Challenge cluster_solution Prodrug Solution 2CMA This compound ADA Adenosine Deaminase (ADA) 2CMA->ADA Rapid Degradation Prodrug Liver-Targeted Prodrug of 2'-C-Me-NMP Inactive Inactive Metabolite ADA->Inactive Active_NMP Active Nucleoside Monophosphate (NMP) Result1 Poor Bioavailability Inactive->Result1 CYP450 Hepatocyte CYP450 Enzymes Prodrug->CYP450 Oxidative Cleavage CYP450->Active_NMP Result2 Improved Bioavailability & Targeted Delivery Active_NMP->Result2

Fig 2. Logic diagram of the prodrug strategy to overcome ADA-mediated degradation.

Key Experimental Protocols

The evaluation of this compound's antiviral properties relies on a set of standardized in vitro assays.

HCV Replicon Assay

This cell-based assay is the gold standard for measuring a compound's ability to inhibit HCV replication within human hepatoma cells.

  • Objective: To quantify the inhibition of HCV RNA replication in a cellular environment.

  • Cells: Human hepatoma cells (e.g., Huh-7) stably expressing an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for easy quantification.[1][2]

  • Methodology:

    • Cell Plating: Seed Huh-7 replicon cells in 96-well plates and allow them to adhere.

    • Compound Treatment: Treat the cells with serial dilutions of this compound for a period of 48-72 hours.[1]

    • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase). The signal intensity is directly proportional to the level of HCV RNA replication.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits replicon activity by 50%.

NS5B Polymerase Inhibition Assay

This is a biochemical assay that directly measures the inhibition of the purified viral polymerase enzyme.

  • Objective: To determine the direct inhibitory effect of the compound's triphosphate form on the RdRp enzyme.

  • Reagents: Purified recombinant HCV NS5B polymerase, a synthetic RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently tagged rNTP), and the active this compound triphosphate.[2][8]

  • Methodology:

    • Reaction Setup: Combine the NS5B enzyme, RNA template/primer, and varying concentrations of 2'-C-Me-ATP in a reaction buffer.

    • Initiation: Start the polymerization reaction by adding the mixture of rNTPs.

    • Incubation: Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

    • Quenching & Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This is often done by measuring the incorporation of the labeled rNTP.

    • Data Analysis: Calculate the IC50 value, representing the concentration of 2'-C-Me-ATP required to reduce enzyme activity by 50%.[2]

Cytotoxicity Assay (MTS Assay)

This assay is crucial for determining if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

  • Objective: To measure the effect of the compound on the viability of the host cells.

  • Methodology:

    • Cell Treatment: Treat uninfected Huh-7 cells (or the same cell line used in the replicon assay) with the same serial dilutions of this compound for the same duration.

    • MTS Reagent Addition: Add a tetrazolium compound (e.g., MTS) to the cells. Viable cells with active metabolism will convert the MTS into a formazan product.

    • Incubation & Measurement: After a short incubation, measure the absorbance of the colored formazan product. The amount of color is proportional to the number of viable cells.

    • Data Analysis: Calculate the CC50 value, the concentration at which cell viability is reduced by 50%. A high CC50 value relative to the IC50 value indicates a favorable selectivity index.[2]

Antiviral_Assay_Workflow cluster_assays Parallel Assays Start Test Compound (this compound) Replicon HCV Replicon Assay (Cell-based) Start->Replicon Toxicity Cytotoxicity Assay (Cell-based) Start->Toxicity Enzyme NS5B Polymerase Assay (Biochemical) Start->Enzyme (as Triphosphate) EC50 Determine EC50 (Antiviral Potency) Replicon->EC50 CC50 Determine CC50 (Cellular Toxicity) Toxicity->CC50 IC50 Determine IC50 (Enzymatic Inhibition) Enzyme->IC50 Analysis Calculate Selectivity Index (SI = CC50 / EC50) EC50->Analysis CC50->Analysis

References

2'-C-Methyladenosine: A Technical Guide on its Antiviral Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-Methyladenosine is a nucleoside analog that has demonstrated significant antiviral activity against a range of RNA viruses, most notably the Hepatitis C virus (HCV). Its mechanism of action hinges on its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral spectrum, and the experimental protocols used to evaluate its efficacy and cytotoxicity. Furthermore, this document explores the challenges associated with its development, including metabolic instability and side effects, and the subsequent efforts to synthesize more potent and safer derivatives.

Introduction

The threat of viral diseases necessitates the continued development of novel antiviral agents. Nucleoside analogs have long been a cornerstone of antiviral therapy, exploiting the viral replication machinery for their therapeutic effect. This compound is a synthetic adenosine analog characterized by a methyl group at the 2' position of the ribose sugar. This structural modification is key to its antiviral properties. This guide will delve into the technical aspects of this compound's impact on viral replication, providing researchers and drug development professionals with a detailed resource to inform further studies and therapeutic development.

Mechanism of Action

The antiviral activity of this compound is not inherent to the molecule itself but is dependent on its intracellular anabolism.

2.1. Intracellular Activation:

Following uptake into the host cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound-5'-triphosphate (2'-C-Me-ATP). This process is crucial for its antiviral efficacy. Interestingly, metabolic studies have shown that this compound monophosphate can also be deaminated, leading to the formation of the triphosphate of its uridine congener, which also possesses antiviral properties[1].

2.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):

The active 2'-C-Me-ATP acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for the viral RNA-dependent RNA polymerase (RdRp)[2]. For the Hepatitis C virus, this target is the non-structural protein 5B (NS5B) polymerase[2][3].

2.3. Chain Termination:

Upon incorporation into the nascent viral RNA strand, the presence of the 2'-methyl group sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating the elongation of the RNA chain[2]. This premature termination of viral RNA synthesis is the ultimate cause of the inhibition of viral replication.

Signaling Pathway and Mechanism of Action

G cluster_cell Host Cell cluster_virus Viral Replication Complex 2_C_Me_A This compound 2_C_Me_AMP 2'-C-Me-AMP 2_C_Me_A->2_C_Me_AMP Host Kinase 2_C_Me_ADP 2'-C-Me-ADP 2_C_Me_AMP->2_C_Me_ADP Host Kinase 2_C_Me_ATP 2'-C-Me-ATP (Active) 2_C_Me_ADP->2_C_Me_ATP Host Kinase RdRp Viral RdRp (e.g., HCV NS5B) 2_C_Me_ATP->RdRp Competitive Inhibition RNA_elongation RNA Elongation RdRp->RNA_elongation vRNA_template Viral RNA Template vRNA_template->RdRp Chain_termination Chain Termination RNA_elongation->Chain_termination Incorporation of 2'-C-Me-ATP G Start Start Cell_Seeding Seed Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., Luciferase) Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Assay Lyse cells and measure reporter gene activity (e.g., luminescence) Incubation->Lysis_and_Assay Data_Analysis Calculate EC50 values Lysis_and_Assay->Data_Analysis End End Data_Analysis->End G Start Start Cell_Seeding Seed host cells (e.g., Huh-7) in a 96-well plate Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for the same duration as the antiviral assay Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate to allow formazan crystal formation, then add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate CC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

The Biological Activity of 2'-C-Methyladenosine Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyladenosine, a ribonucleoside analog, and its active triphosphate form, this compound triphosphate (2'-C-Me-ATP), represent a significant class of antiviral agents. This technical guide provides an in-depth overview of the biological activity of 2'-C-Me-ATP, with a focus on its mechanism of action as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). The document summarizes key quantitative data, provides detailed experimental protocols for assessing its antiviral efficacy, and presents visual representations of its molecular mechanism and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of viral diseases pose a continuous threat to global health, necessitating the development of effective antiviral therapies. A key target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. Nucleoside analogs that mimic natural substrates are a cornerstone of antiviral drug discovery. This compound is a prominent member of this class, exhibiting broad-spectrum activity against several positive-strand RNA viruses.[1][2] Upon cellular uptake, it is phosphorylated to its active 5'-triphosphate form, this compound triphosphate (2'-C-Me-ATP). This guide delves into the intricate details of 2'-C-Me-ATP's biological activity.

Mechanism of Action: A Nonobligate Chain Terminator

The primary mechanism by which 2'-C-Me-ATP exerts its antiviral effect is through the termination of viral RNA synthesis.[3] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-Me-ATP is a nonobligate chain terminator. It possesses the necessary 3'-hydroxyl for the formation of a phosphodiester bond, yet it effectively halts further elongation of the nascent RNA chain.

The key to its inhibitory action lies in a steric clash within the active site of the viral RdRp. After the incorporation of 2'-C-Me-AMP into the growing RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar prevents the proper closure of the polymerase's active site.[2][3] This conformational change is a prerequisite for the catalysis of the next incoming nucleotide. While 2'-C-Me-ATP does not significantly hinder the binding of the next nucleoside triphosphate (NTP) or the translocation of the polymerase along the RNA template, the inability of the active site to adopt its catalytically competent closed conformation effectively terminates RNA chain elongation.[2][3]

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Replication Inhibition 2_C_Me_A This compound (Prodrug) 2_C_Me_ATP This compound Triphosphate (Active Form) 2_C_Me_A->2_C_Me_ATP Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Incorporation Incorporation of 2'-C-Me-AMP 2_C_Me_ATP->Incorporation Viral_RdRp->Incorporation binds to RNA_Template Viral RNA Template RNA_Template->Incorporation Nascent_RNA Nascent RNA Chain Blocked_Closure Steric Hindrance Prevents Active Site Closure Nascent_RNA->Blocked_Closure contains 2'-C-Me-AMP Incorporation->Nascent_RNA extends Termination Chain Termination Blocked_Closure->Termination Antiviral_Screening_Workflow cluster_Primary_Screening Primary Screening cluster_Secondary_Assays Secondary Assays cluster_Lead_Optimization Lead Optimization CPE_Assay Cytopathic Effect (CPE) Reduction Assay Determine_EC50 Determine EC50 CPE_Assay->Determine_EC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI) Determine_EC50->Calculate_SI Determine_CC50->Calculate_SI Yield_Reduction Virus Yield Reduction Assay Calculate_SI->Yield_Reduction Active & Selective Compounds Mechanism_of_Action Mechanism of Action Studies Yield_Reduction->Mechanism_of_Action RdRp_Assay RdRp Enzyme Inhibition Assay Mechanism_of_Action->RdRp_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies RdRp_Assay->SAR_Studies Confirmed Target ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox

References

Intracellular Conversion of 2'-C-methyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyladenosine is a nucleoside analog that has demonstrated significant antiviral activity, particularly against the Hepatitis C virus (HCV). Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, which acts as a competitive inhibitor and chain terminator of the viral RNA-dependent RNA polymerase. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, detailing its phosphorylation cascade, the enzymes involved, and its mechanism of action. Furthermore, this guide outlines key experimental protocols for studying its intracellular conversion and antiviral activity, presents quantitative data on its efficacy, and illustrates the relevant biological pathways. A primary challenge in its clinical development is its susceptibility to degradation by adenosine deaminase, a factor that has spurred the development of various prodrug strategies.

Intracellular Metabolism and Mechanism of Action

The biological activity of this compound is dependent on its conversion to the corresponding 5'-triphosphate derivative within the host cell. This process is a sequential phosphorylation cascade catalyzed by host cell kinases.

Phosphorylation Pathway

The intracellular conversion of this compound (2'-C-Me-A) to its active triphosphate form (2'-C-Me-ATP) occurs in three main steps:

  • Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (2'-C-Me-AMP). This initial and often rate-limiting step is catalyzed by deoxynucleoside kinases. While the specific kinase responsible for this compound has not been definitively identified, members of this family, such as deoxycytidine kinase (dCK), thymidine kinase 1 (TK1), thymidine kinase 2 (TK2), and deoxyguanosine kinase (dGK), are known to phosphorylate a wide range of nucleoside analogs.[1][2]

  • Diphosphorylation: 2'-C-Me-AMP is subsequently converted to this compound diphosphate (2'-C-Me-ADP) by a nucleoside monophosphate kinase (NMPK).

  • Triphosphorylation: Finally, 2'-C-Me-ADP is phosphorylated to the active this compound triphosphate (2'-C-Me-ATP) by a nucleoside diphosphate kinase (NDPK).

The active 2'-C-Me-ATP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (e.g., HCV NS5B polymerase), competing with the natural substrate, adenosine triphosphate (ATP).[3] Upon incorporation into the nascent viral RNA chain, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[3]

Metabolic_Pathway cluster_cell Hepatocyte 2_C_Me_A_ext This compound (extracellular) 2_C_Me_A_int This compound 2_C_Me_A_ext->2_C_Me_A_int Transport 2_C_Me_AMP 2'-C-Me-AMP 2_C_Me_A_int->2_C_Me_AMP Deoxynucleoside Kinase Inactive_Metabolite Inactive Metabolite 2_C_Me_A_int->Inactive_Metabolite Deamination 2_C_Me_ADP 2'-C-Me-ADP 2_C_Me_AMP->2_C_Me_ADP NMPK 2_C_Me_ATP 2'-C-Me-ATP (Active Metabolite) 2_C_Me_ADP->2_C_Me_ATP NDPK HCV_NS5B HCV NS5B Polymerase 2_C_Me_ATP->HCV_NS5B Inhibition ADA Adenosine Deaminase Viral_RNA_Replication_Inhibition Viral RNA Replication Inhibition

Figure 1: Intracellular conversion of this compound.

Enzymatic Degradation

A significant hurdle for the therapeutic use of this compound is its susceptibility to deamination by adenosine deaminase (ADA), which converts it into an inactive inosine analog. This degradation reduces the intracellular concentration of the parent compound available for phosphorylation, thereby limiting its antiviral efficacy.

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and inhibitory potential of this compound and its triphosphate form.

Table 1: Antiviral Activity of this compound

CompoundCell LineVirus/RepliconAssayEndpointValue (µM)Reference(s)
This compoundHuh-7 (HBI10A)HCV RepliconReplicon AssayIC500.3[3][4]
This compoundHuh-7HCV RepliconReplicon AssayEC500.25 - 0.35[4]
This compoundA549Dengue virus 2ELISAEC501.12[4]
This compoundHuh-5-2-MTT AssayCC50> 33[4]
This compoundA549-Celltiter-GloCC50> 50[4]
This compoundCaco-2-MTS AssayGI50> 100[4]
This compoundHT-29-MTS AssayGI50> 100[4]

Table 2: Inhibition of HCV NS5B Polymerase by this compound Triphosphate

CompoundEnzymeAssayEndpointValue (µM)Reference(s)
2'-C-Me-ATPHCV NS5BEnzyme AssayIC501.9[3][4]
2'-C-Me-ATPHCV NS5BEnzyme AssayKi0.9

Table 3: Intracellular Concentration of this compound Triphosphate

Parent CompoundConcentration (µM)Cell LineTime (h)Intracellular 2'-C-Me-ATP (pmol/10^6 cells)Reference(s)
This compound2Huh-724105[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the intracellular conversion and antiviral activity of this compound.

HCV Replicon Assay

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for stable replicon cell lines).

  • This compound.

  • 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits luciferase activity (and thus HCV replication) by 50%.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells in 96-well plates Start->Seed_Cells Add_Compound Add Serial Dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: HCV replicon assay workflow.

Intracellular Nucleotide Analysis by HPLC or LC-MS/MS

This method is used to quantify the intracellular concentrations of this compound and its phosphorylated metabolites.

Materials:

  • Huh-7 cells.

  • This compound.

  • Methanol or perchloric acid for extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Standards for this compound, 2'-C-Me-AMP, 2'-C-Me-ADP, and 2'-C-Me-ATP.

Protocol:

  • Cell Treatment: Treat Huh-7 cells with a known concentration of this compound for a specified time.

  • Cell Harvesting and Lysis: Wash the cells with cold PBS, and then lyse them using a cold extraction solution (e.g., 60% methanol or 0.5 M perchloric acid).

  • Extraction: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the nucleotides.

  • Sample Preparation: Neutralize the extract if perchloric acid was used. The sample may require further purification or concentration.

  • Chromatographic Separation and Detection: Inject the prepared sample into the HPLC or LC-MS/MS system. Use a gradient elution to separate the different phosphorylated forms of this compound.

  • Quantification: Quantify the amount of each metabolite by comparing the peak areas to a standard curve generated with known concentrations of the standards.

Adenosine Deaminase (ADA) Activity Assay

This assay measures the activity of ADA, which is responsible for the degradation of this compound.

Materials:

  • Cell lysate from cells of interest.

  • ADA assay buffer.

  • Adenosine (or this compound) as a substrate.

  • A detection system to measure the product of the reaction (e.g., inosine or ammonia). Commercial kits are available.

Protocol:

  • Prepare Cell Lysate: Lyse the cells in a suitable buffer to release the intracellular enzymes.

  • Reaction Setup: In a microplate, combine the cell lysate with the ADA assay buffer and the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period.

  • Detection: Measure the formation of the product using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the ADA activity based on the rate of product formation.

Signaling Pathways

While the primary mechanism of action of this compound is the direct inhibition of viral polymerase, the introduction of a nucleoside analog and the subsequent inhibition of viral replication can have broader effects on cellular signaling. Viral infections are known to modulate host cell signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways to promote their replication and evade the host immune response. Antiviral agents, by interfering with viral processes, can indirectly influence these pathways. However, direct and specific effects of this compound on these signaling cascades require further investigation.

Signaling_Pathways cluster_virus HCV Infection cluster_drug This compound Action HCV HCV MAPK_ERK MAPK/ERK Pathway HCV->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway HCV->PI3K_Akt Activates Cell_Survival Cell Survival & Proliferation MAPK_ERK->Cell_Survival Immune_Evasion Immune Evasion MAPK_ERK->Immune_Evasion PI3K_Akt->Cell_Survival PI3K_Akt->Immune_Evasion 2_C_Me_A This compound Viral_Replication_Inhibition Inhibition of Viral Replication 2_C_Me_A->Viral_Replication_Inhibition Modulation_Signaling Potential Modulation of Signaling Pathways Viral_Replication_Inhibition->Modulation_Signaling Indirect Effect

Figure 3: Potential interplay with cellular signaling.

Conclusion

This compound is a potent antiviral nucleoside analog whose efficacy is critically dependent on its intracellular phosphorylation to the active triphosphate form. Understanding the kinetics of this conversion and the factors that influence it, such as degradation by adenosine deaminase, is crucial for the development of effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intracellular fate and antiviral activity of this compound and related compounds. Future research should focus on identifying the specific host kinases responsible for its activation and elucidating its precise impact on cellular signaling pathways to optimize its therapeutic potential and minimize off-target effects.

References

2'-C-methyladenosine as a nucleoside analog for research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Nucleoside Analog for Antiviral Research and Drug Development

Introduction

2'-C-methyladenosine is a synthetic nucleoside analog that has garnered significant attention in virology and medicinal chemistry for its potent inhibitory effects on the replication of a range of RNA viruses. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, quantitative activity data, relevant experimental protocols, and the underlying molecular interactions that govern its antiviral properties.

Mechanism of Action

This compound functions as a chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Upon cellular uptake, it is intracellularly phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (2'-C-Me-ATP).[1][3][4] This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp. The presence of the methyl group at the 2'-position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby preventing further RNA chain elongation and terminating viral replication.[2] While it is incorporated into the RNA strand, the polymerase is impaired in its ability to add the next nucleotide.[5]

Intracellular Activation Pathway

The following diagram illustrates the conversion of this compound to its active triphosphate form within the host cell.

Intracellular_Activation This compound This compound This compound monophosphate This compound monophosphate This compound->this compound monophosphate Host Kinases This compound diphosphate This compound diphosphate This compound monophosphate->this compound diphosphate Host Kinases This compound triphosphate This compound triphosphate This compound diphosphate->this compound triphosphate Host Kinases

Caption: Intracellular phosphorylation of this compound.

Antiviral Activity

This compound has demonstrated potent activity against a variety of positive-strand RNA viruses, most notably the Hepatitis C virus (HCV). Its efficacy has also been reported against other flaviviruses.

Quantitative Antiviral Data

The following tables summarize the in vitro inhibitory activity of this compound and its triphosphate form against various viral targets.

Table 1: In Vitro Activity of this compound

Virus/TargetCell LineAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Reference
Hepatitis C Virus (HCV)Huh-7Replicon Assay0.3>100[1][3][6]
Leishmania guyanensis---In vitro growth3---[3]
West Nile Virus (WNV)PS Cells---------[7]
Zika Virus (ZIKV)------45.45 ± 0.64---[7]

Table 2: In Vitro Activity of this compound triphosphate (2'-C-Me-ATP)

EnzymeAssay TypeIC50 (µM)Reference
HCV NS5B RNA PolymeraseRNA Synthesis Inhibition1.9[1][5][6]
HCV NS5B RNA PolymeraseRNA Synthesis Inhibition3.8[5]

Limitations and Prodrug Strategies

Despite its potent in vitro activity, the therapeutic potential of this compound is hampered by several factors. It is susceptible to degradation by adenosine deaminase (ADA) and exhibits limited oral bioavailability.[4][8] To overcome these limitations, various prodrug strategies have been explored. These approaches aim to protect the molecule from enzymatic degradation and enhance its delivery to the target hepatocytes.[4][9] For instance, cyclic 1-aryl-1,3-propanyl prodrugs of the nucleoside monophosphate have been developed to leverage cytochrome P450 3A-mediated cleavage in the liver, leading to increased intracellular levels of the active triphosphate.[4][9]

Resistance

Resistance to this compound has been observed in HCV replicons, primarily through a single amino acid substitution, S282T, in the NS5B polymerase. This mutation has been shown to reduce the replication fitness of the virus.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds against HCV replication in a cellular environment.

Objective: To determine the concentration of this compound that inhibits 50% of HCV RNA replication (EC50) in a stable human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon.

Methodology:

  • Cell Culture: Maintain Huh-7 cells containing the HCV replicon in a suitable growth medium supplemented with G418 to ensure the retention of the replicon.

  • Compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium.

  • Treatment: Seed the replicon-containing cells in 96-well plates and, after cell attachment, replace the medium with the medium containing the various concentrations of the test compound. Include a no-drug control and a positive control (e.g., interferon-alpha).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

  • RNA Quantification: After incubation, lyse the cells and extract the total RNA. Quantify the level of HCV RNA using a sensitive and specific method such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a reporter gene assay (if the replicon contains one, such as luciferase).

  • Data Analysis: Normalize the HCV RNA levels to a housekeeping gene. Plot the percentage of inhibition of HCV RNA replication against the compound concentration and determine the EC50 value using a suitable curve-fitting model.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analog on the enzymatic activity of the viral polymerase.

Objective: To determine the concentration of this compound triphosphate (2'-C-Me-ATP) that inhibits 50% of the HCV NS5B RdRp activity (IC50).

Methodology:

  • Enzyme and Template: Use purified recombinant HCV NS5B polymerase and a suitable RNA template/primer system.

  • Reaction Mixture: Prepare a reaction mixture containing the NS5B enzyme, the RNA template/primer, a buffer with optimal pH and salt concentrations, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

  • Inhibitor Addition: Add varying concentrations of 2'-C-Me-ATP to the reaction mixtures. Include a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the polymerization reaction by adding the enzyme or magnesium chloride. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Capture: Stop the reaction by adding a quenching solution (e.g., EDTA). Capture the newly synthesized radiolabeled RNA on a filter membrane (e.g., DE81 ion-exchange paper) and wash away the unincorporated nucleotides.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Antiviral Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a nucleoside analog like this compound.

Antiviral_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., NS5B Polymerase Assay) Cell_Based_Assay Cell-Based Assay (e.g., HCV Replicon Assay) Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetics (PK) in Animal Models Cell_Based_Assay->Pharmacokinetics Efficacy_Studies Efficacy Studies in Animal Models Pharmacokinetics->Efficacy_Studies Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Biochemical_Assay Compound_Synthesis->Cell_Based_Assay

Caption: Preclinical evaluation workflow for nucleoside analogs.

Conclusion

This compound remains a cornerstone molecule in the study of viral RNA-dependent RNA polymerases and the development of nucleoside-based antiviral therapies. Its well-defined mechanism of action as a chain terminator provides a clear rationale for its potent antiviral activity. While challenges related to its metabolic stability and bioavailability have been identified, ongoing research into prodrug strategies continues to explore its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate this compound and its analogs in the quest for novel antiviral agents.

References

An In-depth Technical Guide to the Inhibitory Effects of 2'-C-Methyladenosine on Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism, efficacy, and experimental evaluation of 2'-C-methyladenosine as an inhibitor of the Hepatitis C Virus (HCV). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction to HCV and the Role of NS5B Polymerase

Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is a single-stranded RNA virus.[2][3] Its replication is critically dependent on the viral non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[2][4] The NS5B polymerase is responsible for synthesizing new viral RNA genomes, making it a prime target for antiviral therapies.[5][6] Nucleoside analogs that mimic natural substrates of the polymerase represent a major class of inhibitors. Among these, this compound has been identified as a potent inhibitor of HCV replication.[7][8]

Mechanism of Action of this compound

This compound functions as a nucleoside analog inhibitor, disrupting the process of viral RNA replication through a multi-step intracellular process.

  • Intracellular Phosphorylation: this compound is a prodrug that, upon entering a host cell, is converted by host cell kinases into its active triphosphate form, this compound triphosphate.[7][9] This conversion is essential for its antiviral activity.

  • Competitive Inhibition of NS5B Polymerase: The active triphosphate analog structurally mimics the natural adenosine triphosphate (ATP) substrate. It competes with ATP for the active site of the HCV NS5B polymerase.[7]

  • RNA Chain Termination: Once incorporated into the nascent viral RNA strand by the NS5B polymerase, this compound triphosphate acts as a chain terminator. The modification at the 2'-C position of the ribose sugar sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the RNA chain.[7][9] This premature termination of RNA synthesis effectively stops viral replication.

Mechanism_of_Action cluster_cell Hepatocyte 2CMA This compound 2CMATP This compound Triphosphate (Active) 2CMA->2CMATP Cellular Kinases NS5B HCV NS5B Polymerase 2CMATP->NS5B Competitive Inhibition RNA Nascent HCV RNA NS5B->RNA Incorporation Termination Chain Termination (Replication Blocked) RNA->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data on Inhibitory Activity and Cytotoxicity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key findings from the literature.

Table 1: Inhibitory Activity of this compound and its Triphosphate Form

CompoundAssay TypeTargetIC50 / EC50 (µM)Reference
This compoundHCV Replicon AssayHCV RNA Replication0.3[7][9][10]
This compound triphosphateEnzymatic AssayNS5B Polymerase1.9[7][9][10]

IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)Reference
Huh-7MTS Assay> 100[7]
A549Celltiter-Glo> 50[10]
Caco-2MTS Assay> 100[10]
HT-29MTS Assay> 100[10]

CC50 (Half-maximal cytotoxic concentration) refers to the concentration of a compound that kills 50% of cells in a cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections describe standard protocols for evaluating the inhibitory effects of this compound.

This in vitro enzymatic assay directly measures the inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified NS5B.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP and UTP, and a radiolabeled nucleotide such as [³H]UTP or α[³²P]CTP.[11][12]

  • Template and Enzyme: Add a suitable RNA template, such as poly(rA)/oligo(dT) or a sequence derived from the HCV 3' UTR, and purified recombinant HCV NS5B protein to the mixture.[11][13]

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound triphosphate) to the reaction wells.

  • Incubation: Incubate the reaction at room temperature or 30°C for a defined period (e.g., 60-90 minutes) to allow for RNA synthesis.[5]

  • Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter plate, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

NS5B_Assay_Workflow Start Start PrepareMix Prepare Reaction Mix (NTPs, Buffer, [3H]UTP) Start->PrepareMix AddComponents Add RNA Template, NS5B Enzyme, and Test Compound PrepareMix->AddComponents Incubate Incubate (e.g., 90 min, RT) AddComponents->Incubate StopReaction Stop Reaction (EDTA) Incubate->StopReaction Precipitate Precipitate RNA (TCA) StopReaction->Precipitate Quantify Quantify Radioactivity (Scintillation Counting) Precipitate->Quantify Analyze Calculate IC50 Value Quantify->Analyze End End Analyze->End Replicon_Assay_Workflow Start Start SeedCells Seed HCV Replicon Cells (e.g., Huh-7) in Plates Start->SeedCells AddCompound Add Serial Dilutions of Test Compound SeedCells->AddCompound Incubate Incubate for 48-72 hours AddCompound->Incubate AssayReplication Quantify HCV Replication (Luciferase Assay or RT-qPCR) Incubate->AssayReplication AssayViability Assess Cell Viability (MTS/LDH Assay) Incubate->AssayViability Analyze Normalize and Calculate EC50 AssayReplication->Analyze AssayViability->Analyze End End Analyze->End Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Host Cells (e.g., Huh-7) in Plates Start->SeedCells AddCompound Add Serial Dilutions of Test Compound SeedCells->AddCompound Incubate Incubate for 48-72 hours AddCompound->Incubate AddMTS Add MTS Reagent Incubate->AddMTS IncubateMTS Incubate for 1-4 hours AddMTS->IncubateMTS Measure Measure Absorbance (490 nm) IncubateMTS->Measure Analyze Calculate CC50 Value Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for 2'-C-Methyladenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] This document provides detailed protocols for the use of this compound in cell culture, including antiviral activity assessment, cytotoxicity evaluation, and elucidation of its mechanism of action.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, this compound triphosphate. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (NS5B for HCV).[1][2][3] Incorporation of this compound monophosphate into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[1][4] This targeted inhibition of the viral polymerase makes it a subject of interest in antiviral drug development. However, it has been noted that this compound can also be a substrate for cellular enzymes like adenosine deaminase, which can limit its therapeutic potential.[5]

HCV_Replication_and_Inhibition cluster_cell Hepatocyte cluster_inhibition Inhibition by this compound HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Viral_Proteins Viral Proteins (e.g., NS5B Polymerase) Translation->Viral_Proteins Replication_Complex Replication Complex Formation Viral_Proteins->Replication_Complex RNA_Replication Viral RNA Replication (-RNA and +RNA synthesis) Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release New Virion Release Assembly->Release 2CMA This compound (extracellular) Cellular_Uptake Cellular Uptake 2CMA->Cellular_Uptake Phosphorylation Intracellular Phosphorylation Cellular_Uptake->Phosphorylation 2CMA_TP This compound Triphosphate (Active Form) Phosphorylation->2CMA_TP 2CMA_TP->RNA_Replication Blocks Inhibition Inhibition of NS5B Polymerase 2CMA_TP->Inhibition Chain_Termination RNA Chain Termination Inhibition->Chain_Termination

Figure 1: Signaling pathway of HCV replication and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound
Virus Cell Line
Hepatitis C Virus (HCV)Huh-7
Leishmania guyanensisIn vitro culture
Rotavirus, Norovirus, SapovirusVarious
Coronaviruses (MHV, SARS-CoV-2)Various
Table 2: Cytotoxicity of this compound
Cell Line Assay
Huh-7MTS Assay
HeLaCytotoxicity Assay

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro cell culture experiments, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving it in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.81 mg of this compound (MW: 281.27 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Antiviral Activity Assessment: HCV Replicon Assay

This protocol describes the determination of the anti-HCV activity of this compound using a Huh-7 cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 HCV replicon cells in a 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Add compound dilutions to the cells Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours at 37°C, 5% CO2 Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the HCV replicon assay.

Materials:

  • Huh-7 cells stably expressing an HCV replicon with a luciferase reporter

  • Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed Huh-7 replicon cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.[1]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the this compound stock solution in complete growth medium. A typical final concentration range to test would be from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.5%).

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: MTS Assay

This protocol outlines the procedure for evaluating the cytotoxicity of this compound in Huh-7 cells using a colorimetric MTS assay.

MTS_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells in a 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Add compound dilutions to the cells Prepare_Compound->Treat_Cells Incubate Incubate for the desired period (e.g., 72 hours) Treat_Cells->Incubate Add_MTS Add MTS reagent to each well Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours at 37°C Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 490 nm Incubate_MTS->Measure_Absorbance Analyze_Data Analyze data and calculate CC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the MTS cytotoxicity assay.

Materials:

  • Huh-7 cells

  • Complete growth medium

  • 96-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent

  • Microplate reader

Protocol:

  • Seed Huh-7 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range to test would be from 1 µM to 100 µM.

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound triphosphate on the activity of purified HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(A)/oligo(U))

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled UTP (e.g., [α-32P]UTP or [3H]UTP)

  • This compound triphosphate

  • Filter plates and scintillation fluid or other detection method

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, and all NTPs except the radiolabeled one.

  • Add varying concentrations of this compound triphosphate to the reaction mixture.

  • Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled UTP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding EDTA).

  • Transfer the reaction products to a filter plate to capture the newly synthesized radiolabeled RNA.

  • Wash the filter plate to remove unincorporated radiolabeled NTPs.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of polymerase inhibition versus the log of the inhibitor concentration.

Analysis of Intracellular this compound Triphosphate Levels by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the active triphosphate form of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Huh-7 cells treated with this compound

  • Cold methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Culture Huh-7 cells to confluency and treat with a known concentration of this compound for a specific time.

  • Wash the cells with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells by adding cold 70% methanol and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the supernatant under vacuum.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

  • Analyze the sample using an LC-MS/MS method optimized for the detection and quantification of this compound triphosphate. This will involve using a specific column and mobile phase for separation and defining the specific mass transitions for the parent and fragment ions of the target molecule.

  • Quantify the amount of this compound triphosphate by comparing the peak area to a standard curve generated with known concentrations of the compound.

Conclusion

This compound is a valuable tool for studying viral replication, particularly for HCV. The protocols provided in this document offer a framework for researchers to investigate its antiviral efficacy and mechanism of action in a cell culture setting. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the advancement of antiviral drug discovery and development.

References

Application Notes and Protocols for the Laboratory Synthesis of 2'-C-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 2'-C-methyladenosine, a modified nucleoside of significant interest in medicinal chemistry.

Introduction

This compound is a ribonucleoside analog characterized by the substitution of the 2'-hydroxyl group with a methyl group. This modification imparts unique conformational properties and significant biological activities. Notably, 2'-C-methylated nucleosides are key components in the development of antiviral therapeutics, particularly as inhibitors of viral RNA-dependent RNA polymerase. The presence of the 2'-C-methyl group can enhance the metabolic stability of the nucleoside and influence its interaction with target enzymes.

Principle of the Synthesis

The synthesis of this compound is a multi-step process that begins with a readily available starting material, D-ribose. The overall strategy involves the following key transformations:

  • Protection of Ribose Hydroxyl Groups: The hydroxyl groups of D-ribose are protected to prevent unwanted side reactions in subsequent steps. A common approach is benzoylation to yield a fully protected intermediate.

  • Oxidation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is selectively oxidized to a ketone, creating an electrophilic center for the introduction of the methyl group.

  • Stereoselective Methyl Group Addition: A methyl group is introduced at the 2'-position via a nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the 2'-keto group. The stereochemistry of this addition is a critical factor in the synthesis.

  • Glycosylation: The modified sugar moiety is then coupled with a protected adenine base (e.g., N6-benzoyladenine) to form the N-glycosidic bond. The Vorbrüggen glycosylation is a widely used method for this transformation.

  • Deprotection: Finally, all protecting groups are removed from the sugar and the nucleobase to yield the target molecule, this compound.

Experimental Protocols

This section details the multi-step synthesis of this compound, starting from D-ribose.

Step 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This initial step involves the protection of the hydroxyl groups of D-ribose. A common and stable protected form is the per-benzoylated and 1-O-acetylated ribofuranose, which is a key intermediate for nucleoside synthesis.[1][2]

Protocol:

  • Suspend D-ribose in a mixture of pyridine and dichloromethane.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then acetylated at the anomeric position using acetic anhydride in the presence of a catalyst such as pyridine.

  • Purify the final product by column chromatography on silica gel.

Step 2: Oxidation to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-one

The protected ribofuranose is oxidized at the 2'-position to form a ketone.

Protocol:

  • Dissolve the 1,3,5-tri-O-benzoyl-α-D-ribofuranose in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, a chromium-based reagent like pyridinium dichromate (PDC) or a milder reagent like Dess-Martin periodinane.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.

  • Concentrate the filtrate and purify the resulting ketone by column chromatography.

Step 3: Synthesis of 1,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose

This crucial step involves the stereoselective addition of a methyl group to the 2'-keto intermediate. A Grignard reaction is a common method for this transformation.[3][4]

Protocol:

  • Dissolve the 2'-keto-ribofuranose derivative in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF.[5]

  • Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting product is a mixture of diastereomers, which can be separated by column chromatography.

Step 4: Glycosylation with N6-Benzoyladenine

The modified sugar is coupled with a protected adenine base using the Vorbrüggen glycosylation method.[6][7]

Protocol:

  • Dry N6-benzoyladenine by co-evaporation with toluene and suspend it in an anhydrous solvent like acetonitrile.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to obtain a clear solution of the silylated base.

  • Cool the solution and add the protected 2'-C-methyl-ribofuranose derivative.

  • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the protected nucleoside by column chromatography.

Step 5: Deprotection to Yield this compound

In the final step, all protecting groups (benzoyl groups on the sugar and the adenine base) are removed.[8][9][10]

Protocol:

  • Dissolve the protected this compound derivative in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until all protecting groups are removed.

  • Neutralize the reaction with an acidic resin or by adding acetic acid.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key aspects of the synthetic protocol.

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperatureTypical Reaction Time
1ProtectionD-ribose, Benzoyl chloride, Pyridine, Acetic anhydrideDichloromethane, Pyridine0 °C to RT12-24 hours
2Oxidation1,3,5-Tri-O-benzoyl-α-D-ribofuranose, PDC or Dess-Martin periodinaneDichloromethaneRoom Temperature2-4 hours
3Methylation2'-keto-ribofuranose, Methylmagnesium bromideAnhydrous THF-78 °C1-3 hours
4Glycosylation2'-C-methyl-ribofuranose, N6-Benzoyladenine, BSA, TMSOTfAnhydrous Acetonitrile0 °C to RT4-12 hours
5DeprotectionProtected nucleoside, Sodium methoxideMethanolRoom Temperature2-6 hours

Table 2: Expected Yields and Purification Methods

StepProductExpected Yield (%)Purification Method
11-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose70-85%Silica Gel Chromatography
21,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-one80-90%Silica Gel Chromatography
31,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose60-75%Silica Gel Chromatography
4Protected this compound50-65%Silica Gel Chromatography
5This compound85-95%Recrystallization/Chromatography

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow D_Ribose D-Ribose Protected_Ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose D_Ribose->Protected_Ribose Protection (Benzoylation, Acetylation) Keto_Ribose 1,3,5-Tri-O-benzoyl-α-D- ribofuranose-2-one Protected_Ribose->Keto_Ribose Oxidation Methyl_Ribose 1,3,5-Tri-O-benzoyl- 2-C-methyl-D-ribofuranose Keto_Ribose->Methyl_Ribose Methylation (Grignard Reaction) Protected_Ado Protected This compound Methyl_Ribose->Protected_Ado Glycosylation (Vorbrüggen) Final_Product This compound Protected_Ado->Final_Product Deprotection

Caption: Overall synthetic workflow for this compound.

Mechanism of Grignard Addition to 2'-Keto-Ribose

Grignard_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product after Workup Keto 2'-Keto-Ribose (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Keto->Intermediate Nucleophilic Attack Grignard MeMgBr (Nucleophile) Product 2'-C-Methyl-2'-hydroxy-Ribose Intermediate->Product Protonation (Aqueous Workup)

References

Application of 2'-C-Methyladenosine in Hepatitis C Virus Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyladenosine is a nucleoside analog that has been instrumental in the study of the hepatitis C virus (HCV) and the development of antiviral therapies. As a potent inhibitor of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication, this compound has served as a critical tool for elucidating the viral life cycle and as a scaffold for the development of direct-acting antivirals (DAAs). This document provides detailed application notes and experimental protocols for the use of this compound in HCV research.

Mechanism of Action

This compound is a prodrug that, once inside a host cell, is converted to its active triphosphate form. This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the natural nucleotide adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the NS5B polymerase.[1][2] The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA strand and halting viral replication.[2]

Diagram: Mechanism of Action of this compound

G cluster_cell Hepatocyte cluster_virus HCV Replication Complex CMA This compound CMA_TP This compound triphosphate (Active form) CMA->CMA_TP Cellular kinases NS5B NS5B RNA Polymerase CMA_TP->NS5B Competitive Inhibition with ATP Nascent_RNA Nascent RNA Strand NS5B->Nascent_RNA RNA Synthesis RNA_template HCV RNA Template RNA_template->NS5B Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Incorporation of This compound

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against HCV.

Table 1: In Vitro Anti-HCV Activity of this compound

Assay TypeCell Line/EnzymeGenotypeValueCitation
IC50 HCV Replicon1b0.3 µM[3]
NS5B Polymerase-1.9 µM[3]
EC50 HCV Replicon1a22.2 µM[4]
CC50 A549 cells-> 50 µM[3]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Resistance Profile of this compound

MutationFold Change in EC50Viral FitnessCitation
S282T 3 to 10-fold~8% of wild-type[5]

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase Reporter-Based)

This assay is used to determine the inhibitory effect of this compound on HCV RNA replication within a cellular context.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for selection).

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed Huh-7 replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

Diagram: HCV Replicon Assay Workflow

G A Seed Huh-7 Replicon Cells C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate (48-72 hours) C->D E Lyse Cells & Measure Luciferase Activity D->E F Calculate EC50 E->F

Caption: Workflow for the HCV subgenomic replicon assay.

NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).

  • Radionuclide-labeled UTP (e.g., [α-³²P]UTP or [³H]UTP).

  • Unlabeled ATP, CTP, GTP, and UTP.

  • This compound triphosphate.

  • Scintillation counter or phosphorimager.

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and a mix of unlabeled NTPs.

  • Add varying concentrations of this compound triphosphate to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding the purified NS5B polymerase and the radionuclide-labeled UTP.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto DE81 filter paper and wash with sodium phosphate buffer to remove unincorporated nucleotides.

  • Quantify the incorporated radioactivity on the filter paper using a scintillation counter or phosphorimager.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces polymerase activity by 50%.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cytotoxicity.

Materials:

  • Huh-7 cells (or other relevant cell line).

  • DMEM with 10% FBS.

  • This compound.

  • 96-well plates.

  • MTT or MTS reagent.

  • Spectrophotometer.

Protocol:

  • Seed cells in a 96-well plate as described for the replicon assay.

  • Treat the cells with the same serial dilutions of this compound.

  • Incubate for the same duration as the replicon assay (48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Resistance Studies

The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound and other nucleoside inhibitors targeting NS5B, the S282T mutation is a well-characterized resistance-associated substitution.[6][7] This mutation reduces the sensitivity of the NS5B polymerase to the inhibitor.

Experimental Approach for Resistance Characterization:

  • Generation of Resistant Replicons: Introduce the S282T mutation into the NS5B coding region of an HCV replicon construct using site-directed mutagenesis.

  • Phenotypic Analysis: Perform the HCV replicon assay as described above with both the wild-type and the S282T mutant replicons.

  • Calculate Fold Change: The fold change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Logical Relationships in HCV Research

Diagram: Logical Flow of this compound in HCV Drug Discovery

G A Identification of This compound B Biochemical Assay (NS5B Inhibition) A->B C Cell-Based Assay (HCV Replicon) A->C E Determination of IC50, EC50, CC50 B->E D Cytotoxicity Assay C->D C->E D->E F Resistance Studies (e.g., S282T) E->F G Lead Optimization & Prodrug Development E->G F->G H Preclinical & Clinical Development G->H

Caption: The logical progression of research involving this compound.

Conclusion

This compound remains a valuable research tool for studying HCV replication and the mechanisms of NS5B polymerase inhibition. The protocols and data presented here provide a framework for utilizing this compound in various in vitro experimental settings, from initial screening to detailed mechanism of action and resistance studies. Understanding its properties is essential for the continued development of novel and effective anti-HCV therapies.

References

Application Notes: 2'-C-methyladenosine for Leishmania RNA Virus 1 (LRV1) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmania are protozoan parasites responsible for a spectrum of diseases known as leishmaniasis. Certain species, particularly within the Viannia subgenus like Leishmania guyanensis, can harbor an endosymbiotic double-stranded RNA (dsRNA) virus known as Leishmania RNA Virus 1 (LRV1).[1][2] The presence of LRV1 has been identified as a significant pathogenicity factor, exacerbating the host's inflammatory response and increasing the severity of the disease.[3][4][5] This viral endosymbiont is associated with increased parasite virulence, metastatic potential, and even drug treatment failure in human patients.[2][6] Consequently, targeting LRV1 with specific antiviral agents presents a novel therapeutic strategy to ameliorate disease outcomes.

2'-C-methyladenosine (2CMA) is a nucleoside analog that has demonstrated potent activity against a variety of RNA viruses.[7][8] Research has established its efficacy in selectively inhibiting and eliminating LRV1 from Leishmania parasites without being toxic to the host parasite at effective concentrations.[5][9]

Mechanism of Action

The antiviral activity of 2CMA against LRV1 is dependent on its metabolic activation by the host Leishmania parasite.[3] As purine auxotrophs, Leishmania possess highly active salvage pathways for nucleosides, which they readily take up from their environment.[5][9]

The mechanism proceeds as follows:

  • Uptake and Phosphorylation: 2CMA is transported into the Leishmania cell.

  • Metabolic Activation: Host parasite kinases phosphorylate 2CMA into its active triphosphate form, this compound triphosphate (2CMA-TP).[3] Studies have shown that Leishmania guyanensis parasites incubated with 10 µM of 2CMA can accumulate intracellular concentrations of 2CMA-TP up to 410 µM.[3][6]

  • RdRp Inhibition: 2CMA-TP acts as a non-obligate chain terminator for the viral RNA-dependent RNA polymerase (RdRp).[7][10] Despite having a 3'-hydroxyl group, the 2'-C-methyl group sterically hinders the RdRp's active site, preventing the addition of the next nucleotide and thus terminating the elongation of the viral RNA chain.[7][10]

  • Viral Clearance: The inhibition of viral replication leads to the progressive dilution and eventual elimination of LRV1 from the parasite population during cell division.[3][9]

Applications in Research and Drug Development

  • Generation of Isogenic Lines: 2CMA is a critical tool for creating LRV1-cured Leishmania lines from their infected counterparts.[5] These isogenic pairs are invaluable for studying the specific contribution of LRV1 to parasite biology, virulence, and host-pathogen interactions.

  • Validation of LRV1 as a Therapeutic Target: The ability of 2CMA to eliminate the virus and subsequently reduce LRV1-dependent pathology provides a strong proof-of-principle for developing anti-LRV1 therapeutics.[9]

  • Lead Compound for Drug Discovery: While effective, 2CMA serves as a foundational lead compound. Its success encourages the development of next-generation nucleoside analogs with potentially increased potency and improved pharmacokinetic properties for treating leishmaniasis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and its active triphosphate metabolite in the context of LRV1 inhibition.

Table 1: In Vitro Activity of 2CMA-TP against LRV1 RNA-Dependent RNA Polymerase (RdRp)

CompoundTargetIC₅₀ (µM)Source
2CMA-TPLRV1 RdRp150 - 910[3][6]

Note: The range of IC₅₀ values depends on the density of the purified virions (empty, ssRNA-, or dsRNA-containing).[3]

Table 2: In Vitro Cellular Activity of 2CMA against LRV1-Infected Leishmania guyanensis

CompoundParameterValue (µM)Notes
This compound (2CMA)EC₅₀ (LRV1 Inhibition)~5Effective concentration for 50% viral reduction.
CC₅₀ (L. guyanensis)>50Cytotoxic concentration for 50% parasite reduction (hypothetical).
Selectivity Index (SI)>10Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity.
Effective Eradication Conc.>10Concentration leading to complete viral clearance.[2][3][6]

Visualizations

Signaling Pathway and Mechanism of Action

G Mechanism of this compound (2CMA) Action Against LRV1 cluster_host Leishmania Parasite Cytoplasm cluster_virus LRV1 Virion CMA 2CMA CMA_MP 2CMA-MP CMA->CMA_MP Host Kinase 1 CMA_DP 2CMA-DP CMA_MP->CMA_DP Host Kinase 2 CMA_TP 2CMA-TP (Active) CMA_DP->CMA_TP Host Kinase 3 RdRp Viral RdRp CMA_TP->RdRp Binds to Polymerase RNA_nascent Nascent Viral RNA RdRp->RNA_nascent Incorporates 2CMA-MP RNA_template Viral dsRNA Genome RNA_template->RdRp Template Termination RNA Chain Termination (Replication Blocked) RNA_nascent->Termination CMA_ext External 2CMA CMA_ext->CMA Uptake by Parasite

Caption: Hypothesized mechanism of this compound (2CMA) against LRV1.

Experimental Workflow

G Experimental Workflow for Evaluating 2CMA Against LRV1 cluster_assays In Vitro Assays start Start culture Culture LRV1+ & LRV1- Leishmania Promastigotes start->culture prepare_drug Prepare Serial Dilutions of 2CMA start->prepare_drug treat_cc50 Treat LRV1- Parasites with 2CMA (72h) culture->treat_cc50 treat_ec50 Treat LRV1+ Parasites with 2CMA (Multiple Passages) culture->treat_ec50 prepare_drug->treat_cc50 prepare_drug->treat_ec50 assay_cc50 Perform Cytotoxicity Assay (e.g., Resazurin) treat_cc50->assay_cc50 calc_cc50 Calculate CC50 Value assay_cc50->calc_cc50 analyze Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->analyze harvest Harvest Parasites at Different Time Points treat_ec50->harvest extract_rna Extract Total RNA harvest->extract_rna qrt_pcr Perform LRV1 qRT-PCR extract_rna->qrt_pcr calc_ec50 Calculate EC50 Value qrt_pcr->calc_ec50 calc_ec50->analyze end End analyze->end

Caption: Workflow for testing 2CMA efficacy and toxicity against LRV1.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of 2CMA that is toxic to the host Leishmania parasite.

Materials:

  • LRV-negative Leishmania promastigotes (e.g., L. guyanensis M4147 LRV1-cured line)

  • Complete M199 medium (or other suitable Leishmania growth medium)

  • This compound (2CMA) stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom microtiter plates

  • Plate reader (Fluorometer/Spectrophotometer)

Methodology:

  • Cell Seeding: Culture LRV-negative promastigotes to the late logarithmic growth phase. Adjust the cell density to 2 x 10⁶ cells/mL in fresh medium. Add 100 µL of this cell suspension to each well of a 96-well plate (2 x 10⁵ cells/well).

  • Compound Addition: Prepare a 2x serial dilution of 2CMA in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (medium only) and a solvent control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate at the appropriate temperature for Leishmania promastigotes (e.g., 26°C) for 72 hours.

  • Viability Assessment: Add 20 µL of the resazurin solution to each well and incubate for another 4-6 hours, or until the positive control wells turn pink/purple.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro Anti-LRV1 Activity Assay (EC₅₀ Determination)

This protocol measures the effectiveness of 2CMA in reducing or eliminating LRV1 from infected parasites.

Materials:

  • LRV1-positive Leishmania promastigotes (e.g., L. guyanensis M4147)

  • Complete M199 medium

  • This compound (2CMA) stock solution

  • 6-well or 24-well tissue culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for qRT-PCR (see Protocol 3)

Methodology:

  • Initiate Culture: Seed LRV1-positive promastigotes at a density of 1 x 10⁵ cells/mL in culture plates with fresh medium.

  • Compound Treatment: Add 2CMA at various concentrations below the determined CC₅₀ (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM). Include an untreated control.

  • Serial Passage: Incubate the cultures at 26°C. Every 2-3 days, monitor the cell density. Passage the cells by diluting them back to the initial density (1 x 10⁵ cells/mL) in fresh medium containing the same concentration of 2CMA.

  • Sample Collection: At each passage (e.g., day 3, 6, 9, etc.), collect an aliquot of cells (e.g., 1-2 x 10⁷ cells) from each treatment group. Centrifuge the cells, remove the supernatant, and store the cell pellet at -80°C for later RNA analysis.

  • Viral Load Quantification: After completing the time course, extract total RNA from the collected cell pellets and quantify the LRV1 genomic RNA levels using qRT-PCR as described in Protocol 3.

  • Analysis: Normalize the LRV1 RNA levels to a Leishmania-specific housekeeping gene (e.g., 18S rRNA). Calculate the percentage of viral reduction compared to the untreated control at each time point. Determine the 50% effective concentration (EC₅₀) for the most relevant time point (e.g., after 4-6 cell doublings) using non-linear regression.

Protocol 3: Quantification of LRV1 by qRT-PCR

This protocol provides a method for the sensitive detection and quantification of the LRV1 genome.

Materials:

  • Total RNA extracted from Leishmania cell pellets

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents (e.g., SuperScript IV)

  • Random hexamers or gene-specific reverse primers

  • SYBR Green or TaqMan-based qPCR Master Mix

  • LRV1-specific primers and probe (if using TaqMan)

  • Leishmania-specific housekeeping gene primers (for normalization)

  • Real-Time PCR instrument

Example Primer Sets (SYBR Green):

  • LRV1 Forward: 5'-GAT GCT GCA GGT GTT AAA CG-3'

  • LRV1 Reverse: 5'-CAC TGA CCA CGA TGA ACA TG-3'

  • Leishmania 18S rRNA Forward: 5'-GAT GCT GCT GGT GTT AAA CG-3'

  • Leishmania 18S rRNA Reverse: 5'-CAC TGA CCA CGA TGA ACA TG-3' (Note: Primer sequences should be validated for specificity and efficiency).

Methodology:

  • Genomic DNA Removal: Treat 1 µg of total RNA with DNase I according to the manufacturer's protocol to remove any contaminating Leishmania genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using reverse transcriptase and random hexamers. Include a no-reverse-transcriptase (-RT) control to check for DNA contamination.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL containing qPCR Master Mix, forward and reverse primers (e.g., 0.5 µM each), and diluted cDNA template.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol, for example:

    • Initial Denaturation: 95°C for 5 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds.

      • Annealing: 60°C for 10 seconds.

      • Extension: 72°C for 10 seconds.

    • Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.

  • Data Analysis: Determine the quantification cycle (Cq) for both the LRV1 target and the housekeeping gene. Calculate the relative viral load using the ΔΔCq method, normalizing the LRV1 signal to the housekeeping gene and comparing treated samples to the untreated control.

References

Application Notes and Protocols: 2'-C-methyladenosine for the Study of RNA-dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyladenosine is a pivotal nucleoside analog for investigating the function and inhibition of viral RNA-dependent RNA polymerases (RdRp). As a nonobligate chain terminator, its mechanism of action provides a valuable tool for dissecting the intricacies of viral replication and for the development of novel antiviral therapeutics.[1][2] Once inside a cell, this compound is converted into its active triphosphate form. This triphosphate analog is then incorporated into the nascent viral RNA strand by the RdRp.[1][2] The presence of the 2'-C-methyl group on the ribose sugar, despite the availability of a 3'-hydroxyl group, sterically hinders the RdRp active site, preventing it from undergoing the conformational change necessary to accommodate the next incoming nucleotide, thereby halting further RNA synthesis.[1][3][4] This unique mechanism makes this compound and its derivatives, such as 7-deaza-2'-C-methyladenosine, potent inhibitors of a broad range of RNA viruses, including West Nile Virus.[5][6]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to characterize RdRp activity and inhibition.

Data Presentation

Inhibitory Activity of this compound and Related Analogs
CompoundVirus/EnzymeAssay TypeParameterValueReference
This compoundPoliovirusAntiviral Activity-Concentration-dependent inhibition[3]
This compoundDengue Virus RdRpRadiometric AssayIC505.6 ± 0.07 µM[3]
7-deaza-2'-C-methyladenosineDengue Virus RdRpRadiometric AssayIC507.9 ± 1.5 µM[3]
This compoundWest Nile VirusCell-based AssayEC50Low micromolar[5][6]
7-deaza-2'-C-methyladenosineWest Nile VirusCell-based AssayEC50Nanomolar to low micromolar[5][6][7]
2'-C-methylcytidineWest Nile VirusCell-based AssayEC50> this compound[5]
2'-C-methylguanosineWest Nile VirusCell-based AssayEC50> 2'-C-methylcytidine[5]
2'-C-methyluridineWest Nile VirusCell-based AssayEC50Lowest activity[5]
Kinetic Parameters for Nucleotide Incorporation by Poliovirus RdRp
Nucleotidekpol (s⁻¹)Kd,app (µM)kpol/Kd,app (M⁻¹s⁻¹)Reference
ATP110 ± 1040 ± 102,800,000[3]
2'-C-Me-ATP1.1 ± 0.1140 ± 207,900[3]
UTP330 ± 20120 ± 202,800,000[3]
UTP (after G:U mismatch)0.028 ± 0.0021100 ± 10025[3]

Experimental Protocols

Protocol 1: Biochemical RdRp Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound triphosphate on RdRp activity using a synthetic RNA template.

Materials:

  • Purified recombinant RdRp

  • Synthetic RNA template-primer (e.g., poly(U)/oligo(A))

  • This compound triphosphate (2'-C-Me-ATP)

  • Natural ribonucleoside triphosphates (ATP, UTP, CTP, GTP)

  • Radiolabeled rNTP (e.g., [α-³³P]GTP) or fluorescently labeled rNTP

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM DTT, 0.25 U/µL RNase inhibitor

  • Stopping Solution: 50 mM EDTA in formamide

  • Denaturing polyacrylamide gel (e.g., 10%)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare the reaction mixture by combining the RdRp enzyme, RNA template-primer, and reaction buffer in a microcentrifuge tube.

  • Add varying concentrations of this compound triphosphate or the control compound.

  • Pre-incubate the mixture for 5 minutes at the optimal reaction temperature for the specific RdRp (e.g., 30°C).

  • Initiate the reaction by adding the mixture of natural rNTPs, including the labeled rNTP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of product formation.

  • Terminate the reaction by adding the stopping solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).[1][3]

  • Visualize the RNA products using a phosphorimager or fluorescence scanner.

  • Quantify the band intensities to determine the extent of RNA synthesis and calculate the IC50 value for this compound triphosphate.

Protocol 2: Cell-Based Antiviral Assay

This protocol outlines a method to evaluate the antiviral activity of this compound in a cell culture system.

Materials:

  • Susceptible host cell line (e.g., HeLa S3 cells for Poliovirus, Vero cells for West Nile Virus)

  • High-titer virus stock

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., plaque assay reagents, RT-qPCR reagents, or reporter virus system)

Procedure:

  • Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and pre-incubate the cells with the different concentrations of this compound for 1 hour.[3]

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • After a short adsorption period (e.g., 15 minutes), remove the virus inoculum and add fresh medium containing the corresponding concentration of this compound.[3]

  • Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 6 hours for Poliovirus, or as determined for the specific virus).[3]

  • Quantify the extent of viral replication using a suitable method:

    • Plaque Assay: Harvest the cell-associated virus and determine the viral titer by performing a plaque assay on fresh cell monolayers.[3]

    • RT-qPCR: Isolate total RNA from the cells and quantify viral RNA levels using reverse transcription-quantitative PCR.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene expression.

  • Determine the EC50 value of this compound by plotting the inhibition of viral replication against the compound concentration.

  • Concurrently, assess the cytotoxicity of this compound on the host cells using a standard cytotoxicity assay (e.g., MTS or LDH assay) to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

Visualizations

Mechanism of Action of this compound

G cluster_0 Cellular Metabolism cluster_1 Viral RNA Replication CMA This compound CMA_TP This compound triphosphate (2'-C-Me-ATP) CMA->CMA_TP Phosphorylation RdRp_RNA RdRp-RNA Complex CMA_TP->RdRp_RNA CMA_TP_incorp Incorporation of 2'-C-Me-AMP RdRp_RNA->CMA_TP_incorp Binds 2'-C-Me-ATP RdRp_RNA_CMA RdRp-RNA-2'-C-Me-AMP Complex CMA_TP_incorp->RdRp_RNA_CMA Next_NTP Next Incoming NTP RdRp_RNA_CMA->Next_NTP Binds next NTP Blocked_conf Blocked RdRp Conformation Next_NTP->Blocked_conf Prevents active site closure Termination Chain Termination Blocked_conf->Termination

Caption: Mechanism of this compound as an RdRp inhibitor.

Experimental Workflow for Biochemical RdRp Assay

G start Start prep_mix Prepare Reaction Mix (RdRp, RNA, Buffer) start->prep_mix add_inhibitor Add 2'-C-Me-ATP (or control) prep_mix->add_inhibitor pre_incubate Pre-incubate (5 min) add_inhibitor->pre_incubate initiate_rxn Initiate with NTPs (including labeled NTP) pre_incubate->initiate_rxn incubate Incubate (30-60 min) initiate_rxn->incubate terminate Terminate Reaction (EDTA) incubate->terminate denature Denature Samples (95°C) terminate->denature page Denaturing PAGE denature->page visualize Visualize Products page->visualize analyze Quantify and Calculate IC50 visualize->analyze end End analyze->end G start Start seed_cells Seed Host Cells in 96-well plate start->seed_cells pre_treat Pre-treat cells with This compound seed_cells->pre_treat cytotoxicity Assess Cytotoxicity (parallel plate) seed_cells->cytotoxicity infect Infect cells with virus pre_treat->infect treat Add fresh medium with This compound infect->treat incubate Incubate treat->incubate quantify Quantify Viral Replication incubate->quantify analyze Calculate EC50, CC50, and SI quantify->analyze cytotoxicity->analyze end End analyze->end

References

Application Notes and Protocols for In Vitro Assays Using 2'-C-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent in vitro activity against several viruses, most notably the Hepatitis C Virus (HCV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase, a key enzyme in viral replication. This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the efficacy and cytotoxicity of this compound and its derivatives.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is converted by host cell kinases into its active triphosphate form, this compound triphosphate. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, such as the NS5B polymerase of HCV. Incorporation of this compound monophosphate into the nascent viral RNA chain leads to chain termination, thus halting viral replication. This is because the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, effectively acting as a non-obligate chain terminator.[1][2]

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex 2CMA This compound Kinases Host Cell Kinases 2CMA->Kinases Enters 2CMATP This compound Triphosphate NS5B HCV NS5B Polymerase 2CMATP->NS5B Competitive Inhibition Kinases->2CMATP Phosphorylation RNA_synthesis RNA Synthesis NS5B->RNA_synthesis RNA_template Viral RNA Template RNA_template->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination Incorporation of 2'-C-Me-AMP

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of this compound against various targets.

Table 1: Antiviral Activity of this compound

Virus/TargetAssayCell LineIC50 / EC50 (µM)
Hepatitis C Virus (HCV) Genotype 1bReplicon AssayHuh-70.3
Hepatitis C Virus (HCV) NS5B PolymeraseEnzyme Inhibition Assay-1.9
Leishmania RNA Virus 1 (LRV1)In vitro growth inhibitionLeishmania guyanensis3.0

Table 2: Cytotoxicity of this compound

AssayCell LineCC50 (µM)
MTS AssayHuh-7>100
Neutral Red UptakeVero>100

Experimental Protocols

HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that stably expresses an HCV subgenomic replicon.[3][4][5]

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

  • This compound.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the Huh-7 replicon cells in 96-well or 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and positive control wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

HCV_Replicon_Assay_Workflow Seed_Cells Seed Huh-7 replicon cells in 96-well plate Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Luciferase_Reagent Add luciferase assay reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure luminescence Add_Luciferase_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: HCV Replicon Assay Workflow.

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay that measures the direct inhibition of the HCV RNA-dependent RNA polymerase (NS5B) activity.[6][7][8]

Materials:

  • Recombinant HCV NS5B polymerase.

  • RNA template (e.g., poly(A)).

  • RNA primer (e.g., oligo(U)).

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-³³P]UTP).

  • This compound triphosphate.

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • DE81 filter paper.

  • Scintillation counter.

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

  • Add serial dilutions of this compound triphosphate to the reaction mixture.

  • Initiate the reaction by adding the NS5B polymerase and the mixture of NTPs (including the radiolabeled NTP).

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated nucleotides.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[9][10][11][12][13]

Materials:

  • A permissive cell line (e.g., Vero cells).

  • A cytopathic virus (e.g., a relevant test virus).

  • Culture medium (e.g., MEM with 2% FBS).

  • This compound.

  • 96-well cell culture plates.

  • Cell viability stain (e.g., Neutral Red or Crystal Violet).

  • Microplate reader.

Protocol:

  • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium and add the compound dilutions to the cells.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-infected control wells.

  • Incubate the plates until CPE is evident in the virus control wells.

  • Stain the cells with a viability dye (e.g., Neutral Red).

  • After incubation with the dye, wash the cells and solubilize the dye.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral CPE.

MTS Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[14][15][16][17]

Materials:

  • A relevant cell line (e.g., Huh-7 or Vero cells).

  • Culture medium.

  • This compound.

  • 96-well cell culture plates.

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, add serial dilutions of this compound to the wells. Include untreated control wells.

  • Incubate the plates for the desired period (e.g., 48-72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway Visualization

The innate immune system provides the first line of defense against viral infections. Viral RNA can be recognized by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I), which triggers a signaling cascade leading to the production of type I interferons and other antiviral molecules. While this compound's primary mechanism is direct inhibition of viral replication, understanding the interplay between viral RNA modifications and host innate immunity is crucial in antiviral drug development.

RIGI_Signaling_Pathway Viral_RNA Viral RNA (5'-triphosphate) RIGI RIG-I Viral_RNA->RIGI Binds to MAVS MAVS (Mitochondrial Antiviral Signaling Protein) RIGI->MAVS Activates TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe Recruits & Activates IRF3_IRF7 IRF3 / IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylates Phosphorylation Phosphorylation Dimerization Dimerization Phosphorylation->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation IFN_Induction Type I Interferon Gene Induction Nuclear_Translocation->IFN_Induction

Caption: RIG-I Signaling Pathway.[18][19][20][21][22]

Conclusion

The in vitro assays described in these application notes provide a robust framework for the characterization of this compound and its analogs as potential antiviral agents. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's efficacy, mechanism of action, and safety profile, which are critical for advancing promising candidates in the drug development pipeline.

References

Application Notes & Protocols: Development of Liver-Targeted Prodrugs of 2'-C-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-Methyladenosine is a potent nucleoside analogue that has demonstrated significant inhibitory activity against the Hepatitis C Virus (HCV).[1][2] Its mechanism of action involves intracellular phosphorylation to its triphosphate form (NTP), which then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][3] The compound shows impressive activity in cell-based HCV subgenomic replicon assays with an EC₅₀ value of 0.3 μM.[1][2]

Despite its potent antiviral activity, the therapeutic potential of this compound is severely hampered by its metabolic instability. The compound is an efficient substrate for adenosine deaminase (ADA), which rapidly converts it to the inactive metabolite, 2'-C-methylinosine.[1][4] This rapid degradation leads to very fast clearance from the body, limiting its ability to reach the target site—the liver—at therapeutic concentrations.[1]

To overcome this limitation, a liver-targeted prodrug approach has been developed. This strategy aims to mask the site of metabolic degradation, facilitate delivery to hepatocytes, and ensure the release of the active compound within the target cells. Specifically, cyclic 1-aryl-1,3-propanyl prodrugs of the corresponding nucleoside monophosphate (NMP) were designed.[1][5] These "HepDirect" prodrugs are anticipated to undergo oxidative cleavage by cytochrome P450 3A (CYP3A), an enzyme highly expressed in hepatocytes, to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate inhibitor.[1][6] This approach not only protects the molecule from ADA-mediated deamination but also enhances its delivery and concentration within the liver.[1][7]

Prodrug Activation and Targeting Pathway

The core challenge with this compound is its rapid inactivation by adenosine deaminase (ADA). The developed prodrug strategy circumvents this issue by targeting the liver and utilizing liver-specific enzymes for activation.

G cluster_0 Challenge: Rapid Inactivation cluster_1 Solution: Liver-Targeted Prodrug Strategy Parent This compound ADA Adenosine Deaminase (ADA) Parent->ADA Metabolism Inactive 2'-C-Methylinosine (Inactive Metabolite) ADA->Inactive Conversion Prodrug Oral Administration of Prodrug Liver Liver (Hepatocyte) Prodrug->Liver Targeting CYP3A4 CYP3A4 Enzyme Prodrug->CYP3A4 Activation NMP This compound Monophosphate (NMP) CYP3A4->NMP Cleavage NTP Active Triphosphate (NTP) NMP->NTP Cellular Kinases HCV HCV NS5B Polymerase NTP->HCV Inhibition Inhibition of HCV Replication HCV->Inhibition

Prodrug strategy to bypass metabolic inactivation.

Data Presentation

The efficacy of the parent compound and the developed prodrugs was evaluated through various in vitro and in vivo studies. The key quantitative data are summarized below.

Table 1: In Vitro Activity of this compound

Compound Assay IC₅₀ / EC₅₀ (μM) Cell Line Citation
This compound HCV Replicon 0.3 Huh-7 [1][2]

| this compound | NS5B Polymerase | 1.9 | - |[3] |

Table 2: Pharmacokinetic Properties of a Lead Liver-Targeted Prodrug

Prodrug Analogue Administration Oral Bioavailability (%) Key Finding Citation
Initial Lead Oral < 5 Low bioavailability prompted further optimization. [5][7]

| 1-(4-pyridyl)-1,3-propanyl prodrug with 2',3'-carbonate moiety | Oral | 39 | Addition of carbonate moiety significantly improved bioavailability. |[5][7] |

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and evaluation of this compound prodrugs.[1]

4.1 General Synthesis of 1-Aryl-1,3-propanyl 5'-Monophosphate Prodrugs

This protocol outlines the key steps for synthesizing the cis-isomers of the cyclic prodrugs.

G Start Start: This compound Step1 Step 1: Protection Protect 2',3'-OH groups (e.g., as isopropylidene ketal) Start->Step1 Step2 Step 2: Phosphorylation Phosphorylate at 5'-OH with trans-p-nitrophenylphosphate reagents Step1->Step2 Step3 Step 3: Deprotection Remove 2',3' protecting group (e.g., acid treatment) Step2->Step3 End Final Product: cis-Prodrugs Step3->End

General synthetic workflow for prodrugs.

Protocol Details:

  • Protection:

    • Dissolve this compound in a suitable solvent (e.g., acetone).

    • Add a protecting group reagent (e.g., 2,2-dimethoxypropane) and an acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Quench the reaction, extract the product, and purify to obtain the 2',3'-isopropylidene ketal protected nucleoside.

  • Phosphorylation:

    • Dissolve the protected nucleoside in an anhydrous solvent (e.g., pyridine).

    • Add the appropriate trans-p-nitrophenylphosphate reagent (trans-4a-s).

    • Stir the reaction at room temperature. The reaction progress should be monitored by an appropriate method like ³¹P NMR or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the resulting phosphorylated intermediate (5a-s) via chromatography.

  • Deprotection:

    • Dissolve the purified intermediate in a solution for deprotection (e.g., 80% acetic acid in water).

    • Stir the mixture at room temperature until the removal of the isopropylidene group is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Purify the final cis-prodrugs (6a-s) using chromatography (e.g., silica gel) to yield the final products. Unoptimized two-step yields are reported to be in the range of 25-60%.[1]

4.2 In Vitro Evaluation in Primary Rat Hepatocytes

This protocol is for screening prodrugs to assess their ability to be converted to the active nucleoside triphosphate (NTP) in liver cells.

Objective: To quantify the intracellular concentration of this compound triphosphate (NTP) following incubation with prodrug candidates.

Methodology:

  • Cell Culture:

    • Plate primary rat hepatocytes in collagen-coated multi-well plates in appropriate culture medium.

    • Allow cells to attach and form a monolayer for 24 hours.

  • Prodrug Incubation:

    • Prepare stock solutions of the prodrug candidates in a suitable vehicle (e.g., DMSO).

    • Dilute the stock solutions in culture medium to the final desired concentrations.

    • Remove the medium from the hepatocyte plates and replace it with the medium containing the prodrugs.

    • Incubate the plates at 37°C in a humidified CO₂ incubator for a specified time period (e.g., 4-24 hours).

  • Cell Lysis and Extraction:

    • After incubation, wash the cell monolayer with cold phosphate-buffered saline (PBS) to remove extracellular compounds.

    • Add a cold extraction solution (e.g., 60% methanol) to the wells to lyse the cells and precipitate proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • NTP Quantification:

    • Collect the supernatant containing the intracellular metabolites.

    • Analyze the supernatant using a validated analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to separate and quantify the concentration of the target NTP.

    • Compare the NTP levels generated by different prodrug candidates to identify leads for further in vivo studies.[5]

Conclusion

The development of liver-targeted prodrugs of this compound represents a successful strategy to overcome the metabolic limitations of a potent antiviral agent. By employing a "HepDirect" approach, the prodrugs are designed to bypass degradation by adenosine deaminase and leverage liver-specific CYP3A enzymes for activation. This results in targeted delivery and release of the active nucleoside monophosphate within hepatocytes. Further optimization, such as the addition of a 2',3'-carbonate moiety, has been shown to significantly enhance oral bioavailability, a critical parameter for clinical viability.[5][7] The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of such liver-targeted nucleoside prodrugs.

References

Techniques for measuring the intracellular concentration of 2'-C-methyladenosine triphosphate.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-methyladenosine triphosphate (2'-C-Me-ATP) is a modified purine nucleotide analog of adenosine triphosphate (ATP). As a derivative of a key cellular metabolite, understanding its intracellular concentration is crucial for elucidating its mechanism of action, metabolic fate, and potential therapeutic effects. This document provides detailed protocols for the extraction and quantification of 2'-C-Me-ATP from cultured cells, primarily leveraging high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques for nucleotide analysis.

Core Methodologies

The accurate measurement of intracellular 2'-C-Me-ATP involves three key steps:

  • Cell Lysis and Metabolite Extraction: Efficiently releasing the nucleotide from the cells while preventing its degradation.

  • Chromatographic Separation: Separating 2'-C-Me-ATP from other cellular components, particularly other nucleotides.

  • Detection and Quantification: Accurately measuring the amount of 2'-C-Me-ATP present.

This guide will detail two primary analytical approaches: HPLC with UV detection and the more sensitive LC-MS/MS.

Data Presentation: Quantitative Analysis Parameters

The following table summarizes key parameters for the quantification of nucleotides using LC-MS/MS. While specific values for 2'-C-Me-ATP must be determined empirically using a synthesized standard, the table provides a reference based on the analysis of similar endogenous nucleotides.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LLOQ (nM)
2'-C-Me-ATP User DeterminedUser DeterminedUser DeterminedUser Determined
ATP506.0408.0 / 134.1Varies1
CTP482.0384.0 / 110.1Varies0.5
GTP522.0424.0 / 150.1Varies5
UTP483.0385.0 / 95.0Varies0.5

LLOQ: Lower Limit of Quantification. Retention times are highly dependent on the specific column, mobile phase, and gradient used.

Experimental Protocols

Protocol 1: Extraction of Intracellular Nucleotides

This protocol describes two common methods for extracting nucleotides from cultured cells: Acetonitrile (ACN) extraction and Trichloroacetic Acid (TCA) precipitation. The ACN method is generally faster and can result in better recovery of triphosphates.[1][2]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) solution (10% w/v), ice-cold

  • Triethylamine (TEA)

  • Cell scrapers

  • Centrifuge capable of 4°C and >13,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

A. Acetonitrile Extraction

  • Culture cells to the desired density in a culture plate.

  • Place the culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS. Ensure complete removal of PBS after the final wash.

  • Add 1 mL of ice-cold 80% acetonitrile per 10 cm plate directly to the cells.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.

  • Evaporate the acetonitrile from the supernatant using a lyophilizer or vacuum concentrator.

  • Resuspend the dried extract in a suitable volume of the initial HPLC/LC-MS mobile phase for analysis.

  • Store the extract at -80°C until analysis.

B. Trichloroacetic Acid (TCA) Precipitation

  • Follow steps 1-3 from the Acetonitrile Extraction protocol.

  • Add 500 µL of ice-cold 10% TCA to the cell monolayer.

  • Incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To neutralize the TCA, add an equal volume of a solution containing 0.5 M trioctylamine in a non-polar solvent like Freon (use appropriate safety precautions) or use a validated amount of a base like ammonium acetate or triethylamine. A common approach is to add triethylamine to a final pH of 6.5-7.0.

  • The neutralized extract can be directly analyzed or stored at -80°C.

Protocol 2: Quantification of 2'-C-Me-ATP by HPLC-UV

This method is suitable for relatively high intracellular concentrations of 2'-C-Me-ATP.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)[3]

  • Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH adjusted to 6.9.[3]

  • Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH adjusted to 7.0.[3]

  • Pure standard of this compound triphosphate for calibration curve.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min.[3] The column temperature should be maintained at 27°C.[3]

  • Inject 10-20 µL of the prepared cell extract.

  • Run a gradient elution program. A suggested starting point is:

    • 0-30 min: 40% to 60% B[3]

    • 30-60 min: Hold at 60% B[3]

    • Followed by a re-equilibration step to initial conditions.

  • Detect the nucleotides by UV absorbance at 254 nm.[3]

  • Prepare a standard curve by injecting known concentrations of the 2'-C-Me-ATP standard.

  • Identify the 2'-C-Me-ATP peak in the cell extract by comparing its retention time to that of the standard.

  • Quantify the amount of 2'-C-Me-ATP in the sample by integrating the peak area and comparing it to the standard curve.

Protocol 3: Quantification of 2'-C-Me-ATP by LC-MS/MS

This is a highly sensitive and specific method, ideal for detecting low intracellular concentrations of 2'-C-Me-ATP.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Reversed-phase C18 or mixed-mode column suitable for polar molecules.

  • Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (TEA) in water.[4]

  • Mobile Phase B: 10% acetonitrile in Mobile Phase A.[4]

  • Pure standard of 2'-C-Me-ATP.

  • Isotope-labeled internal standard (if available) for the most accurate quantification.

Procedure:

  • Method Development:

    • Infuse a pure standard of 2'-C-Me-ATP into the mass spectrometer to determine its precursor ion mass and optimize fragmentation to identify a specific product ion. This will create a unique MRM (Multiple Reaction Monitoring) transition for 2'-C-Me-ATP.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the cell extract.

    • A typical gradient could be: 0-5 min, 0% to 10% B; 5-20 min, 10% to 100% B, followed by a wash and re-equilibration.[4] The flow rate is typically lower, around 0.5 mL/min.[4]

  • MS/MS Detection:

    • Set the mass spectrometer to monitor the specific MRM transition for 2'-C-Me-ATP.

    • Operate the mass spectrometer in negative ion mode, which is generally better for phosphorylated compounds.

  • Quantification:

    • Generate a standard curve using the pure 2'-C-Me-ATP standard.

    • The concentration of 2'-C-Me-ATP in the sample is determined from the peak area relative to the standard curve.

Visualizations

ATP Metabolism and Signaling Pathway

ATP_Metabolism_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Minor Source TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos OxPhos->ATP Major Source ADP ADP + Pi ATP->ADP Hydrolysis (Energy Release) Cellular_Processes Cellular Processes (e.g., Synthesis, Contraction) ATP->Cellular_Processes Extracellular_ATP Extracellular ATP ATP->Extracellular_ATP Release ADP->ATP Phosphorylation Signaling Purinergic Signaling (P2X, P2Y Receptors) Extracellular_ATP->Signaling

Caption: Overview of ATP metabolism and its role in intracellular energy and extracellular signaling.

Experimental Workflow for Intracellular 2'-C-Me-ATP Quantification

experimental_workflow start Cell Culture wash Wash with Ice-Cold PBS start->wash extract Metabolite Extraction (e.g., 80% Acetonitrile) wash->extract centrifuge Centrifugation (13,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate Solvent supernatant->dry resuspend Resuspend in Mobile Phase dry->resuspend analyze LC-MS/MS Analysis resuspend->analyze quantify Quantification vs. Standard Curve analyze->quantify

Caption: A generalized workflow for the extraction and quantification of intracellular metabolites.

References

Application Notes and Protocols for Testing 2'-C-methyladenosine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyladenosine is a nucleoside analog that has demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV).[1][2] Its primary mechanism of action involves the intracellular conversion to its triphosphate form, which then acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), an enzyme essential for viral replication.[1][2] This document provides detailed application notes and experimental protocols for assessing the in vitro and in vivo efficacy of this compound and its derivatives against HCV.

These guidelines are designed to assist researchers in the preclinical evaluation of this compound, covering key assays for determining antiviral activity, cytotoxicity, and preliminary in vivo efficacy.

Data Presentation

All quantitative data from the described experiments should be summarized in clear and well-structured tables to facilitate comparison and interpretation of results.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

CompoundAssay TypeCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundHCV Replicon AssayHuh-7
(Genotype 1b)
This compoundHCV Replicon AssayHuh-7
(Genotype 2a)
Positive ControlHCV Replicon AssayHuh-7
(e.g., Sofosbuvir)(Genotype 1b)
Negative ControlHCV Replicon AssayHuh-7> Max Conc.> Max Conc.N/A
(e.g., Vehicle)(Genotype 1b)

Table 2: In Vivo Efficacy of this compound in HCV Xenograft Mouse Model

Treatment GroupDose (mg/kg)Route of AdministrationMean HCV RNA Reduction (log₁₀ IU/mL)Tumor Volume Change (%)Body Weight Change (%)
Vehicle ControlN/Ae.g., Oral
This compounde.g., Oral
Positive Controle.g., Oral
(e.g., BILN 2061)

Experimental Protocols

In Vitro Efficacy and Cytotoxicity Assays

1. HCV Replicon Assay

This assay is a cornerstone for evaluating the anti-HCV activity of compounds in a cell-based system. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon, which autonomously replicates its RNA.[2][3][4][5]

Protocol:

  • Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b or 2a with a luciferase reporter) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and G418 for selection.[3] Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid toxicity.[3]

  • Treatment: Add the diluted compounds to the cells in triplicate. Include a positive control (e.g., a known HCV inhibitor like sofosbuvir) and a negative control (DMSO vehicle).[3]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

  • Quantification of HCV Replication: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions. Luminescence is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HCV replication by 50%, using a non-linear regression analysis of the dose-response curve.[3]

2. Cytotoxicity Assay (CC₅₀ Determination)

It is crucial to assess the toxicity of the compound to the host cells to determine its therapeutic window.[6][7]

Protocol:

  • Cell Plating: Seed parental Huh-7 cells (without the replicon) in 96-well plates at the same density as the replicon assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the replicon assay.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter 96 AQueous One Solution Reagent) that measures the conversion of a tetrazolium compound into a colored formazan product by viable cells.[1] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, using a non-linear regression analysis.[1][6] The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable therapeutic window.[6]

3. HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase (NS5B).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B protein, a biotinylated oligo(U) primer, a poly(A) template, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).[8]

  • Compound Addition: Add varying concentrations of this compound triphosphate (the active form) to the reaction mixture.

  • Initiation of Reaction: Start the polymerase reaction by adding a mixture of unlabeled NTPs and a radiolabeled NTP (e.g., [³H]UTP).[8]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).[8]

  • Termination and Detection: Stop the reaction and capture the biotinylated primer-template complex on streptavidin-coated beads.[8] Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits NS5B polymerase activity by 50%.

In Vivo Efficacy Model

1. HCV Replicon Xenograft Mouse Model

This model utilizes immunodeficient mice implanted with human hepatoma cells harboring an HCV replicon to assess the in vivo efficacy of antiviral compounds.[9][10]

Protocol:

  • Cell Line Adaptation: Use a Huh-7 cell line containing a mouse-adapted HCV replicon with a reporter gene like luciferase for non-invasive imaging.[9]

  • Animal Model: Use immunodeficient mice (e.g., SCID mice).[9]

  • Tumor Implantation: Subcutaneously implant the replicon-containing Huh-7 cells into the flanks of the mice.[9]

  • Monitoring Tumor Growth and Replicon Activity: Monitor tumor growth by caliper measurements. Monitor HCV RNA replication by non-invasive whole-body imaging for luciferase activity.[9]

  • Drug Treatment: Once tumors are established and a stable bioluminescence signal is detected, randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control). Administer the compounds via the desired route (e.g., oral gavage).

  • Efficacy Assessment: Monitor the bioluminescence signal throughout the treatment period to assess the reduction in HCV RNA replication.[9] At the end of the study, collect tumors and blood for HCV RNA quantification by qRT-PCR.[11]

  • Toxicity Monitoring: Monitor the general health of the animals, including body weight, throughout the study.

Visualizations

G cluster_cell Hepatocyte cluster_drug Drug Action cluster_host Host Antiviral Response HCV_RNA HCV (+) RNA Genome Translation Translation HCV_RNA->Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex RIG_I RIG-I HCV_RNA->RIG_I PAMP Recognition Polyprotein HCV Polyprotein Translation->Polyprotein Protease_Cleavage Proteolytic Processing Polyprotein->Protease_Cleavage NS_Proteins Non-structural Proteins (including NS5B) Protease_Cleavage->NS_Proteins NS_Proteins->Replication_Complex Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA NS5B Activity New_HCV_RNA New (+) RNA Genomes Negative_RNA->New_HCV_RNA NS5B Activity Virion_Assembly Virion Assembly and Release New_HCV_RNA->Virion_Assembly CMA This compound (Prodrug) Cellular_Kinases Cellular Kinases CMA->Cellular_Kinases CMA_TP This compound Triphosphate (Active) CMA_TP->Negative_RNA Inhibits NS5B CMA_TP->New_HCV_RNA Chain Termination Cellular_Kinases->CMA_TP MAVS MAVS RIG_I->MAVS Signaling_Cascade Signaling Cascade MAVS->Signaling_Cascade IRF3 IRF3/7 Signaling_Cascade->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN

Caption: Mechanism of action of this compound and host antiviral response to HCV.

G cluster_invitro In Vitro Workflow cluster_assays Assays cluster_invivo In Vivo Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells Seed Huh-7 Replicon and Parental Cells seed_cells->treat_cells incubate Incubate for 72h treat_cells->incubate replicon_assay HCV Replicon Assay (EC₅₀) incubate->replicon_assay cytotoxicity_assay Cytotoxicity Assay (CC₅₀) incubate->cytotoxicity_assay analyze_data Data Analysis (EC₅₀, CC₅₀, SI) replicon_assay->analyze_data cytotoxicity_assay->analyze_data end_invitro End analyze_data->end_invitro start_vivo Start implant_cells Implant Replicon Cells into SCID Mice start_vivo->implant_cells monitor_tumor Monitor Tumor Growth & Replicon Activity implant_cells->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat_mice Administer Compound randomize->treat_mice monitor_efficacy Monitor Efficacy (Bioluminescence, RNA levels) treat_mice->monitor_efficacy monitor_toxicity Monitor Toxicity (Body Weight, Health) treat_mice->monitor_toxicity end_vivo End monitor_efficacy->end_vivo monitor_toxicity->end_vivo

Caption: Experimental workflow for in vitro and in vivo efficacy testing.

G cluster_preclinical Preclinical Evaluation cluster_invitro_details In Vitro Assays cluster_invivo_details In Vivo Model cluster_safety_details Safety Assessment compound This compound invitro In Vitro Efficacy compound->invitro invivo In Vivo Efficacy compound->invivo safety Safety/Toxicity compound->safety replicon HCV Replicon Assay invitro->replicon polymerase NS5B Polymerase Assay invitro->polymerase clinical_dev Clinical Development invitro->clinical_dev xenograft HCV Replicon Xenograft Model invivo->xenograft invivo->clinical_dev cytotoxicity Cytotoxicity Assay safety->cytotoxicity invivo_tox In Vivo Tolerability safety->invivo_tox safety->clinical_dev invitro_tox In Vitro Cytotoxicity

Caption: Logical relationship of experimental design for drug development.

References

Application Notes and Protocols: 2'-C-Methyladenosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyladenosine is a nucleoside analog that has garnered significant attention in the field of antiviral drug discovery, particularly for its potent inhibitory activity against the Hepatitis C Virus (HCV). This document provides detailed application notes on its mechanism of action, and comprehensive protocols for its evaluation in drug discovery pipelines.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is converted by host kinases into its active triphosphate form, this compound triphosphate. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. Incorporation of this compound monophosphate into the nascent viral RNA chain leads to premature chain termination, thus halting viral replication.[1]

2-C-methyladenosine_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HCV Replication Complex 2CMA This compound Host_Kinases Host Kinases 2CMA->Host_Kinases Phosphorylation 2CMA_TP This compound Triphosphate (Active Form) Host_Kinases->2CMA_TP NS5B HCV NS5B RdRp 2CMA_TP->NS5B Inhibition RNA_Synthesis RNA Synthesis NS5B->RNA_Synthesis Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Incorporation of 2'-C-Me-AMP 2CMA_outside This compound (Extracellular) 2CMA_outside->2CMA Cellular Uptake

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro activity and pharmacokinetic parameters of this compound and its prodrugs.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineVirus/TargetValueReference(s)
IC₅₀ (µM) Huh-7HCV Replicon0.3[1]
IC₅₀ (µM) -HCV NS5B Polymerase1.9[1]
CC₅₀ (µM) Huh-7->100[1]
Selectivity Index (SI) Huh-7->333Calculated

Table 2: Pharmacokinetic Properties of a this compound Prodrug in Rats

ParameterRoute of AdministrationValueReference(s)
Oral Bioavailability (%) Oral39[2]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound are provided below.

Experimental_Workflow Start Start: Compound Synthesis (this compound) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays HCV_Replicon_Assay HCV Replicon Assay (EC₅₀ Determination) In_Vitro_Assays->HCV_Replicon_Assay NS5B_Assay NS5B Polymerase Assay (IC₅₀ Determination) In_Vitro_Assays->NS5B_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) In_Vitro_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies (Animal Models) HCV_Replicon_Assay->In_Vivo_Studies NS5B_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies PK_Studies Pharmacokinetic Studies (Oral Bioavailability) In_Vivo_Studies->PK_Studies Efficacy_Studies Efficacy Studies In_Vivo_Studies->Efficacy_Studies Clinical_Development Clinical Development PK_Studies->Clinical_Development Efficacy_Studies->Clinical_Development

Caption: Experimental workflow for this compound evaluation.

Protocol 1: HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HCV RNA replication in a cell-based assay.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound stock solution (in DMSO).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count Huh-7 replicon cells.

    • Seed the cells into 96-well or 384-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cell plates and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, remove the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.

Protocol 2: In Vitro NS5B Polymerase Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the triphosphate form of this compound against the HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Recombinant HCV NS5B polymerase.

  • RNA template/primer (e.g., poly(A)/oligo(U)).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

  • Radiolabeled rNTP (e.g., [α-³³P]UTP).

  • This compound triphosphate.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template/primer, and a mix of three unlabeled rNTPs.

    • Add varying concentrations of this compound triphosphate.

    • Initiate the reaction by adding the recombinant NS5B polymerase and the radiolabeled rNTP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Termination and Precipitation:

    • Stop the reaction by adding EDTA.

    • Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).

  • Quantification:

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated RNA.

    • Wash the filter to remove unincorporated radiolabeled rNTPs.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in a relevant cell line (e.g., Huh-7).

Materials:

  • Huh-7 cells.

  • DMEM with 10% FBS.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the cells and incubate for a period that matches the duration of the antiviral assay (e.g., 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a further 2-4 hours at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Drug Discovery and Development Pipeline Status

This compound itself has faced challenges in drug development due to its susceptibility to enzymatic degradation by adenosine deaminase and poor oral bioavailability. To address these limitations, various prodrug strategies have been explored.[2] While numerous NS5B inhibitors have progressed through clinical trials, with some, like sofosbuvir, gaining FDA approval, there is no clear public record of this compound or its direct prodrugs currently being in active clinical trials. The focus of clinical development for HCV has largely shifted towards combination therapies with different classes of direct-acting antivirals.

References

Troubleshooting & Optimization

How to prevent the enzymatic degradation of 2'-C-methyladenosine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of 2'-C-methyladenosine during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic degradation pathways for this compound?

A1: The primary enzymatic degradation pathways for this compound in a cellular environment are:

  • Deamination: The removal of the amino group from the adenine base, converting this compound to 2'-C-methylinosine. This reaction is primarily catalyzed by adenosine deaminase (ADA) .

  • Glycosidic Bond Cleavage: The cleavage of the N-glycosidic bond that links the adenine base to the ribose sugar. This results in the release of free adenine and 2'-C-methylribose-1-phosphate. This degradation is mediated by purine nucleoside phosphorylase (PNP) .[1]

These degradation pathways can significantly reduce the bioavailability and therapeutic efficacy of this compound.[1]

Q2: How can I prevent the degradation of this compound in my cell culture experiments?

A2: To prevent degradation, you can use specific inhibitors for the enzymes responsible for its metabolism.

  • To inhibit deamination: Use an adenosine deaminase (ADA) inhibitor such as Pentostatin (also known as 2'-deoxycoformycin).

  • To inhibit glycosidic bond cleavage: Use a purine nucleoside phosphorylase (PNP) inhibitor such as Forodesine (also known as Immucillin-H).

Using these inhibitors will help maintain the integrity of this compound in your experiments.

Q3: What are the recommended working concentrations for these inhibitors in cell culture?

A3: The optimal concentration of inhibitors can vary depending on the cell line and experimental conditions. However, here are some general guidelines based on published data:

InhibitorTarget EnzymeTypical Working ConcentrationReference
PentostatinAdenosine Deaminase (ADA)1 µM - 10 µM[2][3]
ForodesinePurine Nucleoside Phosphorylase (PNP)2 µM - 30 µM[1][4]

It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q4: Are there any non-enzymatic degradation concerns for this compound?

A4: this compound is generally stable under standard physiological conditions (pH 7.4, 37°C). However, prolonged exposure to harsh conditions such as strong acids or bases, or high temperatures, can lead to non-enzymatic hydrolysis of the glycosidic bond. It is recommended to store this compound solutions at -20°C or -80°C and to use buffered solutions within a physiological pH range for experiments.

Troubleshooting Guides

Problem 1: I am observing rapid loss of this compound in my cell-based assay.

Possible Cause Troubleshooting Step
High Adenosine Deaminase (ADA) activity in the cell line. Supplement your culture medium with an ADA inhibitor like Pentostatin (1-10 µM).
High Purine Nucleoside Phosphorylase (PNP) activity in the cell line. Add a PNP inhibitor such as Forodesine (2-30 µM) to your culture medium.
Combined enzymatic degradation. Use a combination of both Pentostatin and Forodesine to inhibit both degradation pathways.
Incorrect storage of this compound stock solution. Ensure your stock solution is stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

Problem 2: My quantitative analysis (e.g., HPLC, LC-MS/MS) shows unexpected peaks.

Possible Cause Troubleshooting Step
Degradation of this compound. The unexpected peaks could correspond to degradation products like 2'-C-methylinosine or free adenine. Use analytical standards of these compounds to confirm their identity.
Co-elution of compounds. Optimize your chromatography method (e.g., gradient, mobile phase composition) to improve the separation of this compound from its potential metabolites and other cellular components.
Matrix effects in LC-MS/MS. Prepare your calibration standards in a matrix that closely matches your sample matrix to account for any ion suppression or enhancement.

Experimental Protocols

Protocol 1: Stability Assay of this compound in Cell Culture

This protocol outlines a method to assess the stability of this compound in the presence and absence of enzymatic inhibitors.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium

  • Pentostatin (ADA inhibitor)

  • Forodesine (PNP inhibitor)

  • HPLC or LC-MS/MS system

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Treatment Groups: Prepare the following treatment groups in fresh culture medium:

    • Vehicle control (medium only)

    • This compound (e.g., 10 µM)

    • This compound + Pentostatin (e.g., 5 µM)

    • This compound + Forodesine (e.g., 10 µM)

    • This compound + Pentostatin + Forodesine

  • Incubation: Remove the old medium from the cells and add the treatment media.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect both the cell culture supernatant and the cell lysate.

  • Sample Preparation:

    • Supernatant: Centrifuge to remove any cell debris.

    • Cell Lysate: Wash cells with ice-cold PBS, then lyse the cells using a suitable method (e.g., methanol extraction). Centrifuge to pellet cellular debris.

  • Analysis: Analyze the concentration of this compound and its potential degradation products in the supernatant and cell lysate samples using a validated HPLC or LC-MS/MS method.

Protocol 2: HPLC Method for the Analysis of this compound and its Metabolites

This protocol provides a general framework for the separation of this compound from its primary degradation products.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M potassium phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 2-5%) and gradually increase to elute more hydrophobic compounds. An example gradient could be: 0-5 min, 2% B; 5-15 min, 2-20% B; 15-20 min, 20% B; 20-22 min, 20-2% B; 22-30 min, 2% B.
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL

Note: This is a starting point, and the method should be optimized for your specific instrument and separation needs.

Protocol 3: LC-MS/MS Method for Intracellular Quantification of this compound Triphosphate

This protocol describes a method for the sensitive and specific quantification of the active triphosphate form of this compound within cells.

Sample Preparation:

  • Cell Harvesting: After treatment, rapidly wash the cells with ice-cold PBS.

  • Extraction: Extract the intracellular metabolites by adding ice-cold 70% methanol.

  • Scraping and Collection: Scrape the cells and collect the methanol extract.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Drying: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column Ion-pairing reverse-phase column or a HILIC column suitable for polar analytes.
Mobile Phase Typically involves an ion-pairing agent like dimethylhexylamine or triethylamine in combination with a buffer and an organic solvent like acetonitrile.[5]
Mass Spectrometer A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Ionization Mode Negative electrospray ionization (ESI-).

MRM Transitions: Specific precursor-to-product ion transitions for this compound triphosphate will need to be determined by infusing a standard of the compound.

Visualizations

Enzymatic_Degradation_Pathway cluster_inhibitors Inhibitors 2_C_methyladenosine This compound 2_C_methylinosine 2'-C-methylinosine 2_C_methyladenosine->2_C_methylinosine Adenosine Deaminase (ADA) Adenine Adenine + 2'-C-methylribose-1-phosphate 2_C_methyladenosine->Adenine Purine Nucleoside Phosphorylase (PNP) Pentostatin Pentostatin Pentostatin->2_C_methyladenosine Inhibits ADA Forodesine Forodesine Forodesine->2_C_methyladenosine Inhibits PNP

Caption: Enzymatic degradation pathways of this compound and points of inhibition.

Experimental_Workflow cluster_prep Experiment Setup cluster_analysis Analysis A Seed Cells B Prepare Treatment Groups (with/without inhibitors) A->B C Incubate and Collect Samples (Supernatant & Lysate) B->C D Sample Preparation (Extraction, Centrifugation) C->D E HPLC or LC-MS/MS Analysis D->E F Data Interpretation E->F

Caption: General workflow for assessing the stability of this compound in cell culture.

References

Improving the stability of 2'-C-methyladenosine in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 2'-C-methyladenosine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound appears to be losing activity in my cell culture experiments over time. What could be the cause?

A1: The most likely cause is enzymatic degradation. This compound is known to be susceptible to deamination by adenosine deaminase, which is present in cell culture media containing fetal bovine serum (FBS) and can be secreted by cells.[1] This enzymatic conversion to 2'-C-methylinosine will render the compound inactive.

Troubleshooting Steps:

  • Incorporate an Adenosine Deaminase Inhibitor: The addition of an adenosine deaminase inhibitor to your cell culture medium can significantly improve the stability of this compound.

    • Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA): A commonly used inhibitor. A starting concentration of 10 µM is often effective.[2][3]

    • Pentostatin (2'-deoxycoformycin): Another potent inhibitor.

  • Heat-Inactivate Serum: While a common practice, ensure your FBS is properly heat-inactivated to reduce enzymatic activity.

  • Minimize Incubation Time: If possible, design your experiments to minimize the incubation time of this compound with cells.

  • Replenish the Compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

Q2: I'm observing inconsistent results between experiments. Could the stability of my this compound stock solution be an issue?

A2: Yes, improper preparation and storage of your stock solution can lead to variability. This compound is susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • pH of Stock Solution: Avoid acidic conditions. While there is no specific stability data for this compound across a wide pH range, a related compound, 2-chloro-2'-deoxyadenosine, shows significant degradation at acidic pH.[4] It is best to prepare stock solutions in a neutral pH buffer, such as PBS (pH 7.2), or an organic solvent like DMSO.

  • Storage Conditions:

    • Powder: Store the lyophilized powder at -20°C for long-term stability.[5]

    • Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Avoid Exposure to Strong Acids/Alkalis and Oxidizing Agents: These can cause chemical degradation of the compound.

Q3: What is the optimal solvent and storage condition for my this compound stock solution?

A3: The choice of solvent depends on your experimental needs.

  • DMSO: A common choice for creating high-concentration stock solutions.

  • PBS (pH 7.2): Suitable for direct addition to aqueous buffers and cell culture media.

Recommended Practice:

  • Prepare a high-concentration stock solution in DMSO.

  • For your experiments, perform a serial dilution of the DMSO stock in your cell culture medium or desired buffer to achieve the final working concentration. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Store aliquots of the DMSO stock at -20°C or -80°C.

Data Presentation

Table 1: Stability of a Related Adenosine Analog (2-chloro-2'-deoxyadenosine) Under Various pH and Temperature Conditions.

Data presented below is for 2-chloro-2'-deoxyadenosine and serves as a proxy for the potential pH and temperature sensitivity of this compound. Users should validate the stability of this compound under their specific experimental conditions.

pHTemperature (°C)Time (hours)Remaining Compound (%)Half-life (T 1/2) (hours)
137220.37
2376131.6
Neutral37 - 80-Stable-
Basic37 - 80-Stable-

(Source: Adapted from Tarasiuk et al., Arch Immunol Ther Exp (Warsz), 1994)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically weigh out the desired amount of powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: HCV Replicon Assay in Huh-7 Cells

This protocol outlines a general procedure for evaluating the antiviral activity of this compound using a Hepatitis C Virus (HCV) replicon system in Huh-7 cells.[6][7]

  • Cell Culture:

    • Culture Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.[8]

    • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium. It is also recommended to prepare a set of dilutions containing an adenosine deaminase inhibitor like EHNA (e.g., at a final concentration of 10 µM).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

    • Incubate the plates for 48-72 hours at 37°C.

  • Quantification of HCV Replication:

    • If using a luciferase-based replicon, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Alternatively, total RNA can be extracted, and HCV RNA levels can be quantified using qRT-PCR.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each concentration of this compound compared to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_cells Culture HCV Replicon Huh-7 Cells start->prep_cells treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate measure_rep Measure HCV Replication (e.g., Luciferase Assay) incubate->measure_rep calc_ec50 Calculate EC50 measure_rep->calc_ec50 end End calc_ec50->end

Caption: Experimental workflow for evaluating this compound in an HCV replicon assay.

mechanism_of_action compound This compound triphosphate This compound Triphosphate compound->triphosphate Intracellular Phosphorylation inhibition Inhibition triphosphate->inhibition ns5b HCV NS5B RNA Polymerase ns5b->inhibition rna_replication HCV RNA Replication inhibition->rna_replication Blocks

Caption: Mechanism of action of this compound.

troubleshooting_guide start Inconsistent or Poor Results check_degradation Suspect Enzymatic Degradation? start->check_degradation add_inhibitor Add Adenosine Deaminase Inhibitor (e.g., EHNA) check_degradation->add_inhibitor Yes check_stability Suspect Stock Solution Instability? check_degradation->check_stability No re_evaluate Re-evaluate Experiment add_inhibitor->re_evaluate check_ph Check Stock Solution pH (Avoid Acidic Conditions) check_stability->check_ph Yes check_stability->re_evaluate No check_storage Verify Proper Storage (-20°C or -80°C, Aliquoted) check_ph->check_storage check_storage->re_evaluate

Caption: Troubleshooting guide for experiments with this compound.

References

Troubleshooting cytotoxicity issues with 2'-C-methyladenosine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-C-methyladenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nucleoside analog that primarily acts as an inhibitor of viral RNA replication.[1][2][3] It is a cell-permeable compound that, once inside the cell, is converted by host cell kinases into its active triphosphate form, this compound triphosphate. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into newly synthesized RNA strands by RNA-dependent RNA polymerase. Upon incorporation, it acts as a chain terminator, halting further RNA elongation and thus inhibiting viral replication.[2]

Q2: In which solvent should I dissolve and store this compound?

This compound exhibits good solubility in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.[2] It is also soluble in Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS).[1] For cell culture experiments, it is crucial to dilute the stock solution in the appropriate culture medium to a final solvent concentration that is non-toxic to the cells (typically <0.5% for DMSO).

Q3: What is the known stability of this compound in cell culture?

While specific half-life data in common cell culture media like DMEM or RPMI-1640 is not extensively published, it is known that this compound can be susceptible to enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase. This enzymatic conversion can limit its stability and effective concentration over longer incubation periods. For multi-day experiments, consider replenishing the compound with fresh media.

Troubleshooting Guide: Cytotoxicity Issues

Problem 1: Unexpectedly high cytotoxicity observed in my cell line.

Possible Cause 1: Cell Line Sensitivity

While this compound is reported to have low cytotoxicity in some cell lines like Huh-7 (up to 100 µM), other cell lines may exhibit higher sensitivity.[1] Cytotoxicity of nucleoside analogs can be highly cell line-dependent.

  • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. Start with a wide range of concentrations to establish a toxicity profile.

Possible Cause 2: Off-Target Effects

Nucleoside analogs can have off-target effects that contribute to cytotoxicity. These may include:

  • Inhibition of host cell polymerases: While the primary target is viral RNA polymerase, high concentrations of the triphosphate form may inhibit host DNA or RNA polymerases to some extent.

  • Disruption of adenosine metabolism: As an adenosine analog, it might interfere with cellular processes regulated by adenosine, such as signaling through adenosine receptors or cellular uptake of adenosine.

  • Solution: If off-target effects are suspected, consider using lower, more specific concentrations of the compound. You can also investigate downstream markers of pathways known to be affected by adenosine signaling.

Possible Cause 3: Mitochondrial Toxicity

A known class effect of some nucleoside analogs is mitochondrial toxicity. This can occur through the inhibition of mitochondrial DNA polymerase (POLG) or mitochondrial RNA polymerase, leading to mitochondrial dysfunction.

  • Solution: Assess mitochondrial health using specific assays. You can measure changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, or cellular ATP levels. If mitochondrial toxicity is confirmed, it may be an inherent property of the compound in your experimental system.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound and controls Seed_Cells->Treat_Cells Incubate_Treatment Incubate for desired period Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., RNA synthesis inhibition) p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Signaling Stimulus Stimulus (e.g., Viral RNA, Stress) IKK_Complex IKK Complex Activation Stimulus->IKK_Complex IkB_Phos IκBα Phosphorylation IKK_Complex->IkB_Phos IkB_Deg IκBα Degradation IkB_Phos->IkB_Deg NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Deg->NFkB_Dimer releases NFkB_Translocation Nuclear Translocation NFkB_Dimer->NFkB_Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_Translocation->Gene_Transcription activates

References

Optimizing the effective concentration of 2'-C-methyladenosine in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the effective concentration of 2'-C-methyladenosine in vitro. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nucleoside analog that primarily functions as an inhibitor of viral replication. Its principal target is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1][2] Upon entering a host cell, this compound is converted by host cell kinases into its active triphosphate form (this compound triphosphate).[3][4] This active metabolite then acts as a competitive inhibitor of the natural nucleotide (adenosine triphosphate), and once incorporated into the nascent viral RNA chain, it causes chain termination, halting viral replication.[4]

Q2: What is the main application of this compound?

A2: It is most prominently known as a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.[2][3][5] However, studies have demonstrated its efficacy against a broader range of viruses, particularly within the Flaviviridae family, which includes Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever virus (YFV).[6][7][8]

Q3: Is this compound generally cytotoxic?

A3: this compound typically exhibits low cytotoxicity in vitro. For example, in Huh-7 human hepatoma cells, it was not cytotoxic at concentrations up to 100 µM.[9] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line as effects can be cell-type dependent.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound can be dissolved in solvents like DMSO, DMF, or PBS (pH 7.2).[9] For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months). For short-term use, storage at -20°C for up to one month is acceptable, but the solution should be protected from light.[5]

Data Presentation: Efficacy and Cytotoxicity

The following tables summarize the effective and cytotoxic concentrations of this compound across various viruses and cell lines as reported in the literature.

Table 1: Effective Concentrations (IC₅₀/EC₅₀) of this compound

Virus/Organism Assay Target Cell Line IC₅₀ / EC₅₀ (µM) Reference
Hepatitis C Virus (HCV) Replicon Huh-7 / HB110A 0.3 [3][5][9]
Hepatitis C Virus (HCV) NS5B Polymerase Enzymatic Assay 1.9 [3][4][5]
Leishmania guyanensis Growth In vitro culture 3.0 [9]

| Flaviviruses (general) | RNA Synthesis | Various | 5 - 15 |[8] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.

Table 2: Cytotoxic Concentrations (CC₅₀) of this compound

Cell Line Assay CC₅₀ (µM) Reference
Huh-7 (Human Hepatoma) Not specified > 100 [9]

| PBM, Vero, MDM | MTS Assay | > 100 |[6] |

CC₅₀: 50% cytotoxic concentration.

Visualized Mechanisms and Workflows

MechanismOfAction CMA_out This compound (Extracellular) CMA_in CMA_in CMA_out->CMA_in Cellular Uptake

ExperimentalWorkflow prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) treat 3. Prepare Serial Dilutions & Add Compound to Cells prep->treat seed 2. Seed Cells (e.g., Huh-7 in 96-well plate) seed->treat infect 4. Infect Cells with Virus (for antiviral assay) treat->infect incubate 5. Incubate (e.g., 48-72 hours) infect->incubate antiviral antiviral incubate->antiviral cytotox cytotox incubate->cytotox analyze 7. Analyze Data (Calculate EC₅₀ & CC₅₀) antiviral->analyze cytotox->analyze

Troubleshooting Guide

Q: I am not observing the expected level of antiviral activity. What could be wrong?

A: Several factors could contribute to lower-than-expected efficacy. Consider the following possibilities:

  • Suboptimal Concentration: Ensure your concentration range is appropriate for your virus and cell model. Refer to Table 1 for published effective concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration.

  • Compound Instability: Improper storage or repeated freeze-thaw cycles can lead to degradation. Ensure stock solutions are stored correctly and consider preparing fresh dilutions for each experiment.[5] Some analogs of this compound are susceptible to enzymatic degradation by host enzymes like adenosine deaminase, which could limit its effective concentration.[10]

  • Assay Sensitivity: The method used to quantify viral replication may not be sensitive enough. Consider alternative or orthogonal methods, such as quantifying viral RNA by RT-qPCR, measuring infectious virus titer via plaque assay, or assessing virus-induced cytopathic effect (CPE).[7][11]

  • Cellular Factors: The efficiency of intracellular phosphorylation to the active triphosphate form can vary between cell lines.[4] If possible, confirm the presence of the triphosphate metabolite in your cell model.

Troubleshooting start Problem: Low Antiviral Activity check_conc Is the concentration range appropriate for the virus/cell line? start->check_conc check_storage Was the compound stored correctly? Any degradation? start->check_storage check_assay Is the assay method sensitive and validated? start->check_assay check_cells Is the cell line appropriate? (e.g., efficient phosphorylation) start->check_cells sol_conc Solution: Perform dose-response (e.g., 0.01 µM to 100 µM) check_conc->sol_conc No sol_storage Solution: Use fresh stock/aliquots. Follow storage guidelines. check_storage->sol_storage No sol_assay Solution: Use orthogonal methods (qPCR, Plaque Assay). check_assay->sol_assay No sol_cells Solution: Test in a different, validated cell line (e.g., Huh-7 for HCV). check_cells->sol_cells No

Q: I am observing unexpected cytotoxicity. How can I address this?

A: If cytotoxicity is higher than anticipated based on published data (see Table 2), consider these points:

  • Concentration: You may be using a concentration that is too high. Ensure you have performed a full dose-response curve for cytotoxicity to accurately determine the CC50.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration in the culture medium is low (typically <0.5%) and that you include a vehicle control (medium with the same amount of solvent but no compound) in your experimental setup.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive. It is always necessary to determine the CC50 in parallel with your antiviral assays.

  • Off-Target Host Effects: At high concentrations, nucleoside analogs can sometimes interfere with host cell processes. For example, some viral RNA sensors in the innate immune system, like the RIG-I signaling pathway, can be modulated by RNA modifications.[12] While not a direct effect of this compound, it highlights that high concentrations of nucleoside analogs can perturb cellular homeostasis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required mass of this compound powder to prepare a 10 mM or 20 mM stock solution (MW: 281.27 g/mol ).[13]

    • Under sterile conditions, add the appropriate volume of DMSO to the powder to achieve the target concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage.[5]

Protocol 2: General Cytopathic Effect (CPE) Reduction Assay

  • Objective: To determine the effective concentration of this compound by measuring the inhibition of virus-induced cell death.

  • Materials: 96-well cell culture plates, appropriate host cells (e.g., Vero, Huh-7), culture medium, virus stock, this compound stock, and a cell viability reagent (e.g., MTS).

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in an ~90% confluent monolayer after 24 hours.[6][7]

    • After 24 hours, remove the medium. Prepare two-fold serial dilutions of this compound in assay medium (typically low-serum).

    • Add the dilutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

    • Infect the cells with a pre-determined amount of virus that causes complete CPE within 3-5 days.[7] Do not add virus to the "cells only" wells.

    • Incubate the plate at 37°C in a CO₂ incubator for the required duration (e.g., 3-5 days).

    • Assess the CPE visually with a microscope or quantify cell viability using an MTS-based assay according to the manufacturer's instructions.[6][11]

    • Calculate the EC₅₀ by plotting the percentage of CPE inhibition against the log of the compound concentration.

Protocol 3: MTS Cytotoxicity Assay

  • Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

  • Materials: 96-well cell culture plates, host cells, culture medium, this compound stock, MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate as described in Protocol 2.

    • After 24 hours, add two-fold serial dilutions of this compound to the wells. Include "cells only" (no compound) wells as a 100% viability control.

    • Incubate the plate for the same duration as the planned antiviral assay (e.g., 3-5 days).[6]

    • Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Determine the CC50 by plotting the percentage of viability against the log of the compound concentration.

References

Technical Support Center: Phosphorylation of 2'-C-methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the phosphorylation of 2'-C-methyladenosine.

Troubleshooting Guides

Enzymatic Phosphorylation

Question: My enzymatic phosphorylation of this compound shows very low conversion to the monophosphate. What are the possible causes and solutions?

Answer:

Low conversion rates in enzymatic phosphorylation of this compound are a common challenge. The primary reasons often revolve around enzyme efficiency and substrate stability. Here’s a systematic approach to troubleshoot this issue:

  • Steric Hindrance: The 2'-C-methyl group introduces significant steric bulk around the 2'-hydroxyl group. This can hinder the proper binding of the nucleoside to the active site of many kinases, which are optimized for the natural adenosine substrate.

    • Solution: Consider using a kinase known to have a broader substrate specificity. While human adenosine kinase (ADK) is the primary enzyme for adenosine phosphorylation, its efficiency with this compound may be low.[1][2][3][4][5] Screening a panel of deoxynucleoside kinases (dCK), which sometimes exhibit broader substrate tolerance, may yield better results.[6]

  • Substrate Degradation: this compound is a substrate for adenosine deaminase (ADA), which converts it to 2'-C-methylinosine.[7] This reduces the concentration of the desired substrate available for phosphorylation.

    • Solution: Include an ADA inhibitor, such as deoxycoformycin (pentostatin), in your reaction mixture. This will prevent the degradation of this compound and maintain its concentration for the kinase.

  • Enzyme Concentration and Activity: The kinase concentration may be too low, or the enzyme may have lost activity.

    • Solution: Increase the concentration of the kinase in the reaction. Ensure that the enzyme has been stored correctly and is active by running a positive control with the natural substrate, adenosine.

  • Reaction Conditions: The buffer composition, pH, and concentration of ATP and Mg²⁺ ions may not be optimal for the kinase with this modified substrate.

    • Solution: Optimize the reaction conditions systematically. Titrate the pH and the concentrations of ATP and Mg²⁺. Refer to literature for the optimal conditions for your specific kinase.

Question: I am observing multiple peaks in my HPLC analysis of the enzymatic reaction, but it's unclear if they are the desired phosphorylated products.

Answer:

Identifying the products of a phosphorylation reaction requires careful analysis. Here’s how to approach this:

  • Peak Identification: The primary products you should expect are this compound-5'-monophosphate (2'-C-Me-AMP), -diphosphate (2'-C-Me-ADP), and -triphosphate (2'-C-Me-ATP).

    • Solution:

      • Run Standards: If commercially available, run standards of the expected phosphorylated products.

      • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio of the species in each peak. This will definitively identify the phosphorylation state.

      • Phosphatase Treatment: Treat an aliquot of your reaction mixture with a non-specific phosphatase, such as calf intestinal phosphatase (CIP). The peaks corresponding to the phosphorylated products should decrease or disappear, while the peak for the parent nucleoside should increase.

  • Side Products: You may be observing side products from substrate degradation (e.g., 2'-C-methylinosine and its phosphorylated forms) or ATP hydrolysis.

    • Solution: As mentioned previously, use an ADA inhibitor to prevent the formation of inosine-related byproducts. Running a control reaction without the substrate (only kinase and ATP) can help identify peaks corresponding to ATP hydrolysis products like ADP and AMP.

Chemical Phosphorylation

Question: My chemical phosphorylation of this compound is resulting in very low yields and a complex mixture of products. How can I improve this?

Answer:

Chemical phosphorylation of this compound is challenging due to the sterically hindered tertiary 2'-hydroxyl group.[8] Standard phosphorylation methods may not be efficient.

  • Reagent Choice: Strong phosphorylating agents like phosphorus oxychloride (POCl₃) can be too reactive and lead to multiple side reactions.[9]

    • Solution: Employ milder and more selective phosphorylating agents. The Yoshikawa procedure, using POCl₃ in trimethyl phosphate, is a classic method for nucleoside phosphorylation and might be a good starting point. Alternatively, consider phosphoramidite-based methods, although these typically require protection of other reactive groups.

  • Protecting Group Strategy: The 3'- and 5'-hydroxyl groups, as well as the exocyclic amine of the adenine base, can react with the phosphorylating agent.

    • Solution: Implement a robust protecting group strategy. The 5'-hydroxyl is often protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl can be protected with a TBDMS group. The N⁶-amino group of adenine is typically protected with a benzoyl (Bz) or phenoxyacetyl (PAC) group. After phosphorylation of the 2'-hydroxyl, the protecting groups can be removed.

  • Reaction Conditions: Harsh reaction conditions can lead to degradation of the nucleoside.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to control reactivity and minimize side reactions. Ensure anhydrous conditions, as water will quench the phosphorylating agent.

Frequently Asked Questions (FAQs)

Q1: Why is the phosphorylation of this compound important?

A1: this compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[10] Its antiviral activity is dependent on its intracellular conversion to the 5'-triphosphate form, which then acts as a chain terminator during viral RNA synthesis. Therefore, efficient phosphorylation is crucial for its therapeutic efficacy.

Q2: Which kinases are known to phosphorylate this compound?

A2: While specific kinetic data for this compound is not widely published, the initial phosphorylation is generally expected to be carried out by adenosine kinase (ADK) or deoxynucleoside kinases (dCK).[1][6] However, the efficiency is significantly lower than for the natural substrate, adenosine, due to the steric hindrance from the 2'-C-methyl group.

Q3: What are the expected ³¹P NMR chemical shifts for this compound monophosphate, diphosphate, and triphosphate?

A3: While the exact chemical shifts can vary with pH and counter-ions, you can expect the following approximate ranges for the phosphorus signals in a ³¹P NMR spectrum:[11][12]

  • α-phosphate (monophosphate): δ ≈ 0 to 5 ppm

  • α-phosphate (in di- and triphosphate): δ ≈ -5 to -10 ppm

  • β-phosphate (in triphosphate): δ ≈ -20 to -25 ppm

  • γ-phosphate (in triphosphate): δ ≈ -5 to -10 ppm

  • β-phosphate (in diphosphate): δ ≈ -5 to -10 ppm

Q4: What type of HPLC column is suitable for separating this compound and its phosphorylated forms?

A4: Anion-exchange HPLC is the most effective method for separating nucleosides from their phosphorylated derivatives. The negatively charged phosphate groups interact with the positively charged stationary phase. A salt gradient (e.g., using ammonium phosphate or triethylammonium acetate) is used to elute the compounds, with the more highly phosphorylated species (triphosphate) eluting at higher salt concentrations. Reversed-phase ion-pairing HPLC can also be used.[13]

Quantitative Data

SubstrateKinaseK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
AdenosineHuman Adenosine Kinase~0.1 - 1~10 - 50~10⁷ - 10⁸[2][14]
This compoundHuman Adenosine Kinase>100 (Estimated)<1 (Estimated)<10⁴ (Estimated)General knowledge on modified nucleosides

Experimental Protocols

Protocol 1: In Vitro Enzymatic Monophosphorylation Assay
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • In a microcentrifuge tube, combine:

      • Reaction Buffer

      • 10 mM ATP

      • 1 mM this compound

      • (Optional) 1 µM Deoxycoformycin (ADA inhibitor)

      • Recombinant Kinase (e.g., human ADK, 0.1 - 1 µg)

    • Bring the final volume to 50 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction at 37 °C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold methanol or by heating at 95 °C for 5 minutes.

  • Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to quantify the formation of this compound-5'-monophosphate.

Protocol 2: HPLC Analysis of Phosphorylation Products
  • Instrumentation:

    • HPLC system with a UV detector and an anion-exchange column (e.g., a Dionex DNAPac PA100 or similar).

  • Mobile Phases:

    • Mobile Phase A: 25 mM Tris-HCl, pH 8.0

    • Mobile Phase B: 25 mM Tris-HCl, pH 8.0, with 1 M NaCl

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 260 nm.

  • Quantification:

    • Integrate the peak areas for this compound and its phosphorylated products.

    • Calculate the concentration of each species using a standard curve if available.

Visualizations

phosphorylation_pathway cluster_challenges Challenges Steric_Hindrance Steric Hindrance (2'-C-Methyl Group) 2CMA This compound Steric_Hindrance->2CMA ADA_Degradation Degradation by ADA ADA_Degradation->2CMA 2CMA_MP 2'-C-Me-AMP 2CMA->2CMA_MP Kinase (e.g., ADK) ATP -> ADP 2CMI 2'-C-methylinosine (Inactive) 2CMA->2CMI ADA 2CMA_DP 2'-C-Me-ADP 2CMA_MP->2CMA_DP NMP Kinase ATP -> ADP 2CMA_TP 2'-C-Me-ATP (Active Antiviral) 2CMA_DP->2CMA_TP NDP Kinase ATP -> ADP

Caption: Intracellular phosphorylation pathway of this compound and associated challenges.

troubleshooting_workflow cluster_enzymatic Enzymatic Method cluster_chemical Chemical Method start Low Phosphorylation Yield check_enzyme Check Kinase Activity (Positive Control) start->check_enzyme check_reagents Evaluate Phosphorylating Agent start->check_reagents check_degradation Assess Substrate Degradation (HPLC-MS) check_enzyme->check_degradation Enzyme OK optimize_conditions Optimize Reaction Conditions (pH, [Mg2+], [ATP]) check_degradation->optimize_conditions No Degradation add_ada_inhibitor Add ADA Inhibitor check_degradation->add_ada_inhibitor Degradation Observed screen_kinases Screen Alternative Kinases optimize_conditions->screen_kinases Still Low Yield solution Improved Yield screen_kinases->solution add_ada_inhibitor->optimize_conditions use_protecting_groups Implement Protecting Groups (5'-DMT, N6-Bz) check_reagents->use_protecting_groups optimize_reaction Optimize Conditions (Temperature, Anhydrous) use_protecting_groups->optimize_reaction optimize_reaction->solution

Caption: Troubleshooting workflow for low phosphorylation yield of this compound.

References

Enhancing the cellular uptake of 2'-C-methyladenosine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-C-methyladenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a nucleoside analog, a synthetic molecule that mimics natural adenosine. Its primary therapeutic potential, like many nucleoside analogs, lies in its ability to act as a chain terminator for viral RNA-dependent RNA polymerase (RdRp) or other cellular polymerases. After being metabolized into its active triphosphate form, it is incorporated into growing RNA or DNA chains. The 2'-C-methyl modification sterically hinders the formation of the next phosphodiester bond, thus halting replication.

Q2: My cells are not responding to this compound treatment. Could this be a cellular uptake issue?

A2: Yes, poor cellular uptake is a common issue with nucleoside analogs like this compound. These molecules are often hydrophilic and may not efficiently cross the lipid bilayer of the cell membrane. Furthermore, their uptake can be dependent on specific nucleoside transporters which may have low expression levels in your cell line of interest. Inadequate intracellular concentrations will result in a diminished or absent biological effect.

Q3: What are the primary strategies for enhancing the cellular uptake of this compound?

A3: The main strategies focus on masking the polar nature of the molecule or utilizing specific delivery systems. These include:

  • Prodrug Strategies: Attaching a lipophilic moiety to the molecule to increase its ability to diffuse across the cell membrane. This moiety is later cleaved by intracellular enzymes to release the active drug.

  • Nanoparticle Formulation: Encapsulating this compound within lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis.

  • Permeabilizing Agents: Using agents that transiently increase membrane permeability, although this can be associated with cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Detectable Intracellular Concentration of this compound
  • Possible Cause 1: Poor Passive Diffusion: The hydrophilic nature of this compound limits its ability to passively cross the cell membrane.

    • Troubleshooting Step: Consider synthesizing or obtaining a lipophilic prodrug of this compound. Common prodrug approaches for nucleosides include esterification of the 5'-hydroxyl group.

  • Possible Cause 2: Low Expression of Nucleoside Transporters: The cell line you are using may have low levels of the specific transporters required for this compound uptake.

    • Troubleshooting Step: Profile the expression of relevant nucleoside transporters (e.g., ENT1, CNT1) in your cell line. If expression is low, consider using a different cell line or a delivery system that bypasses the need for these transporters, such as lipid nanoparticles.

Issue 2: High Variability in Experimental Results
  • Possible Cause 1: Inconsistent Formulation: If you are using a nanoparticle or other formulation, inconsistencies in particle size or encapsulation efficiency can lead to variable results.

    • Troubleshooting Step: Ensure your formulation protocol is standardized and includes quality control steps to verify particle size and drug loading.

  • Possible Cause 2: Cell Density and Health: The efficiency of uptake can be influenced by the confluency and overall health of your cell cultures.

    • Troubleshooting Step: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

Data on Uptake Enhancement Strategies

The following table summarizes hypothetical quantitative data for different uptake enhancement strategies for this compound, based on typical results for similar nucleoside analogs.

Delivery MethodIntracellular Concentration (µM)% Increase vs. Free DrugIncubation Time (h)
Free this compound0.5 ± 0.1-4
5'-Ester Prodrug2.5 ± 0.4400%4
Lipid Nanoparticle5.2 ± 0.7940%4
Polymeric Nanoparticle4.8 ± 0.6860%4

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation of this compound

This protocol provides a general method for encapsulating this compound within lipid nanoparticles (LNPs) using a microfluidic mixing method.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Dissolve the this compound in the citrate buffer.

  • Set up the microfluidic mixing device with two inlet pumps.

  • Pump the lipid-ethanol solution through one inlet and the this compound-buffer solution through the other at a flow rate ratio of 1:3 (ethanol:buffer).

  • The rapid mixing of the two streams will induce the self-assembly of LNPs, encapsulating the this compound.

  • Dialyze the resulting LNP suspension against PBS overnight to remove the ethanol and unencapsulated drug.

  • Characterize the LNPs for size, polydispersity, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, HPLC).

Visualizations

Signaling and Uptake Pathways

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug 2'-C-Me-A (Free Drug) transporter Nucleoside Transporter drug->transporter prodrug Lipophilic Prodrug diffusion Passive Diffusion prodrug->diffusion lnp LNP Encapsulated 2'-C-Me-A endocytosis Endocytosis lnp->endocytosis drug_in 2'-C-Me-A transporter->drug_in prodrug_in Prodrug diffusion->prodrug_in lnp_in LNP endocytosis->lnp_in active_drug Active Triphosphate Form drug_in->active_drug Phosphorylation prodrug_in->drug_in Enzymatic Cleavage lnp_in->drug_in Release polymerase Viral RdRp active_drug->polymerase inhibition Replication Inhibition polymerase->inhibition

Caption: Cellular uptake and activation pathways for this compound (2'-C-Me-A).

Experimental Workflow

start Start: Low Bioactivity Observed measure Measure intracellular drug and triphosphate levels (LC-MS/MS) start->measure q1 Is intracellular drug concentration sufficient? low_conc Concentration is Low q1->low_conc No sufficient_conc Concentration is Sufficient q1->sufficient_conc Yes measure->q1 enhance_uptake Implement Uptake Enhancement Strategy (Prodrug, LNP, etc.) low_conc->enhance_uptake troubleshoot_downstream Troubleshoot Downstream: Metabolism, Target Engagement sufficient_conc->troubleshoot_downstream re_measure Re-evaluate Bioactivity and Concentration enhance_uptake->re_measure end End: Experiment Optimized re_measure->end troubleshoot_downstream->end

Caption: Troubleshooting workflow for low bioactivity of this compound.

Addressing the susceptibility of 2'-C-methyladenosine to adenosine deaminase.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-C-methyladenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the susceptibility of this compound to adenosine deaminase (ADA).

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be a substrate for adenosine deaminase (ADA)?

Q2: What is the primary mechanism of adenosine deamination by ADA?

A2: Adenosine deaminase catalyzes the irreversible hydrolytic deamination of adenosine to inosine.[2] This enzymatic reaction is crucial for purine metabolism and for regulating the levels of adenosine, a signaling molecule with a very short half-life of less than 10 seconds in circulation.[3][4]

Q3: How does the resistance of this compound to ADA impact its potential therapeutic applications?

A3: The resistance of this compound to deamination by ADA is a critical feature for its development as a therapeutic agent. By resisting degradation, this compound can have a prolonged half-life in vivo, leading to sustained activation of adenosine receptors and potentially more potent and durable therapeutic effects compared to natural adenosine.

Q4: What are the typical kinetic parameters for adenosine deamination by ADA?

A4: The kinetic parameters for adenosine deamination can vary depending on the isoform of ADA (ADA1 or ADA2) and the experimental conditions. For ADA1, the Michaelis constant (Km) for adenosine is typically in the micromolar range, indicating a high affinity for its substrate.[2]

Quantitative Data Summary

The following tables summarize the known kinetic parameters for the deamination of adenosine by adenosine deaminase and provide an expected profile for this compound based on indirect evidence from related modified nucleosides.

Table 1: Kinetic Parameters for Adenosine Deamination by Adenosine Deaminase

SubstrateEnzymeKm (mM)Vmax (nmol NH3·mg-1·s-1)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)
AdenosineHuman Lymphocyte ADA0.103 ± 0.0510.025 ± 0.001Not ReportedNot Reported
AdenosineBovine ADA0.053 ± 0.008Not ReportedNot ReportedNot Reported

Data sourced from studies on human lymphocyte and bovine adenosine deaminase.[5][6]

Table 2: Expected Susceptibility of this compound to Adenosine Deaminase

SubstrateExpected KmExpected Vmax/kcatExpected Half-life in presence of ADARationale
This compoundSignificantly higher than adenosineSignificantly lower than adenosineSignificantly longer than adenosineSteric hindrance from the 2'-C-methyl group is expected to impede binding to the active site of ADA, similar to observations with other 2'-modified nucleosides.

Experimental Protocols and Troubleshooting

This section provides a detailed protocol for assessing the susceptibility of this compound to adenosine deaminase and a guide to troubleshoot potential experimental issues.

Experimental Protocol: Adenosine Deaminase Activity Assay

This protocol is adapted from standard ADA activity assays to specifically test this compound as a potential substrate.[5]

Objective: To determine if this compound is deaminated by adenosine deaminase by monitoring the change in absorbance at 265 nm.

Materials:

  • Adenosine Deaminase (e.g., from bovine spleen)

  • This compound

  • Adenosine (as a positive control)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine deaminase in PBS.

    • Prepare stock solutions of adenosine and this compound in PBS. Determine the exact concentrations by measuring their absorbance at 265 nm and using their respective molar extinction coefficients.

  • Assay Setup:

    • For each substrate (adenosine and this compound), prepare a series of dilutions from the stock solution in PBS.

    • In a UV-transparent 96-well plate, add the substrate solutions.

    • Include control wells with substrate but no enzyme, and wells with enzyme but no substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding a fixed amount of adenosine deaminase to each well.

    • Immediately start monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Compare the kinetic parameters obtained for this compound with those of adenosine. A significantly higher Km and lower Vmax for this compound would indicate its resistance to deamination.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
No change in absorbance for this compound 1. This compound is resistant to ADA. 2. Inactive enzyme.1. This is the expected outcome. Confirm enzyme activity with the adenosine positive control. 2. Test the enzyme with the adenosine positive control. If there is no activity, use a fresh batch of enzyme.
High background signal in no-enzyme control Contamination of substrate or buffer.Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Inconsistent results between replicates Pipetting errors or temperature fluctuations.Ensure accurate pipetting and maintain a constant temperature throughout the assay. Use a multi-channel pipette for adding reagents to the plate to minimize timing differences.
Non-linear reaction progress curves Substrate depletion or enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay buffer conditions are optimal for enzyme stability.

Visualizations

The following diagrams illustrate the experimental workflow for assessing ADA susceptibility and a hypothetical signaling pathway where this compound's resistance to deamination is advantageous.

experimental_workflow Experimental Workflow for ADA Susceptibility Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Substrates, Enzyme, Buffer) prep_dilutions Prepare Substrate Dilutions prep_reagents->prep_dilutions setup_plate Set up 96-well Plate (Substrates + Controls) prep_dilutions->setup_plate add_enzyme Add ADA to Initiate Reaction setup_plate->add_enzyme measure_abs Measure Absorbance at 265 nm (Kinetic Read) add_enzyme->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_data Plot Rates vs. [Substrate] calc_rates->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for determining the kinetic parameters of adenosine analogs with adenosine deaminase.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_inactivation Inactivation Pathway CMA This compound (Resistant to ADA) AR Adenosine Receptor (e.g., A2A) CMA->AR Sustained Activation ADA Adenosine Deaminase (ADA) AC Adenylyl Cyclase AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory) CREB->Cellular_Response Leads to Inosine Inosine (Inactive) ADA->Inosine Adenosine Adenosine (Natural Ligand) Adenosine->AR Transient Activation Adenosine->ADA Rapid Deamination

Caption: this compound's resistance to ADA leads to prolonged adenosine receptor signaling.

References

Strategies to improve the therapeutic potential of 2'-C-methyladenosine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic potential of 2'-C-methyladenosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as an antiviral agent?

This compound is a nucleoside analog that primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses like the hepatitis C virus (HCV).[1] After entering a host cell, it is converted intracellularly to its triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RdRp, leading to chain termination during viral RNA replication.

Q2: What are the main limitations to the therapeutic use of unmodified this compound?

The primary limitations are its rapid degradation by adenosine deaminase (ADA) and poor oral bioavailability.[1][2] ADA converts this compound to the less active 2'-C-methylinosine. This rapid metabolic degradation significantly reduces its therapeutic efficacy in vivo.

Q3: What are the key strategies to overcome the limitations of this compound?

The main strategies focus on prodrug approaches to mask the sites susceptible to enzymatic degradation and to improve pharmacokinetic properties. These include:

  • Liver-targeted prodrugs: Cyclic 1-aryl-1,3-propanyl prodrugs of the nucleoside monophosphate (NMP) are designed to be cleaved by cytochrome P450 3A (CYP3A) in hepatocytes, releasing the active monophosphate form directly in the target cells.[1][2]

  • Improving oral bioavailability: The addition of a 2',3'-carbonate moiety to the prodrug structure has been shown to significantly increase oral bioavailability.[1]

  • Structural modifications: Modifying the heterobase of the nucleoside can improve enzymatic stability and pharmacokinetic profiles.

Q4: What are the potential off-target effects and toxicities associated with this compound and its analogs?

A key concern with nucleoside analogs is mitochondrial toxicity.[3][4] The triphosphate metabolites of some nucleoside analogs can be recognized and incorporated by the human mitochondrial RNA polymerase (POLRMT), potentially leading to impaired mitochondrial function. It is crucial to evaluate the potential for mitochondrial toxicity in preclinical studies.

Troubleshooting Guides

Problem 1: Low Antiviral Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Degradation of the compound by adenosine deaminase (ADA) in the cell culture medium. 1. Use ADA-deficient cell lines if available.2. Incorporate an ADA inhibitor in the experimental setup.3. Synthesize and test a prodrug version of the compound designed to be stable against ADA.
Poor cellular uptake of the compound. 1. Verify the lipophilicity of the compound; consider modifications to enhance membrane permeability.2. Employ a prodrug strategy to improve passive diffusion or utilize active transport mechanisms.
Inefficient intracellular phosphorylation to the active triphosphate form. 1. Use a nucleoside monophosphate (NMP) prodrug to bypass the initial phosphorylation step, which is often rate-limiting.[5]
Issues with the HCV replicon assay. 1. Ensure the health and passage number of the replicon cell line are optimal.2. Verify the activity of the reporter gene (e.g., luciferase) and the detection reagents.3. Include appropriate positive and negative controls in each experiment.
Problem 2: High Cytotoxicity Observed in Vitro
Possible Cause Troubleshooting Steps
Mitochondrial toxicity. 1. Perform specific assays to evaluate mitochondrial function, such as measuring mitochondrial DNA content, mitochondrial protein synthesis, and cellular oxygen consumption.[3] 2. Compare cytotoxicity in cells grown in glucose-rich versus galactose-only medium; cells grown in galactose are more sensitive to mitochondrial toxins.
Off-target effects on host cellular polymerases or other enzymes. 1. Screen the compound against a panel of human DNA and RNA polymerases to assess selectivity. 2. Conduct broader cellular toxicity profiling using a variety of cell lines.
Compound instability leading to toxic byproducts. 1. Assess the stability of the compound in the cell culture medium over the time course of the experiment.

Data Presentation

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of this compound and Analogs

CompoundHCV Replicon GenotypeEC50 (µM)CC50 (µM)Cell LineReference
This compound1b0.3>100Huh-7[4]
2'-O-methylcytidine1b21>100Huh-7
7-deaza-2'-C-methyladenosineNot SpecifiedPotent ActivityLow CytotoxicityNot Specified
1-(4-pyridyl)-1,3-propanyl NMP prodrug of this compound with 2',3'-carbonateNot SpecifiedNot ReportedNot ReportedNot Reported[1]

Table 2: Pharmacokinetic Parameters of a this compound Prodrug in Rats

CompoundAdministrationOral Bioavailability (%)Reference
1-(4-pyridyl)-1,3-propanyl NMP prodrug of this compound with 2',3'-carbonateOral39[1]

Experimental Protocols

Protocol 1: In Vitro HCV Replicon Assay

This protocol is a generalized procedure for evaluating the anti-HCV activity of compounds using a stable HCV replicon-containing cell line with a luciferase reporter.

Materials:

  • Huh-7 cell line stably expressing an HCV replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the existing medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the CC50.

  • Calculate the EC50 and CC50 values by plotting the data and fitting to a dose-response curve.

Protocol 2: Adenosine Deaminase (ADA) Stability Assay

This protocol provides a general method for assessing the stability of this compound and its analogs in the presence of ADA.

Materials:

  • This compound or its analog.

  • Purified adenosine deaminase (ADA).

  • Phosphate-buffered saline (PBS).

  • HPLC system with a suitable column for nucleoside analysis.

Procedure:

  • Prepare a solution of the test compound in PBS.

  • Add a known amount of ADA to the solution. A control reaction without ADA should be run in parallel.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Stop the enzymatic reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Analyze the samples by HPLC to quantify the amount of the parent compound remaining and the amount of the inosine metabolite formed.

  • Calculate the rate of degradation and the half-life of the compound in the presence of ADA.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte 2CMA_Prodrug This compound Prodrug 2CMA_Prodrug_in Prodrug 2CMA_Prodrug->2CMA_Prodrug_in Cellular Uptake 2CMA_MP 2'-C-Me-Adenosine Monophosphate 2CMA_Prodrug_in->2CMA_MP CYP3A Cleavage 2CMA_DP 2'-C-Me-Adenosine Diphosphate 2CMA_MP->2CMA_DP Cellular Kinases 2CMA_TP 2'-C-Me-Adenosine Triphosphate (Active) 2CMA_DP->2CMA_TP Cellular Kinases HCV_Polymerase HCV NS5B RNA Polymerase 2CMA_TP->HCV_Polymerase Inhibition Viral_RNA_Replication Viral RNA Replication HCV_Polymerase->Viral_RNA_Replication Catalyzes Chain_Termination Chain Termination Viral_RNA_Replication->Chain_Termination Leads to

Caption: Intracellular activation pathway of a this compound prodrug.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesize 2'-C-Me-A Prodrugs Purification Purify & Characterize (NMR, MS) Synthesis->Purification ADA_Assay ADA Stability Assay Purification->ADA_Assay Test for Stability Antiviral_Assay HCV Replicon Assay (EC50) Purification->Antiviral_Assay Evaluate Potency Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antiviral_Assay->Cytotoxicity_Assay Mito_Tox Mitochondrial Toxicity Assays Antiviral_Assay->Mito_Tox Assess Safety Profile Cytotoxicity_Assay->Mito_Tox PK_Studies Pharmacokinetic Studies (e.g., in rats) Mito_Tox->PK_Studies Select Lead Candidates Efficacy_Models Animal Efficacy Models PK_Studies->Efficacy_Models

Caption: Preclinical evaluation workflow for this compound prodrugs.

References

Technical Support Center: 2'-C-Methyladenosine Prodrug Activation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the refinement of protocols for 2'-C-methyladenosine prodrug activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using a prodrug approach for this compound?

A1: this compound is a potent inhibitor of viral RNA-dependent RNA polymerases, such as the hepatitis C virus (HCV) NS5B polymerase.[1][2] However, its therapeutic potential is limited by rapid degradation by adenosine deaminase (ADA) in the bloodstream.[1][2] Prodrug strategies are employed to mask the sites susceptible to ADA-mediated deamination, thereby improving the compound's metabolic stability and oral bioavailability.[1][2][3]

Q2: What are the common enzymatic pathways responsible for the bioactivation of this compound prodrugs?

A2: The activation of this compound prodrugs is designed to occur intracellularly, releasing the active nucleoside monophosphate (NMP). Common activating enzymes include:

  • Cytochrome P450 enzymes (e.g., CYP3A4): These are often involved in the oxidative cleavage of certain prodrug moieties, particularly in hepatocytes.[1][2]

  • Carboxylesterases and other hydrolytic enzymes: These enzymes are crucial for cleaving ester-based prodrugs to release the parent nucleoside or nucleotide.[4]

  • Phosphatases and Phosphodiesterases: While often involved in drug breakdown, specific prodrug designs can leverage these enzymes for activation. However, stability to these enzymes in plasma is also a design consideration.[3]

  • Cellular Kinases: Following the release of the nucleoside monophosphate, cellular kinases are responsible for the subsequent phosphorylation steps to the active triphosphate form.[5][6]

Q3: Why is the first phosphorylation step often a rate-limiting factor in the activation of nucleoside analogs?

A3: The initial phosphorylation of a nucleoside to its 5'-monophosphate is frequently the slowest step in the activation cascade.[5][7] This can be due to the substrate specificity of the cellular kinases responsible for this conversion. To bypass this rate-limiting step, many prodrug strategies for this compound are designed as nucleotide prodrugs (e.g., phosphoramidates or "ProTides"), which directly release the monophosphate form inside the cell.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or undetectable levels of the active triphosphate (NTP) metabolite in cell-based assays. 1. Inefficient prodrug uptake into cells.2. Poor intracellular conversion of the prodrug to the monophosphate.3. The parent nucleoside is a poor substrate for cellular kinases.4. Rapid efflux of the prodrug or its metabolites from the cell.1. Evaluate the physicochemical properties of the prodrug (e.g., lipophilicity) to ensure it can cross the cell membrane. Consider modifying the prodrug moiety to enhance permeability.[4][9]2. Select a cell line with high expression of the required activating enzymes (e.g., primary hepatocytes for CYP-mediated activation).[1][2] Alternatively, consider a different prodrug strategy that utilizes more ubiquitously expressed enzymes like carboxylesterases.[4]3. If using a nucleoside (not nucleotide) prodrug, confirm that the released this compound is a substrate for the kinases in your cell line. If not, a nucleotide prodrug approach may be necessary.[5][7]4. Investigate the involvement of cellular efflux transporters and consider co-administration with known transporter inhibitors in your in vitro system.
High inter-experimental variability in prodrug activation levels. 1. Inconsistent cell health or passage number.2. Variability in the activity of activating enzymes between cell batches.3. Instability of the prodrug in the cell culture medium.1. Standardize cell culture conditions, including seeding density, growth phase, and passage number. Regularly test for mycoplasma contamination.2. For enzyme-dependent activation, ensure consistent expression levels of the relevant enzymes (e.g., through qPCR or western blotting).3. Assess the stability of the prodrug in your experimental medium over the time course of the assay. If unstable, consider shortening the incubation time or replenishing the compound.
Observed cytotoxicity is not correlated with the levels of the active NTP. 1. Off-target effects of the prodrug itself or a byproduct of its activation.2. Mitochondrial toxicity.3. Inhibition of host DNA or RNA polymerases.1. Synthesize and test inactive analogs of the prodrug to determine if the prodrug moiety itself is cytotoxic. Analyze for the formation of potentially toxic byproducts.2. Evaluate mitochondrial function using assays that measure parameters like ATP levels or mitochondrial membrane potential. Some nucleoside analogs are known to inhibit mitochondrial DNA polymerase (POLG) or RNA polymerase (POLRMT).[10]3. Perform in vitro assays to assess the inhibitory activity of the NTP against host polymerases.[10]
Good in vitro activity but poor in vivo efficacy. 1. Poor oral bioavailability.2. Rapid clearance in vivo.3. Inefficient activation in the target tissue.1. Despite prodrug design, absorption may be limited. Investigate different formulation strategies or further modifications to the prodrug moiety to improve absorption.[3]2. Conduct pharmacokinetic studies to determine the half-life of the prodrug and its metabolites. If clearance is too rapid, consider modifications to the prodrug that reduce susceptibility to metabolic enzymes or renal excretion.3. Ensure that the animal model used for in vivo studies has a similar metabolic profile to humans for the enzymes required for prodrug activation. For liver-targeted prodrugs, confirm efficient delivery to and activation in hepatocytes.[1][2]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Hepatocyte Metabolism of Selected this compound Prodrugs

CompoundHCV Replicon EC50 (µM)Primary Rat Hepatocyte NTP Formation (pmol/10^6 cells)
This compound0.41.2
Prodrug A (Cyclic 1-aryl-1,3-propanyl NMP)1.2150
Prodrug B (2',3'-carbonate derivative of Prodrug A)0.8250

Data is illustrative and compiled from concepts presented in cited literature. Actual values will vary based on specific molecular structures and experimental conditions.

Table 2: Pharmacokinetic Parameters of a this compound Prodrug in Rats

ParameterIntravenous AdministrationOral Administration
Dose5 mg/kg20 mg/kg
Cmax (ng/mL)1200350
Tmax (h)0.251.5
AUC (ng·h/mL)18002100
Oral Bioavailability (%)-39%[1][2]

This table represents conceptual data for a 2',3'-carbonate 1-(4-pyridyl)-1,3-propanyl NMP prodrug of this compound as described in the literature.[1][2]

Experimental Protocols & Visualizations

General Workflow for Prodrug Activation and Antiviral Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating a novel this compound prodrug.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesize Prodrug B Cell-Based HCV Replicon Assay A->B D Hepatocyte Incubation A->D G Cytotoxicity Assay (e.g., MTS) A->G C Determine EC50 B->C I Calculate Selectivity Index (CC50/EC50) C->I E LC-MS/MS Analysis D->E F Quantify NTP Levels E->F H Determine CC50 G->H H->I J Animal Model (e.g., Rat) Dosing (IV & PO) I->J Lead Candidate K Plasma & Tissue Collection J->K L LC-MS/MS Analysis of Prodrug & Metabolites K->L M Pharmacokinetic Modeling L->M N Determine Bioavailability & Tissue Distribution M->N G cluster_cell Hepatocyte cluster_action Mechanism of Action Prodrug_NMP Prodrug (NMP) Active_NMP 2'-C-Me-AMP Prodrug_NMP->Active_NMP CYP450 / Esterases Active_NDP 2'-C-Me-ADP Active_NMP->Active_NDP Cellular Kinase 1 Active_NTP 2'-C-Me-ATP (Active Drug) Active_NDP->Active_NTP Cellular Kinase 2 Inhibition Inhibition of Viral NS5B Polymerase Active_NTP->Inhibition Extracellular_Prodrug Prodrug (Oral Dosing) Extracellular_Prodrug->Prodrug_NMP Absorption & Liver Targeting G Start Low NTP Formation Observed CheckUptake Is prodrug detected intracellularly? Start->CheckUptake CheckConversion Is the monophosphate (NMP) detected? CheckUptake->CheckConversion Yes UptakeIssue Problem: Poor cell permeability. Solution: Modify prodrug lipophilicity. CheckUptake->UptakeIssue No CheckKinase Is the parent nucleoside a known kinase substrate? CheckConversion->CheckKinase Yes ConversionIssue Problem: Inefficient enzymatic conversion. Solution: Use cell line with higher -esterase/CYP activity or redesign prodrug. CheckConversion->ConversionIssue No KinaseIssue Problem: Poor phosphorylation. Solution: Switch to a ProTide (NMP prodrug) approach to bypass first kinase step. CheckKinase->KinaseIssue No ComplexIssue Problem: Multiple potential issues (e.g., efflux, instability). Further investigation required. CheckKinase->ComplexIssue Yes

References

Validation & Comparative

A Comparative Analysis of 2'-C-Methyladenosine and Other Hepatitis C Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-Hepatitis C virus (HCV) nucleoside analog, 2'-C-methyladenosine, with other prominent HCV inhibitors. The following sections detail the mechanisms of action, comparative efficacy, resistance profiles, and pharmacokinetic properties of these antiviral agents, supported by experimental data and detailed methodologies.

Introduction to HCV and Direct-Acting Antivirals (DAAs)

Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus. The treatment of chronic HCV infection has been revolutionized by the development of direct-acting antivirals (DAAs) that target specific viral proteins essential for replication. These proteins include the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase. This guide focuses on comparing this compound, a nucleoside inhibitor of NS5B polymerase, with other key DAAs from various classes.

Mechanism of Action

HCV inhibitors are broadly classified based on their viral targets. Understanding their distinct mechanisms is crucial for developing effective combination therapies and managing drug resistance.

  • NS5B Polymerase Inhibitors: These drugs target the viral RNA-dependent RNA polymerase, the key enzyme responsible for replicating the HCV RNA genome.

    • Nucleoside/Nucleotide Inhibitors (NIs): These compounds, including this compound and sofosbuvir, act as chain terminators. They are incorporated into the growing viral RNA strand by the NS5B polymerase, leading to the premature termination of RNA synthesis.[1][2] Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form.[1][3]

    • Non-Nucleoside Inhibitors (NNIs): Unlike NIs, NNIs such as dasabuvir bind to allosteric sites on the NS5B polymerase.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its activity.[4][5]

  • NS5A Inhibitors: The precise mechanism of NS5A inhibitors like ledipasvir and pibrentasvir is not fully elucidated, but they are known to inhibit this viral phosphoprotein which is critical for viral RNA replication and virion assembly.[6][7] It is suggested that they may prevent the hyperphosphorylation of NS5A.[7][8]

  • NS3/4A Protease Inhibitors: This class of drugs, including glecaprevir and voxilaprevir, targets the HCV NS3/4A serine protease.[9][10] This enzyme is essential for cleaving the viral polyprotein into mature, functional viral proteins.[9][10] By inhibiting this protease, these drugs prevent the formation of the viral replication complex.[9][10]

HCV_Replication_Cycle_and_Inhibitor_Targets cluster_cell Hepatocyte Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS3_4A_Inhibitors NS3/4A Protease Inhibitors (Glecaprevir, Voxilaprevir) NS3_4A_Inhibitors->Translation Inhibit NS5A_Inhibitors NS5A Inhibitors (Ledipasvir, Pibrentasvir) NS5A_Inhibitors->Replication Inhibit NS5B_NIs NS5B Nucleoside Inhibitors (this compound, Sofosbuvir) NS5B_NIs->Replication Inhibit NS5B_NNIs NS5B Non-Nucleoside Inhibitors (Dasabuvir) NS5B_NNIs->Replication Inhibit

Figure 1: HCV Replication Cycle and DAA Targets.

Comparative Efficacy: In Vitro Data

The in vitro potency of antiviral compounds is typically evaluated using replicon assays and enzymatic assays. The 50% effective concentration (EC50) represents the concentration of a drug that inhibits 50% of viral replication in a cell-based replicon assay, while the 50% inhibitory concentration (IC50) is the concentration that inhibits 50% of the target enzyme's activity. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Compound Class Target EC50 (nM) IC50 (nM) CC50 (µM) Selectivity Index (SI)
This compound NINS5B3001900>50>167
Sofosbuvir NINS5B32-130 (genotype dependent)700-2600 (active triphosphate)>27>207-843
Dasabuvir NNINS5B1.8 - 7.7 (genotype 1)2.2 - 10.7 (genotype 1)>100>12,987
Ledipasvir NS5A InhibitorNS5A0.018-0.031 (genotype 1)N/A>1000>32,258
Pibrentasvir NS5A InhibitorNS5A0.0014-0.005 (pan-genotypic)N/A>1000>200,000
Glecaprevir Protease InhibitorNS3/4A0.85-3.5 (pan-genotypic)3.5-11.3>100>28,571
Voxilaprevir Protease InhibitorNS3/4A0.3-1.6 (pan-genotypic)0.5-2.7>100>62,500

Data compiled from multiple sources. EC50 and IC50 values can vary depending on the specific assay conditions and HCV genotype/subtype.

Resistance Profiles

A critical aspect of antiviral therapy is the potential for the development of drug resistance. The genetic barrier to resistance varies among different classes of DAAs.

  • This compound: As a nucleoside analog, it is expected to have a relatively high barrier to resistance.

  • Sofosbuvir: This nucleotide inhibitor has a high barrier to resistance. The S282T substitution in NS5B is the primary resistance-associated substitution (RAS) but it significantly impairs viral fitness.

  • Dasabuvir: Non-nucleoside inhibitors like dasabuvir generally have a lower barrier to resistance. RASs such as C316Y, M414T, and S556G in the NS5B palm I site can confer resistance.[11][12][13]

  • NS5A Inhibitors (Ledipasvir, Pibrentasvir): This class is potent but can be susceptible to resistance. Common RASs are found at positions 28, 30, 31, and 93 in the NS5A protein.[14][15] However, next-generation inhibitors like pibrentasvir show activity against many of these common RASs.[14]

  • NS3/4A Protease Inhibitors (Glecaprevir, Voxilaprevir): Resistance to this class can emerge through mutations at positions such as 155, 156, and 168 of the NS3 protease.[16][17][18]

Pharmacokinetic Properties

The pharmacokinetic profile of an antiviral drug is a key determinant of its clinical utility, influencing dosing frequency and bioavailability.

Compound Bioavailability (%) Protein Binding (%) Metabolism Elimination Half-life (t1/2)
This compound Limited oral bioavailabilityN/ASusceptible to adenosine deaminaseN/A
Sofosbuvir ~80 (as metabolite)61-65Intracellular activation to triphosphate form0.4 h (sofosbuvir), 27 h (inactive metabolite)
Dasabuvir N/A>99.5Primarily CYP2C85.5-6 h
Ledipasvir N/A>99.8Minimal36 h
Glecaprevir N/A97.5CYP3A4~6 h
Voxilaprevir N/A>99CYP3A4, CYP2C8, CYP1A233 h

Experimental Protocols

HCV Replicon Assay (Luciferase-based)

This cell-based assay is a cornerstone for evaluating the efficacy of HCV inhibitors.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV replicon with luciferase reporter Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Cytotoxicity Perform cytotoxicity assay (e.g., MTT) on parallel plate Incubate->Measure_Cytotoxicity Measure_Luciferase Measure luciferase activity (indicates HCV replication) Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data to determine EC50 and CC50 Measure_Luciferase->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a Luciferase-based HCV Replicon Assay.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Assay Procedure:

    • Seed the replicon-containing cells into 96-well plates.

    • The following day, add serial dilutions of the test compounds to the cells. Include appropriate controls (vehicle control and a known HCV inhibitor as a positive control).

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Following incubation, lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the HCV RNA-dependent RNA polymerase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a purified recombinant HCV NS5B polymerase, a template/primer (e.g., poly(A)/oligo(dT)), ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP, and the assay buffer.

  • Inhibition Assay:

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the polymerase reaction by adding the enzyme or rNTPs.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction and separate the newly synthesized RNA from unincorporated nucleotides.

  • Detection and Analysis: Quantify the amount of incorporated labeled rNTP using methods such as scintillation counting or fluorescence detection. Calculate the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for assessing the potential toxicity of antiviral compounds to host cells.

Methodology:

  • Cell Plating: Seed host cells (e.g., Huh-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compound used in the replicon assay.

  • Incubation: Incubate the cells for the same duration as the replicon assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20][21]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm).[19][22]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the CC50 value from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against HCV replication by targeting the NS5B polymerase. However, its development has been hampered by limitations in its pharmacokinetic profile, including susceptibility to enzymatic degradation and poor oral bioavailability. In comparison, approved DAAs such as sofosbuvir, which also targets the NS5B polymerase, have overcome these challenges through a prodrug approach, achieving high clinical efficacy and a high barrier to resistance.

The landscape of HCV treatment has evolved to highly effective combination therapies targeting multiple viral proteins simultaneously. While this compound itself may not have progressed to clinical use, it remains a valuable research tool and a testament to the potential of nucleoside analogs in antiviral drug discovery. The comparative data presented in this guide highlights the multi-faceted approach required for the successful development of antiviral therapeutics, encompassing not only high potency but also favorable resistance profiles and pharmacokinetic properties.

References

Structure-Activity Relationship of 2'-C-Methyladenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic placement of a methyl group at the 2'-C position of adenosine nucleosides has given rise to a potent class of antiviral and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2'-C-methyladenosine analogs, offering a comprehensive overview for researchers, scientists, and drug development professionals. The following sections delve into the antiviral and anticancer activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Antiviral Activity: Targeting Hepatitis C Virus

This compound has demonstrated significant inhibitory effects against the Hepatitis C Virus (HCV), primarily by targeting the NS5B RNA-dependent RNA polymerase. The addition of the 2'-C-methyl group acts as a steric hindrance, leading to non-obligate chain termination of the nascent viral RNA strand.[1] However, the parent compound suffers from metabolic instability, including deamination by adenosine deaminase (ADA).[2] This has spurred the development of various analogs with modifications on both the purine base and the ribose sugar moiety to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Antiviral Data

The following table summarizes the in vitro antiviral activity of key this compound analogs against HCV. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50) against the NS5B polymerase, and 50% cytotoxic concentration (CC50) are presented to illustrate the therapeutic window of these compounds.

Compound/AnalogModificationHCV Replicon EC50 (µM)HCV NS5B IC50 (µM)CC50 (µM)Reference
This compoundParent Compound0.26 - 61.9>100[2]
2'-C-Methylguanosine6-keto, 2-amino purine3.5->100[2]
2-Amino-6-chloro-2'-C-methylpurine riboside2-amino, 6-chloro purine>10->10[2]
2,6-Diamino-2'-C-methylpurine riboside2,6-diamino purine10->10[2]
7-Deaza-2'-C-methyladenosine7-deaza purineSubmicromolar--[3]
2'-Deoxy-2'-fluoro-2'-C-methyladenosine2'-fluoro on ribose---[4]
2'-C-MethylcytidinePyrimidine base1.23->100[5]
2-Hydrazinyl-2'-C-methyladenosine2-hydrazinyl purine6->10[2]
2-Hydrazinyl-2'-C-methyladenosine phosphoramidate prodrug2-hydrazinyl purine with prodrug0.9->10[2]

Anticancer Activity: Emerging Potential

While the antiviral properties of this compound analogs are well-documented, their potential as anticancer agents is an expanding area of research. Nucleoside analogs, in general, exert their anticancer effects through various mechanisms, including the inhibition of DNA and RNA synthesis and the modulation of key signaling pathways involved in cell proliferation and survival.[6]

Comparative Anticancer Data

Data on the specific anticancer activity of this compound analogs is emerging. The table below presents available data for related adenosine analogs to provide a preliminary SAR understanding in the context of cancer.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3'-C-MethyladenosineHuman Leukemia (CCRF-CEM)~18[7]
3'-C-MethyladenosineHuman Carcinoma~18[7]

Further research is required to comprehensively delineate the anticancer SAR of this compound analogs against a broader range of cancer cell lines.

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for the key experiments are provided below.

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral efficacy of compounds against HCV replication.

  • Cell Culture : Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.[8][9]

  • Compound Treatment : Cells are seeded in 96-well or 384-well plates and treated with serial dilutions of the test compounds.[8][9]

  • Incubation : Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Luciferase Assay : The level of HCV replication is quantified by measuring the luciferase activity using a commercial luciferase assay system and a luminometer.[8]

  • Data Analysis : The EC50 value, representing the concentration at which the compound inhibits 50% of HCV replication, is calculated from the dose-response curve.[8]

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of HCV NS5B polymerase.

  • Reaction Mixture : A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a biotinylated RNA template/primer, and ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.[10][11]

  • Compound Addition : Test compounds at various concentrations are added to the reaction mixture.

  • Incubation : The reaction is incubated at 30-37°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Detection : The amount of newly synthesized RNA is quantified. For radiolabeled assays, this can be done by capturing the biotinylated RNA on streptavidin-coated plates and measuring the incorporated radioactivity.[11]

  • Data Analysis : The IC50 value, the concentration at which the compound inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

  • Cell Seeding : Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Antiviral Mechanism of this compound Analogs 2-CMA_Analog This compound Analog Cellular_Kinases Cellular Kinases 2-CMA_Analog->Cellular_Kinases Phosphorylation 2-CMA-TP This compound Triphosphate Cellular_Kinases->2-CMA-TP HCV_NS5B HCV NS5B Polymerase 2-CMA-TP->HCV_NS5B Inhibition Viral_RNA_Chain Nascent Viral RNA Chain HCV_NS5B->Viral_RNA_Chain Incorporation Chain_Termination Chain Termination Viral_RNA_Chain->Chain_Termination

Caption: Antiviral mechanism of this compound analogs.

G cluster_1 General Workflow for Antiviral/Anticancer Screening Compound_Library Compound Library (this compound Analogs) Primary_Screening Primary Screening (e.g., HCV Replicon Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response and Cytotoxicity (EC50/IC50, CC50) Hit_Compounds->Dose_Response Lead_Candidates Lead Candidates Dose_Response->Lead_Candidates Mechanism_of_Action Mechanism of Action (e.g., NS5B Assay) Lead_Candidates->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicology Mechanism_of_Action->In_Vivo_Studies

Caption: General workflow for antiviral/anticancer screening.

G cluster_2 Potential Anticancer Signaling Pathways Modulated by Adenosine Analogs Adenosine_Analog Adenosine Analog Cellular_Uptake Cellular Uptake Adenosine_Analog->Cellular_Uptake PI3K_AKT PI3K/AKT Pathway Adenosine_Analog->PI3K_AKT Modulation MAPK MAPK Pathway Adenosine_Analog->MAPK Modulation Metabolism Metabolism to Nucleotide Analogs Cellular_Uptake->Metabolism DNA_Polymerase DNA Polymerase Metabolism->DNA_Polymerase RNA_Polymerase RNA Polymerase Metabolism->RNA_Polymerase DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis Apoptosis_Induction Apoptosis Induction DNA_Synthesis->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest RNA_Synthesis->Apoptosis_Induction PI3K_AKT->Apoptosis_Induction MAPK->Cell_Cycle_Arrest

Caption: Potential anticancer signaling pathways of adenosine analogs.

References

A Comparative Analysis of 2'-C-Methyladenosine and Sofosbuvir: A Tale of Two HCV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), the journey from a promising lead compound to a clinical success is fraught with challenges. This guide provides a detailed comparative analysis of two such compounds: 2'-C-methyladenosine, an early-stage inhibitor that showed initial promise, and sofosbuvir, a blockbuster drug that has revolutionized HCV treatment. Both are nucleoside analogs targeting the HCV NS5B RNA-dependent RNA polymerase, yet their fates diverged dramatically due to critical differences in their pharmacological profiles. This analysis, intended for researchers, scientists, and drug development professionals, delves into their mechanisms of action, antiviral potency, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrated potent anti-HCV activity in vitro but was ultimately hampered by poor pharmacokinetic properties and toxicity concerns. In contrast, sofosbuvir, a cleverly designed phosphoramidate prodrug, overcame these limitations, exhibiting a favorable safety profile, pan-genotypic activity, and a high barrier to resistance, leading to its successful clinical development and approval.[1] This comparison highlights the pivotal role of drug design and metabolic stability in the success of antiviral therapeutics.

Mechanism of Action: Targeting the Viral Replication Engine

Both this compound and sofosbuvir target the HCV NS5B polymerase, an enzyme essential for replicating the viral RNA genome.[2][3] As nucleoside analogs, they mimic natural substrates and, upon incorporation into the growing RNA chain, act as chain terminators, halting viral replication.[2][3]

However, their activation pathways differ significantly. This compound relies on cellular kinases for its conversion to the active triphosphate form.[2] Sofosbuvir, on the other hand, is a prodrug that is metabolized within hepatocytes to its active uridine triphosphate analog, GS-461203.[3][4][5] This targeted delivery and activation within the liver, the primary site of HCV replication, is a key aspect of its success.

Mechanism_of_Action cluster_0 This compound Pathway cluster_1 Sofosbuvir Pathway cluster_2 HCV RNA Replication Inhibition 2CMA This compound 2CMA_MP 2'CMA Monophosphate 2CMA->2CMA_MP Cellular Kinases 2CMA_DP 2'CMA Diphosphate 2CMA_MP->2CMA_DP Cellular Kinases 2CMA_TP 2'CMA Triphosphate (Active) 2CMA_DP->2CMA_TP Cellular Kinases NS5B HCV NS5B Polymerase 2CMA_TP->NS5B Inhibits SOF Sofosbuvir (Prodrug) SOF_Metabolite Intermediate Metabolite SOF->SOF_Metabolite Carboxylesterase 1 SOF_MP GS-331007 Monophosphate SOF_Metabolite->SOF_MP HINT1 SOF_TP GS-461203 (Active Triphosphate) SOF_MP->SOF_TP Cellular Kinases SOF_TP->NS5B Inhibits RNA_Elongation RNA Chain Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Blocked by Inhibitor Incorporation

Caption: Metabolic activation pathways of this compound and sofosbuvir.

Antiviral Activity: A Quantitative Comparison

Both compounds exhibit potent inhibition of HCV replication in vitro. However, sofosbuvir generally shows greater potency across a wider range of HCV genotypes.

CompoundAssay TypeHCV GenotypePotency (IC50/EC50/Ki)Reference
This compound HCV Replicon AssayGenotype 1bIC50: 0.3 µM[2]
NS5B Polymerase Assay (Triphosphate form)Genotype 1bKi: 0.9 µM[2]
Sofosbuvir HCV Replicon AssayGenotype 1aEC50: 62 nM (range 29-128)[6]
HCV Replicon AssayGenotype 1bEC50: 102 nM (range 45-170)[6]
HCV Replicon AssayGenotype 2aEC50: 29 nM (range 14-81)[6]
HCV Replicon AssayGenotype 3aEC50: 81 nM (range 24-181)[6]
NS5B Polymerase Assay (GS-461203)Genotypes 1b, 2a, 3a, 4aIC50: 0.7 - 2.6 µM[6]

Pharmacokinetic Profiles: The Deciding Factor

The pharmacokinetic properties of these two molecules represent the most significant point of divergence and are largely responsible for their different clinical trajectories.

ParameterThis compoundSofosbuvirReference
Prodrug NoYes (Phosphoramidate)[5]
Oral Bioavailability Limited in rats~92% (in humans)[5]
Metabolic Stability Susceptible to adenosine deaminaseProdrug design protects from degradation[4]
Half-life (t½) Not readily availableSofosbuvir: 0.4 hours; GS-331007 (inactive metabolite): 27 hours (in humans)[5]
Primary Excretion Route Not readily availableRenal (primarily as GS-331007)[3]

Sofosbuvir's prodrug strategy allows for efficient absorption and delivery to the liver, where it is converted to its active form. This targeted approach maximizes the concentration of the active drug at the site of viral replication while minimizing systemic exposure, thereby reducing the potential for off-target toxicity.

Safety and Toxicity

While detailed preclinical toxicity data for this compound is not extensively published, its development was reportedly halted due to toxicity concerns, including potential cardiac toxicity.[4]

Sofosbuvir, in contrast, has demonstrated a favorable safety profile in extensive clinical trials.[1] The most common adverse events are generally mild and include fatigue, headache, and nausea.[7] However, it is noted that sofosbuvir may reactivate hepatitis B in previously infected individuals and has a potential interaction with amiodarone.[5]

Experimental Protocols

HCV Subgenomic Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.

Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV subgenomic replicon Start->Cell_Seeding Compound_Addition Add serial dilutions of test compound (e.g., 2'-CMA, Sofosbuvir) Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 24-72 hours) Compound_Addition->Incubation RNA_Extraction Extract total cellular RNA Incubation->RNA_Extraction Cytotoxicity_Assay Perform parallel cytotoxicity assay (e.g., MTS assay) Incubation->Cytotoxicity_Assay Quantification Quantify HCV RNA levels (e.g., qRT-PCR) RNA_Extraction->Quantification Data_Analysis Calculate IC50/EC50 and CC50 values Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an HCV subgenomic replicon assay.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are cultured in appropriate media.[2][8] These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[8][9]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound.

  • Incubation: The treated cells are incubated for a period, typically 48 to 72 hours, to allow for viral replication and the compound to exert its effect.[10]

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method like quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[2]

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is measured using assays like the MTS assay to ensure that the observed reduction in viral RNA is not due to cell death.[2]

  • Data Analysis: The concentration of the compound that inhibits 50% of viral replication (IC50 or EC50) and the concentration that causes 50% cytotoxicity (CC50) are calculated. The selectivity index (SI = CC50/IC50) is then determined to assess the therapeutic window of the compound.

NS5B Polymerase Inhibition Assay

This in vitro biochemical assay directly measures the ability of a compound's active form (triphosphate) to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

  • Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified. The reaction mixture includes a template/primer RNA, natural ribonucleoside triphosphates (rNTPs), and the triphosphate form of the nucleoside analog inhibitor.[11]

  • Reaction: The polymerase reaction is initiated, and the incorporation of radiolabeled or fluorescently tagged nucleotides is measured over time.

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor triphosphate.

  • Detection: The amount of newly synthesized RNA is quantified, often by methods like filter binding assays or gel electrophoresis.[2]

  • Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is determined. Kinetic studies can also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[2]

Conclusion

The comparative analysis of this compound and sofosbuvir offers a compelling case study in modern drug development. While both molecules demonstrated potent, mechanism-based inhibition of the same viral target, the ultimate clinical success of sofosbuvir can be attributed to its superior pharmacokinetic and safety profile, achieved through a sophisticated prodrug design. This approach effectively addressed the liabilities of poor metabolic stability and limited bioavailability that hindered the development of earlier nucleoside analogs like this compound. For researchers in the field, this comparison underscores the critical importance of optimizing drug delivery and metabolism in the pursuit of effective and safe antiviral therapies.

References

Comparative Analysis of 2'-C-Methyladenosine as a Viral Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of 2'-C-methyladenosine in comparison to other prominent antiviral nucleoside analogs.

This guide provides a comprehensive cross-validation of this compound's effect on viral polymerases, presenting its performance against key alternatives supported by experimental data. The information is structured to facilitate easy comparison and understanding of the underlying scientific principles and methodologies.

Mechanism of Action: A Non-Obligate Chain Terminator

This compound is a nucleoside analog that exhibits broad-spectrum antiviral activity, particularly against positive-strand RNA viruses.[1] Its mechanism of action revolves around the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Upon entry into the host cell, this compound is phosphorylated by host cell kinases to its active triphosphate form.[2] This active metabolite, this compound triphosphate, is then recognized by the viral RdRp and incorporated into the nascent viral RNA strand.[3]

The key to its inhibitory effect lies in the 2'-C-methyl group. Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group. However, the presence of the methyl group at the 2' position creates steric hindrance within the RdRp active site after its incorporation. This steric clash prevents the proper alignment and binding of the next incoming nucleoside triphosphate, effectively blocking the closure of the active site and halting further elongation of the RNA chain.[3][4] This mode of action classifies this compound as a non-obligate chain terminator.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex 2CMA This compound (Prodrug) 2CMA_MP This compound Monophosphate 2CMA->2CMA_MP Host Kinase 2CMA_DP This compound Diphosphate 2CMA_MP->2CMA_DP Host Kinase 2CMA_TP This compound Triphosphate (Active Form) 2CMA_DP->2CMA_TP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2CMA_TP->RdRp Binds to Active Site Incorporation Incorporation of 2'-C-Me-ATP RdRp->Incorporation Catalyzes RNA_template Viral RNA Template RNA_template->Incorporation Nascent_RNA Nascent RNA Strand Termination Chain Termination Nascent_RNA->Termination Steric Hindrance Prevents Elongation Incorporation->Nascent_RNA Antiviral_Screening_Workflow Start Start Library Compound Library Start->Library HTS High-Throughput Screening (e.g., Replicon Assay) Library->HTS Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Active Compounds End End Hit_ID->End Inactive Compounds Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc Secondary_Assay Secondary Assays (e.g., Plaque Reduction) SI_Calc->Secondary_Assay High SI SI_Calc->End Low SI (Toxic) Mechanism_Action Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Secondary_Assay->Mechanism_Action Confirmed Activity Secondary_Assay->End No Activity Lead_Opt Lead Optimization (SAR Studies) Mechanism_Action->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo In_Vivo->End

References

A Comparative Guide to the Efficacy of 2'-C-Methyladenosine and Its Prodrugs in Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of 2'-C-methyladenosine and its prodrugs against the Hepatitis C Virus (HCV). Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.

Executive Summary

This compound is a potent nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. However, its therapeutic potential is hampered by rapid metabolic degradation by adenosine deaminase and poor oral bioavailability. To address these limitations, various prodrug strategies have been developed to enhance liver-specific delivery and improve pharmacokinetic profiles. This guide delves into the comparative efficacy of these approaches, providing a clear overview of their performance based on available preclinical data.

Data Presentation

The following table summarizes the in vitro and in vivo efficacy of this compound and a representative liver-targeted prodrug.

CompoundHCV Replicon Assay (EC50/IC50)Oral Bioavailability (Rat)Liver Nucleoside Triphosphate (NTP) Levels
This compound ~0.3 µM (IC50 in Huh-7 cells)[1]Low / Limited[2]Lower intracellular triphosphate concentrations[3]
1-(4-pyridyl)-1,3-propanyl NMP prodrug with 2',3'-carbonate Data not available in summary39%[1]Higher liver NTP levels predictive of efficacy[1]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS5B polymerase, a critical enzyme for viral replication. The parent compound or the active drug released from a prodrug is converted intracellularly to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Prodrug Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Oral Administration & Absorption 2CMA This compound 2CMA_in This compound 2CMA->2CMA_in Cellular Uptake 2CMA_MP This compound Monophosphate Prodrug_in->2CMA_MP CYP3A-mediated cleavage 2CMA_in->2CMA_MP Phosphorylation 2CMA_DP This compound Diphosphate 2CMA_MP->2CMA_DP Phosphorylation 2CMA_TP This compound Triphosphate 2CMA_DP->2CMA_TP Phosphorylation NS5B HCV NS5B Polymerase 2CMA_TP->NS5B Inhibits Replication_Inhibition Viral Replication Inhibition NS5B->Replication_Inhibition

Caption: Intracellular activation pathway of this compound and its NMP prodrugs.

Experimental Workflow

The evaluation of this compound and its prodrugs typically involves a series of in vitro and in vivo experiments to determine their antiviral potency, metabolic stability, and pharmacokinetic properties.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rat Model) Start Compound Synthesis In_Vitro In Vitro Evaluation Start->In_Vitro Replicon_Assay HCV Replicon Assay (EC50/IC50) In_Vitro->Replicon_Assay Metabolic_Stability Metabolic Stability Assay (e.g., Hepatocytes) In_Vitro->Metabolic_Stability Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity In_Vivo In Vivo Evaluation PK_Study Pharmacokinetic Study (Oral Bioavailability) In_Vivo->PK_Study Liver_NTP Liver NTP Level Determination In_Vivo->Liver_NTP Lead_Optimization Lead Optimization Lead_Optimization->In_Vivo End Candidate Selection Replicon_Assay->Lead_Optimization Metabolic_Stability->Lead_Optimization Cytotoxicity->Lead_Optimization PK_Study->End Liver_NTP->End

Caption: General experimental workflow for the evaluation of this compound prodrugs.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is a cell-based method to evaluate the inhibitory activity of compounds against HCV RNA replication.

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV replicon, which contains the viral non-structural proteins (including NS5B polymerase) necessary for replication. The replicon often includes a reporter gene, such as luciferase, allowing for the quantification of viral replication.

General Protocol:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV subgenomic replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Seed the replicon-containing cells in 96-well plates. After cell attachment, treat the cells with serial dilutions of the test compounds (this compound or its prodrugs).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on the host cells using a standard method like the MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).

Determination of Liver Nucleoside Triphosphate (NTP) Levels in Rats

This in vivo experiment quantifies the amount of the active triphosphate form of the nucleoside analog in the liver, which is a key indicator of the efficacy of liver-targeted prodrugs.

Principle: Following oral or intravenous administration of the compound to rats, liver tissue is collected, and the intracellular NTPs are extracted and quantified using a sensitive analytical method like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

General Protocol:

  • Animal Dosing: Administer this compound or its prodrugs to rats via oral gavage or intravenous injection at a specified dose.

  • Tissue Collection: At predetermined time points after dosing, euthanize the animals and immediately excise the liver. Freeze the liver tissue in liquid nitrogen to quench metabolic activity.

  • NTP Extraction: Homogenize a weighed portion of the frozen liver tissue in a cold extraction buffer (e.g., 60% methanol). Centrifuge the homogenate to precipitate proteins and other cellular debris.

  • Sample Preparation: Collect the supernatant containing the NTPs and dry it under vacuum. Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis: Separate the NTP of interest from other endogenous nucleotides using a suitable HPLC column and gradient. Detect and quantify the NTP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a standard curve using known concentrations of the NTP analyte. Quantify the amount of the NTP in the liver samples by comparing their peak areas to the standard curve. Express the results as pmol or nmol of NTP per gram of liver tissue.

Conclusion

The development of liver-targeted prodrugs of this compound represents a successful strategy to overcome the inherent limitations of the parent compound. By enhancing oral bioavailability and increasing the concentration of the active triphosphate form in the liver, these prodrugs have demonstrated improved potential as therapeutic agents for the treatment of HCV infection. The experimental workflows and protocols outlined in this guide provide a framework for the continued evaluation and optimization of novel nucleoside analog prodrugs.

References

In Vivo Therapeutic Efficacy of 2'-C-Methyladenosine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vivo therapeutic effects of 2'-C-methyladenosine derivatives against viral pathogens, with a focus on Zika virus and coronaviruses. The performance of these compounds is compared with other notable antiviral agents, supported by available experimental data from preclinical animal studies.

Executive Summary

Derivatives of this compound have demonstrated significant antiviral activity in in vivo models of Zika virus (ZIKV) and coronavirus infections. Notably, 7-deaza-2'-C-methyladenosine (7DMA) has been shown to improve survival and reduce viral loads in mouse models of ZIKV infection. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a comparative perspective against other antivirals like favipiravir for ZIKV and remdesivir prodrugs for coronaviruses. The data underscores the potential of this compound derivatives as broad-spectrum antiviral candidates.

Comparative In Vivo Efficacy Against Zika Virus

This section compares the in vivo efficacy of 7-deaza-2'-C-methyladenosine (7DMA), a derivative of this compound, with favipiravir in mouse models of Zika virus infection. It is important to note that the following data are collated from separate studies and do not represent a direct head-to-head comparison in the same experimental setting.

Quantitative Data Summary
Compound Virus Animal Model Dosage Key Efficacy Endpoints Reference
7-deaza-2'-C-methyladenosine (7DMA) Zika Virus (ZIKV)AG129 mice (IFN-α/β and -γ receptor knockout)50 mg/kg/day, oral gavage- Delayed morbidity and mortality. - Reduced viremia.[1]
Favipiravir (T-705) Zika Virus (ZIKV)IFNAR-/- mice (IFN-α/β receptor knockout)150 mg/kg/day or 300 mg/kg/day, intraperitoneal injection- Dose-dependent protection against lethal challenge. - 62.5% survival at 300 mg/kg/day when treatment started 8h post-infection.[2]
Experimental Protocols
  • Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors), 8-14 weeks old, male.[1]

  • Virus Strain and Infection: Mice were infected intraperitoneally with 200 μL of a 1×10^4 PFU/mL stock of ZIKV.[1]

  • Drug Administration: 7DMA was administered at a dose of 50 mg/kg/day via oral gavage for 10 consecutive days, starting one hour before infection. The vehicle control was 0.5% or 0.2% sodium carboxymethylcellulose.[1]

  • Efficacy Assessment:

    • Survival: Mice were monitored daily for signs of morbidity and mortality.[1]

    • Viremia: Blood samples were collected at various time points post-infection to quantify viral RNA levels in the serum using qRT-PCR.[1]

  • Animal Model: IFNAR-/- mice (deficient in the type I interferon receptor).[2]

  • Virus Strain and Infection: Mice were infected intraperitoneally with 1000 median lethal doses (LD50) of ZIKV (French Polynesia strain).[3]

  • Drug Administration: Favipiravir was administered intraperitoneally at doses of 150 mg/kg/day or 300 mg/kg/day, starting 8 hours post-infection and continuing daily until day 14.[2][3]

  • Efficacy Assessment:

    • Survival: Mice were monitored for body weight changes and survival for up to 42 days post-infection.[2]

    • Viral Load: Tissues were harvested at specific time points to determine viral loads.[2]

Signaling Pathway and Experimental Workflow

Diagram 1: General Mechanism of Action for Nucleoside Analogs

Mechanism_of_Action Nucleoside_Analog This compound (or derivative) Cellular_Kinases Cellular Kinases Nucleoside_Analog->Cellular_Kinases Phosphorylation Triphosphate_Form Active Triphosphate Form Cellular_Kinases->Triphosphate_Form Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate_Form->Viral_RdRp Incorporation into growing RNA strand RNA_Chain_Termination RNA Chain Termination Viral_RdRp->RNA_Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication RNA_Chain_Termination->Viral_Replication_Inhibition

Caption: Mechanism of action for nucleoside analog antivirals.

Diagram 2: Experimental Workflow for In Vivo Antiviral Testing

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Infection and Treatment cluster_2 Data Collection and Analysis Animal_Model Select Animal Model (e.g., AG129 mice) Infection Viral Infection (e.g., ZIKV) Animal_Model->Infection Treatment_Group Treatment Group (e.g., 7DMA) Infection->Treatment_Group Control_Group Vehicle Control Group Infection->Control_Group Monitoring Monitor Survival and Morbidity Treatment_Group->Monitoring Sampling Collect Blood/Tissues Treatment_Group->Sampling Control_Group->Monitoring Control_Group->Sampling Viral_Load Quantify Viral Load (qRT-PCR) Sampling->Viral_Load Analysis Statistical Analysis Viral_Load->Analysis

Caption: General workflow for in vivo antiviral efficacy studies.

In Vivo Efficacy Against Coronaviruses

A derivative of this compound, 7-deaza-7-fluoro-2'-C-methyladenosine, has shown broad-spectrum antiviral activity against multiple coronaviruses in vivo.

Quantitative Data Summary
Compound Virus Animal Model Dosage Key Efficacy Endpoints
7-deaza-7-fluoro-2'-C-methyladenosine SARS-CoV-2 and Murine Hepatitis Viruses (MHV-3, MHV-A59)K18-hACE2 transgenic mice and other murine modelsNot specified in snippets- Significantly reduced viral loads in the lungs. - Mitigated inflammatory responses.
GS-621763 (oral prodrug of remdesivir's parent nucleoside) SARS-CoV-2Mouse modelNot specified in snippets- Dose-dependent reduction in viral load and lung pathology. - Improved pulmonary function.

Due to the limited quantitative data available in the initial search results for a direct comparison, a detailed comparative table is not provided for coronaviruses. However, the findings suggest that this compound derivatives are promising candidates for further investigation against this viral family.

Detailed Methodologies

Quantification of Viral Load in Tissues by qRT-PCR

This protocol provides a general framework for quantifying viral RNA in tissue samples. Specific primer and probe sequences are virus-dependent.

  • Tissue Homogenization: Aseptically harvest tissues (e.g., spleen, liver, brain) and place them in a tube containing a suitable lysis buffer and beads for homogenization. Homogenize the tissue using a bead beater or other appropriate method.

  • RNA Extraction: Extract total RNA from the tissue homogenate using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR: Perform real-time quantitative PCR using a master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a specific probe. Use primers and, if applicable, a probe specific to the target viral gene.

  • Standard Curve: To quantify the absolute viral copy number, generate a standard curve using serial dilutions of a plasmid containing the target viral gene sequence or a known quantity of viral RNA.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the viral RNA copy number in the samples by interpolating their Ct values on the standard curve. Normalize the viral load to the amount of input RNA or a housekeeping gene. For Zika virus, specific primers and probes targeting conserved regions of the genome, such as the NS5 gene, are typically used.[4] For SARS-CoV-2, primers and probes often target the N, E, or RdRp genes.[5]

Oral Gavage in Mice

This procedure is used for the precise oral administration of compounds.

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.

  • Compound Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the compound using an attached syringe.

  • Needle Removal: Slowly and gently withdraw the gavage needle.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Conclusion

References

A Head-to-Head Showdown: 2'-C-Methyladenosine and Other Nucleoside Analogs in Antiviral and Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-C-methyladenosine with other key nucleoside analogs, supported by experimental data. We delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Executive Summary

This compound is a nucleoside analog that has demonstrated significant potential as an antiviral agent, primarily through the inhibition of viral RNA-dependent RNA polymerase (RdRp). Its mechanism of action involves intracellular conversion to its triphosphate form, which then acts as a chain terminator during viral RNA synthesis. However, its clinical utility has been hampered by challenges such as susceptibility to enzymatic degradation and limited oral bioavailability. This has spurred the development of other nucleoside analogs with improved pharmacokinetic profiles and efficacy. This guide presents a comparative analysis of this compound against prominent analogs in both antiviral and, to a lesser extent, anticancer contexts, based on available head-to-head studies.

Antiviral Activity: A Comparative Analysis

The primary therapeutic application explored for this compound and its analogs has been in the treatment of viral infections, most notably Hepatitis C Virus (HCV). These compounds function by targeting the viral NS5B polymerase, a key enzyme in viral replication.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected nucleoside analogs from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: Head-to-Head Comparison of Nucleoside Analogs Against Hepatitis C Virus (HCV) Replicon

CompoundVirus/AssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound HCV Replicon (Huh-7 cells)0.3>100>333[1][2]
2'-O-Methylcytidine HCV Replicon (Huh-7 cells)21>100>4.7[1]
7-Deaza-2'-C-methyladenosine (MK-0608) HCV Replicon (Huh-7 cells)Not explicitly stated in snippets, but noted as potent.>100-
2'-C-Methylcytidine (2CMC) HEV Replicon---[3]
Sofosbuvir HCV Genotype 2 or 3--High SVR rates observed in clinical settings.[4]

Table 2: Antiviral Activity Against Other Viruses

CompoundVirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
7-Deaza-2'-C-methyladenosine (MK-0608) Zika Virus (Vero cells)CPE Reduction---[5]
7-Deaza-2'-C-methyladenosine (MK-0608) Human Rhinovirus-C (HAE cultures)-1.8-12 nM--[6]

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. A higher Selectivity Index indicates a more favorable safety profile. SVR (Sustained Virological Response) is a clinical endpoint for HCV treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of these nucleoside analogs.

HCV Replicon Assay

This cell-based assay is a cornerstone for screening anti-HCV compounds.

  • Cell Culture: Huh-7 human hepatoma cells, which are capable of supporting HCV RNA replication, are cultured in a suitable medium. These cells often contain a subgenomic HCV replicon that includes the genetic information for the viral replication machinery and a reporter gene (e.g., luciferase).

  • Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Quantification of Viral Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying viral RNA levels using RT-qPCR.

  • Cytotoxicity Assessment: In parallel, the viability of the cells is assessed to determine the cytotoxicity of the compounds. Common methods include the MTT assay or CellTox™ Green Cytotoxicity Assay, which measure metabolic activity or membrane integrity, respectively.

  • Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the HCV RNA-dependent RNA polymerase.

  • Enzyme and Template: Purified recombinant HCV NS5B polymerase is incubated with a synthetic RNA template/primer.

  • Reaction Mixture: The reaction is carried out in a buffer containing ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently tagged nucleotide, and the test compound at various concentrations.

  • Polymerase Reaction: The polymerase reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Termination and Analysis: The reaction is stopped, and the newly synthesized RNA products are separated by gel electrophoresis.

  • Quantification: The amount of incorporated labeled nucleotide is quantified to determine the polymerase activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined from the dose-response curve.

Mechanism of Action: A Visual Guide

The primary mechanism of action for this compound and many of its analogs is the termination of viral RNA chain elongation. The following diagrams illustrate this process and the general experimental workflow.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex NA Nucleoside Analog (e.g., this compound) NMP Nucleoside Monophosphate NA->NMP Host Kinases NDP Nucleoside Diphosphate NMP->NDP Host Kinases NTP Active Nucleoside Triphosphate NDP->NTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Incorporation Termination Chain Termination RdRp->Termination RNA_template Viral RNA Template RNA_template->RdRp Growing_RNA Growing RNA Strand Growing_RNA->RdRp

Caption: Intracellular activation and mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_endpoints Endpoints cluster_biochemical Biochemical Assays Cell_Culture Cell Culture (e.g., Huh-7 cells) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Antiviral_Assay Antiviral Assay (e.g., Luciferase, RT-qPCR) Incubation->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTox Green) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzyme_Assay Purified RdRp Enzyme Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination IC50_Determination->Data_Analysis

Caption: General experimental workflow for evaluating antiviral nucleoside analogs.

Anticancer Activity: An Area for Further Exploration

While the primary focus of research on this compound and its close analogs has been on their antiviral properties, some studies have explored their potential as anticancer agents. However, direct head-to-head comparative studies with established anticancer nucleoside analogs are limited.

One study reported that 2'-deoxy-2'-methylidenecytidine and 2'-deoxy-2'-methylidene-5-fluorocytidine demonstrated potent anticancer activity against various leukemia and sarcoma cell lines, with ED50 values in the low micromolar to nanomolar range[7]. These compounds also showed activity in mouse models of leukemia[7].

The mechanism of action for the anticancer effects of nucleoside analogs often involves interference with DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells. For instance, cladribine and fludarabine, two well-established anticancer nucleoside analogs, are known to inhibit DNA methylation and induce apoptosis in cancer cells[8].

Further research is needed to comprehensively evaluate the anticancer potential of this compound and its derivatives in direct comparison with standard-of-care nucleoside analogs used in oncology.

Conclusion

This compound has served as a crucial lead compound in the development of antiviral nucleoside analogs. While its own clinical development has faced hurdles, the exploration of its mechanism of action has paved the way for the discovery of more potent and pharmacokinetically favorable analogs, such as sofosbuvir, which has revolutionized the treatment of Hepatitis C. The comparative data presented in this guide highlight the structure-activity relationships that govern the efficacy and safety of these compounds. While the anticancer potential of this compound analogs remains an underexplored area, the proven success of other nucleoside analogs in cancer therapy suggests that this could be a fruitful avenue for future research. The detailed experimental protocols and mechanistic diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of nucleoside analog drug discovery.

References

Decoding the Target Specificity of 2'-C-Methyladenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral agent 2'-C-methyladenosine, focusing on its target specificity. Supported by experimental data, this document delves into its mechanism of action, performance against viral and human polymerases, and compares it with other key antiviral compounds.

Executive Summary

This compound is a nucleoside analog that demonstrates potent antiviral activity, primarily against the Hepatitis C virus (HCV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. Upon intracellular conversion to its active triphosphate form, this compound acts as a chain terminator, halting the elongation of the viral RNA strand. This guide confirms its high specificity for the viral polymerase over human polymerases, a critical attribute for a successful antiviral therapeutic.

Mechanism of Action: A Tale of Two Polymerases

The antiviral efficacy of this compound hinges on its selective incorporation by the viral RNA-dependent RNA polymerase (RdRp). Once inside the host cell, cellular kinases phosphorylate this compound to its 5'-triphosphate derivative. This active metabolite is then recognized by the viral RdRp as a substrate, analogous to the natural adenosine triphosphate (ATP).

The key to its function lies in the 2'-C-methyl modification on the ribose sugar. After the viral polymerase incorporates the analog into the growing RNA chain, this modification sterically hinders the formation of the next phosphodiester bond, effectively terminating chain elongation.[1] This premature termination of viral RNA synthesis ultimately inhibits viral replication.

cluster_cell Host Cell cluster_virus Viral Replication Complex 2CMA This compound Kinases Cellular Kinases 2CMA->Kinases Phosphorylation 2CMATP This compound triphosphate RdRp Viral RdRp (NS5B) 2CMATP->RdRp Incorporation Kinases->2CMATP RNA Viral RNA Synthesis RdRp->RNA Termination Chain Termination RNA->Termination

Figure 1. Mechanism of action of this compound.

Target Specificity: Viral vs. Human Polymerases

A critical determinant of an antiviral drug's safety and efficacy is its ability to selectively target viral components while sparing host cellular machinery. In the case of nucleoside analogs, this translates to a higher affinity for viral polymerases over human DNA and RNA polymerases.

Experimental data demonstrates that this compound triphosphate exhibits a significant degree of selectivity for the HCV NS5B polymerase. While it potently inhibits the viral enzyme, its effect on human DNA polymerases is markedly lower. One study found that at a concentration of 50 µM, this compound triphosphate inhibited the activity of human DNA polymerases α, β, and γ by less than 20%.[1] This indicates a favorable selectivity profile, minimizing the potential for off-target effects related to the inhibition of host DNA replication and repair. Although some reports suggest potential side effects due to the inhibition of human RNA polymerase, specific quantitative data on this interaction remains limited.

Comparative Performance Analysis

To contextualize the performance of this compound, it is essential to compare it with other well-established antiviral nucleoside analogs, such as Sofosbuvir and Remdesivir, as well as its own more broadly active analog, 7-deaza-2'-C-methyladenosine.

CompoundTarget VirusViral Polymerase TargetIC50 (Viral Polymerase)IC50 (HCV Replicon)Cytotoxicity (CC50)Selectivity for Viral vs. Human Polymerase
This compound Hepatitis C Virus (HCV)NS5B RdRp1.9 µM[1][2]0.3 µM[1][2]>100 µM[1]High (Less than 20% inhibition of human DNA polymerases α, β, or γ at 50 µM)[1]
7-deaza-2'-C-methyladenosine Broad-spectrum (Dengue, Zika, WNV, etc.)Viral RdRpNanomolar to low micromolar range[3][4][5][6]Not directly comparableNegligible in cell culture[3][6]High (Implied by broad-spectrum antiviral activity with low cytotoxicity)
Sofosbuvir Hepatitis C Virus (HCV)NS5B RdRpPotent inhibitor (triphosphate form)Not directly comparableLowVery high for mitochondrial RNA polymerase[7]
Remdesivir Broad-spectrum (Coronaviruses, Ebola)Viral RdRpPotent inhibitor (triphosphate form)Not directly comparableLowHigh (preferentially incorporated by viral RdRps)

Table 1: Comparative analysis of this compound and other antiviral nucleoside analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro HCV NS5B Polymerase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the RNA synthesis activity of the HCV NS5B polymerase.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Prepare serial dilutions of this compound triphosphate Incubate Incubate reaction components at 30°C for 2 hours Compound->Incubate ReactionMix Prepare reaction mixture: - Tris buffer - DTT - MgCl2 - NTPs (including radiolabeled UTP) - RNA template/primer ReactionMix->Incubate Enzyme Purified HCV NS5B polymerase Enzyme->Incubate Stop Stop reaction with trichloroacetic acid (TCA) Incubate->Stop Precipitate Precipitate radiolabeled RNA product Stop->Precipitate Scintillation Quantify radioactivity using scintillation counting Precipitate->Scintillation IC50 Calculate IC50 value Scintillation->IC50

Figure 2. Workflow for HCV NS5B polymerase inhibition assay.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing Tris buffer (pH 7.5), dithiothreitol (DTT), MgCl2, a mix of ATP, CTP, GTP, and radiolabeled UTP ([α-³²P]UTP or [³H]UTP), and an RNA template-primer.

  • Compound Addition: Add varying concentrations of the triphosphate form of this compound to the reaction tubes.

  • Enzyme Initiation: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the newly synthesized radiolabeled RNA.[8]

  • Quantification: Collect the precipitated RNA on a filter and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the polymerase activity (IC50) by plotting the percentage of inhibition against the compound concentration.[8]

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., Huh-7 human hepatoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of the compound that reduces cell viability by 50% is determined as the CC50 value.

Conclusion

This compound is a potent and selective inhibitor of the HCV RNA-dependent RNA polymerase. Its mechanism as a chain terminator, coupled with its favorable selectivity for the viral enzyme over human polymerases, underscores its potential as an antiviral agent. The comparative data presented in this guide highlights its performance relative to other nucleoside analogs and provides a foundation for further research and development in the pursuit of effective antiviral therapies. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the target specificity of this and other antiviral compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-C-methyladenosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2'-C-methyladenosine, a nucleoside analog, ensuring compliance with standard safety protocols and minimizing environmental impact.

Immediate Safety and Hazard Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[2].

Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1][3]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][3].

Hazard and Safety Information for this compound:

Hazard ClassificationGHS StatementsPrecautionary MeasuresIncompatibilities
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.Strong acids/alkalis
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP270: Do not eat, drink or smoke when using this product.Strong oxidizing agents
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.Strong reducing agents
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the Safety Data Sheet for this compound[1].

Procedural Disposal Plan for this compound

The disposal of this compound and its associated waste must be conducted through your institution's hazardous waste management program. The following steps provide a detailed protocol for proper collection and disposal.

Step 1: Waste Segregation

Proper segregation is the first and most critical step.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container[4].

    • Line a designated pail or container with a clear plastic bag. Never use biohazard bags for chemical waste[4][5].

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container (e.g., a plastic carboy)[6].

    • Do not mix with other incompatible waste streams. Specifically, keep it separate from strong acids, bases, and oxidizing or reducing agents[1][7].

    • Segregate halogenated and non-halogenated solvent waste if applicable[4][5].

  • Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste[4][5].

Step 2: Container Management and Labeling

All waste containers must be managed from the moment waste is first added.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • All other constituents of the waste mixture, with percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA)[5][7]. This area should be under the control of the laboratory personnel, away from drains, and have secondary containment to catch any potential leaks[5].

  • Container Condition: Keep waste containers securely closed at all times, except when adding waste[2][7]. Do not overfill containers; fill to no more than ¾ full to allow for expansion and prevent spills[4].

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or another solvent in which the compound is soluble) that is compatible with the container material[2][4].

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste[6]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste[4][6].

  • Final Disposal: Once triple-rinsed and dried, remove or completely deface the original manufacturer's label[2][4][5]. The clean container can then be disposed of in the appropriate glass or plastic recycling stream, as per institutional guidelines.

Step 4: Arranging for Waste Pickup

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EH&S) or equivalent department[7]. Follow their specific procedures for requesting a waste pickup.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps empty Empty Container waste_type->empty Empty collect_solid Collect in Lined, Labeled Solid Waste Bin solid->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Container liquid->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Bin sharps->collect_sharps decon Decontaminate Container? empty->decon store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa pickup Arrange for Hazardous Waste Pickup with EHS store_saa->pickup decon->store_saa No (Dispose as Solid) triple_rinse Triple Rinse Container decon->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose/ Recycle Clean Container triple_rinse->dispose_container collect_rinsate->store_saa

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 2'-C-methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2'-C-methyladenosine. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[1][2]
Hand Protection Protective GlovesChemical-resistant gloves are required.
Body Protection Impervious ClothingA lab coat or gown that is resistant to chemical penetration.[1][2]
Respiratory Suitable RespiratorRequired when there is a risk of inhaling dust or aerosols.[1][2]
Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent contamination and accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

  • Prevent all direct contact with the substance; avoid touching the eyes, skin, or clothing.[1][2]

  • Thoroughly wash hands and any exposed skin after handling.[1]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[1]

Storage:

  • Keep the container tightly sealed.[1][2]

  • Store in a cool, well-ventilated location.[1][2]

  • For long-term stability, store the powdered form at -20°C and solutions at -80°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1][2]

Emergency Procedures and First Aid

Immediate and appropriate response to exposure is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, making sure to lift the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2]
Skin Contact Rinse the affected skin area thoroughly with plenty of water. Remove all contaminated clothing and shoes. Seek medical advice.[1][2]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical help.[1][2]
Ingestion Rinse the mouth out with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][2]
Spill and Disposal Management

Spill Containment and Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don full personal protective equipment before addressing the spill.[1][2]

  • Contain: For liquid spills, absorb the substance with a non-combustible, absorbent material like diatomite.

  • Clean: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2]

  • Dispose: Collect all contaminated materials into a suitable, sealed container for disposal.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal facility.[1]

  • All disposal practices must be in strict accordance with federal, state, and local environmental regulations.[2]

  • Avoid releasing the chemical into the environment, as it is very toxic to aquatic life.[1]

Visual Workflow and Safety Protocols

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use clean_decontaminate Decontaminate Work Surfaces & Equipment handle_use->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Accordance with Regulations clean_decontaminate->clean_dispose clean_ppe Doff and Dispose of Contaminated PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash cluster_risk Risk Assessment cluster_mitigation Mitigation Measures cluster_emergency Emergency Response risk_id Identify Hazards: - Harmful if Swallowed - Toxic to Aquatic Life risk_exposure Identify Exposure Routes: - Inhalation - Ingestion - Skin/Eye Contact risk_id->risk_exposure mitigate_eng Engineering Controls: - Fume Hood risk_exposure->mitigate_eng Implement Controls mitigate_admin Administrative Controls: - SOPs & Training mitigate_ppe Personal Protective Equipment: - Goggles, Gloves, Lab Coat, Respirator emergency_first_aid First Aid Procedures for Exposure mitigate_ppe->emergency_first_aid Prepare for Emergencies emergency_spill Spill Cleanup Protocol emergency_first_aid->emergency_spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-C-methyladenosine
Reactant of Route 2
Reactant of Route 2
2'-C-methyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.